(2E,15Z)-tetracosadienoyl-CoA
Beschreibung
Eigenschaften
Molekularformel |
C45H78N7O17P3S |
|---|---|
Molekulargewicht |
1114.1 g/mol |
IUPAC-Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2E,15Z)-tetracosa-2,15-dienethioate |
InChI |
InChI=1S/C45H78N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-36(54)73-29-28-47-35(53)26-27-48-43(57)40(56)45(2,3)31-66-72(63,64)69-71(61,62)65-30-34-39(68-70(58,59)60)38(55)44(67-34)52-33-51-37-41(46)49-32-50-42(37)52/h11-12,24-25,32-34,38-40,44,55-56H,4-10,13-23,26-31H2,1-3H3,(H,47,53)(H,48,57)(H,61,62)(H,63,64)(H2,46,49,50)(H2,58,59,60)/b12-11-,25-24+/t34-,38-,39-,40+,44-/m1/s1 |
InChI-Schlüssel |
VXYLAQGCUVCPNJ-KXWYWQGCSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Unveiling the Biological Significance of (2E,15Z)-tetracosadienoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2E,15Z)-tetracosadienoyl-CoA is a pivotal, yet often overlooked, intermediate in the specialized metabolic pathway of very-long-chain fatty acid (VLCFA) elongation, specifically in the biosynthesis of C24:2 sphingolipids. This technical guide synthesizes the current understanding of its biochemical role, metabolic context, and potential physiological implications. As an activated form of a di-unsaturated 24-carbon fatty acid, this compound sits at the crossroads of lipid synthesis and membrane biology, influencing the composition and properties of cellular membranes through its incorporation into complex sphingolipids. This document provides an in-depth exploration of its metabolic pathway, the enzymes involved, and its broader biological significance, supported by available data and methodologies crucial for its study.
Introduction to this compound
This compound is a very-long-chain acyl-coenzyme A (VLC-acyl-CoA) molecule. Its structure consists of a 24-carbon fatty acid chain with two double bonds, esterified to coenzyme A. The "2E" designation indicates a trans double bond between the second and third carbon atoms, a characteristic feature of intermediates in fatty acid elongation and β-oxidation pathways. The "15Z" designation refers to a cis double bond between the 15th and 16th carbon atoms, which is derived from its precursor, linoleic acid. The activation of the fatty acid to its CoA thioester is a prerequisite for its participation in most metabolic reactions.
Metabolic Pathway and Enzymology
This compound is an intermediate in the elongation pathway of polyunsaturated fatty acids, originating from the essential fatty acid linoleic acid (C18:2 n-6). This process occurs primarily in the endoplasmic reticulum.
Biosynthesis from Linoleic Acid
The synthesis of the C24:2 fatty acid backbone involves a multi-enzyme fatty acid elongation system. The initial substrate, linoleoyl-CoA, undergoes a series of elongation cycles, with each cycle adding two carbon units from malonyl-CoA.
The key enzymatic steps in each elongation cycle are:
-
Condensation: Catalyzed by fatty acid elongases (ELOVLs). ELOVL1 is particularly important for the elongation of very-long-chain fatty acids.[1]
-
Reduction: The resulting β-ketoacyl-CoA is reduced by a β-ketoacyl-CoA reductase.
-
Dehydration: A dehydratase then removes a water molecule to form a trans-2-enoyl-CoA intermediate.
-
Reduction: Finally, a trans-2-enoyl-CoA reductase reduces the trans double bond to yield a saturated acyl-CoA, which is two carbons longer than the initial substrate.
This compound is the specific trans-2-enoyl-CoA intermediate formed during the final cycle of elongation from a C22:2 precursor to a C24:2 acyl-CoA.
Key Enzymes
-
Fatty Acid Elongase 1 (ELOVL1): This enzyme is crucial for the synthesis of very-long-chain saturated and monounsaturated fatty acids.[1] Studies have shown that ELOVL1 is involved in the production of C24:2 ceramide from linoleic acid, indicating its role in elongating the C18:2 fatty acid chain.[1]
-
Trans-2-enoyl-CoA Reductase (TER): This enzyme catalyzes the final reduction step in the fatty acid elongation cycle, converting the trans-2-enoyl-CoA intermediate to a saturated acyl-CoA.[2]
-
Ceramide Synthase 2 (CERS2): Following its synthesis and reduction, the resulting (15Z)-tetracosadienoyl-CoA is a substrate for CERS2. This enzyme exhibits a preference for very-long-chain acyl-CoAs and catalyzes their attachment to a sphingoid base to form ceramide.[1]
Below is a diagram illustrating the proposed biosynthetic pathway leading to the formation of C24:2 sphingolipids, highlighting the position of this compound.
Biological Significance
The primary known biological significance of this compound lies in its role as a precursor to C24:2 sphingolipids. Sphingolipids are essential components of cellular membranes and are involved in various signaling pathways.
Modulation of Membrane Properties
Very-long-chain sphingolipids, including those with a C24:2 acyl chain, have distinct biophysical properties that influence the structure and function of cell membranes. It has been suggested that C24:2 sphingolipids may negatively regulate the formation of lipid microdomains, also known as lipid rafts.[1] These domains are enriched in certain lipids and proteins and are critical for signal transduction and protein trafficking. By altering the formation of these domains, C24:2 sphingolipids could play a role in modulating cellular signaling events.
Tissue Distribution
Ceramides containing C24:2 polyunsaturated fatty acids are found in a wide range of mammalian tissues, with particularly high levels in the spleen and small intestine.[1] This widespread distribution suggests a fundamental role for these lipids in cellular function across different organ systems.
Quantitative Data
Currently, there is a lack of specific quantitative data in the literature for this compound, such as its precise cellular concentrations or the kinetic parameters of the enzymes that metabolize it. However, general data for related very-long-chain acyl-CoAs and the enzymes involved are available and can provide a basis for estimation and further research.
Table 1: General Quantitative Parameters for Related Molecules and Enzymes
| Parameter | Molecule/Enzyme | Value/Observation | Reference |
| Substrate Specificity | ELOVL1 | Elongates saturated and monounsaturated C20- and C22-CoAs with high activity. | |
| Substrate Specificity | CERS2 | Utilizes very-long-chain acyl-CoAs (C22-C24) for ceramide synthesis. | [3] |
| Tissue Levels of C24:2 Ceramide | Mouse Spleen | Fourth most abundant ceramide species. | [1] |
| Tissue Levels of C24:2 Ceramide | Mouse Small Intestine | Significantly high levels observed. | [1] |
Experimental Protocols
The study of this compound requires specialized techniques for its synthesis, detection, and the characterization of related enzymatic activities.
Synthesis of Radiolabeled this compound
A common method for preparing radiolabeled acyl-CoAs involves the enzymatic activation of the corresponding radiolabeled fatty acid.
Protocol: Enzymatic Synthesis of Radiolabeled Acyl-CoA
-
Source of Acyl-CoA Synthetase: A crude mitochondrial fraction from rat liver can be used as a source of acyl-CoA synthetase activity.
-
Reaction Mixture: The reaction mixture typically contains the radiolabeled fatty acid (e.g., ¹⁴C-labeled (15Z)-tetracosadienoic acid), coenzyme A, ATP, and Mg²⁺ in a suitable buffer (e.g., Tris-HCl).
-
Incubation: The reaction is incubated at 37°C to allow for the enzymatic conversion of the fatty acid to its CoA ester.
-
Purification: The radiolabeled acyl-CoA can be purified using techniques such as solid-phase extraction or high-performance liquid chromatography (HPLC).
Quantification by Mass Spectrometry
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of acyl-CoAs in biological samples.
Protocol: LC-MS/MS Analysis of Acyl-CoAs
-
Extraction: Acyl-CoAs are extracted from tissues or cells using a solvent mixture, often containing an acidic component to improve stability. Solid-phase extraction can be used for sample cleanup and enrichment.
-
Chromatography: The extracted acyl-CoAs are separated by reverse-phase HPLC.
-
Mass Spectrometry: The separated molecules are detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high specificity and sensitivity. Stable isotope-labeled internal standards are used for accurate quantification.
The following diagram outlines a general workflow for the analysis of acyl-CoAs from biological samples.
Conclusion and Future Directions
This compound is a key intermediate in the biosynthesis of C24:2 sphingolipids, a class of molecules with emerging roles in the regulation of membrane structure and function. While its existence is inferred from the presence of its downstream products, direct characterization and quantification of this specific acyl-CoA remain areas for future research. A deeper understanding of the regulation of its synthesis and its precise metabolic fate will be crucial for elucidating the full spectrum of its biological significance. Further investigation into the substrate specificities of the ELOVL and CERS enzyme families for polyunsaturated VLCFAs will provide more definitive evidence for its role. The development of specific tools, such as antibodies or labeled tracers, will be invaluable for tracking its metabolism and localization within the cell. Such studies will undoubtedly shed more light on the intricate interplay between fatty acid metabolism, sphingolipid biology, and cellular signaling in health and disease.
References
- 1. Widespread tissue distribution and synthetic pathway of polyunsaturated C24:2 sphingolipids in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dual Functions of the Trans-2-Enoyl-CoA Reductase TER in the Sphingosine 1-Phosphate Metabolic Pathway and in Fatty Acid Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Critical Role for Ceramide Synthase 2 in Liver Homeostasis: I. ALTERATIONS IN LIPID METABOLIC PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Putative Biosynthetic Pathway of (2E,15Z)-tetracosadienoyl-CoA in Mammalian Cells
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The biosynthetic pathway of (2E,15Z)-tetracosadienoyl-CoA in mammalian cells is not well-established in the current scientific literature. The following guide presents a hypothetical pathway based on the known principles of very long-chain fatty acid (VLCFA) metabolism in mammals, involving the coordinated action of fatty acid elongases (ELOVL), fatty acid desaturases (FADS), and other related enzymes.
Introduction
Very long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, play crucial roles in various physiological processes, including skin barrier function, myelin sheath maintenance, and sphingolipid synthesis.[1] The specific molecule this compound is a C24 fatty acyl-CoA with two double bonds: a trans double bond at the second carbon (E configuration) and a cis double bond at the fifteenth carbon (Z configuration). The presence of a trans double bond at the C2 position is particularly noteworthy, as it is an intermediate in the canonical fatty acid elongation cycle. Its accumulation would suggest a modification or inefficiency in the final reduction step of elongation. The cis double bond at the C15 position indicates the action of a desaturase enzyme at a specific point in the fatty acid chain. This guide will delineate a plausible biosynthetic route, summarize relevant quantitative data on related processes, provide detailed experimental protocols for studying such pathways, and visualize the proposed mechanisms and workflows.
Proposed Biosynthetic Pathway
The synthesis of this compound is proposed to occur through a series of elongation and desaturation steps, originating from shorter dietary essential fatty acids. Mammals cannot synthesize omega-3 fatty acids de novo because they lack the necessary desaturases, such as a hypothetical Δ15-desaturase.[2] Therefore, the 15Z double bond must originate from a precursor like α-linolenic acid (18:3n-3), which has a double bond at the corresponding position (relative to the methyl end).
The proposed pathway involves the following key stages:
-
Initial Elongation and Desaturation: Starting from a suitable precursor, a series of elongation and desaturation reactions would generate a C22 fatty acid with a cis double bond at the position that will become C15 in the final C24 product.
-
Final Elongation to a C24 Intermediate: The C22 precursor undergoes a final round of elongation.
-
Formation of the 2E Double Bond: The 2E double bond is a natural intermediate of the fatty acid elongation cycle.
The key enzyme families implicated in this pathway are:
-
Fatty Acid Elongases (ELOVLs): A family of seven enzymes (ELOVL1-7) in mammals that catalyze the rate-limiting condensation step in the elongation of fatty acids.[3] ELOVL1 is particularly relevant as it exhibits high activity towards C22 acyl-CoAs for the production of C24 fatty acids.[4][5]
-
Fatty Acid Desaturases (FADS): These enzymes introduce double bonds at specific positions in the fatty acyl chain. In mammals, the key desaturases are Δ5- and Δ6-desaturases (encoded by FADS1 and FADS2 genes, respectively).[6]
-
Trans-2-enoyl-CoA Reductase (TECR): This enzyme catalyzes the final reduction step in the fatty acid elongation cycle, converting a trans-2-enoyl-CoA to a saturated acyl-CoA.[7]
Caption: Proposed biosynthetic pathway of this compound.
Quantitative Data
Direct quantitative data for the biosynthesis of this compound is not available. However, data from studies on the substrate specificities of relevant ELOVL enzymes provide insights into the feasibility of the proposed pathway.
Table 1: Substrate Specificity of Human ELOVL1
| Substrate (Acyl-CoA) | Relative Activity (%) |
| C18:0 | 20 |
| C20:0 | 60 |
| C22:0 | 100 |
| C24:0 | 80 |
| C26:0 | 40 |
| C18:1(n-9) | 15 |
| C20:1(n-9) | 55 |
| C22:1(n-9) | 90 |
Data adapted from Ohno et al. (2010), showing the high preference of ELOVL1 for C22 substrates, which is critical for the final elongation step to a C24 fatty acid.[4][5][8]
Table 2: Kinetic Parameters of Recombinant trans-2-enoyl-CoA Reductase from Euglena gracilis
| Substrate | Km (µM) | Electron Donor |
| Crotonyl-CoA (C4) | 68 | NADH |
| trans-2-Hexenoyl-CoA (C6) | 91 | NADH |
| NADH | 109 | - |
| NADPH | 119 | - |
Data from Hoffmeister et al. (2005), providing an example of the kinetic properties of a trans-2-enoyl-CoA reductase. While not from a mammalian source, it illustrates the enzyme's affinity for its substrates.[9]
Experimental Protocols
To investigate the proposed biosynthetic pathway, a combination of in vitro enzyme assays and cell-based lipidomics would be required.
This protocol is adapted from established methods for measuring the activity of microsomal fatty acid elongases.[10]
Objective: To determine the ability of a specific ELOVL enzyme (e.g., ELOVL1) to elongate a C22 polyunsaturated fatty acyl-CoA precursor.
Materials:
-
Microsomal fractions from cells overexpressing the ELOVL of interest.
-
[14C]-Malonyl-CoA (as a radiolabeled donor for the two-carbon extension).
-
C22 polyunsaturated fatty acyl-CoA (substrate).
-
NADPH.
-
Reaction buffer (e.g., 0.1 M potassium phosphate, pH 7.2).
-
Bovine serum albumin (fatty acid-free).
-
Reagents for stopping the reaction and extracting fatty acids (e.g., methanolic KOH, hexane).
-
Scintillation counter.
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, NADPH, bovine serum albumin, and the C22 acyl-CoA substrate.
-
Initiate the reaction by adding the microsomal protein preparation.
-
Add [14C]-Malonyl-CoA to the mixture.
-
Incubate at 37°C for a defined period (e.g., 20-30 minutes).
-
Stop the reaction by adding a strong base (e.g., methanolic KOH) to saponify the acyl-CoAs.
-
Acidify the mixture and extract the fatty acids using an organic solvent like hexane.
-
Quantify the radiolabeled elongated fatty acid product using a scintillation counter.
This protocol is based on methods for analyzing the activity of FADS enzymes.[11][12]
Objective: To assess the activity of a candidate desaturase on a specific fatty acyl-CoA substrate.
Materials:
-
Purified recombinant desaturase enzyme or microsomal preparations.
-
Fatty acyl-CoA substrate (e.g., a C22 fatty acid).
-
NADH or NADPH as an electron donor.
-
Cytochrome b5 (often required as an electron carrier).
-
Reaction buffer.
-
Reagents for fatty acid extraction and derivatization to fatty acid methyl esters (FAMEs).
-
Gas chromatography-mass spectrometry (GC-MS) for product identification and quantification.
Procedure:
-
Combine the desaturase preparation, reaction buffer, electron donor, and cytochrome b5 in a reaction vessel.
-
Add the fatty acyl-CoA substrate to initiate the reaction.
-
Incubate at a suitable temperature (e.g., 30°C) for a specific time.
-
Stop the reaction and extract the total lipids.
-
Saponify the lipids and derivatize the resulting fatty acids to FAMEs.
-
Analyze the FAMEs by GC-MS to identify and quantify the desaturated product.
Caption: Workflow for the analysis of fatty acids from mammalian cells.
Conclusion
The biosynthesis of this compound in mammalian cells likely represents a specialized branch of the general VLCFA metabolic network. The proposed pathway, originating from an n-3 polyunsaturated fatty acid precursor, involves the canonical enzymes of fatty acid elongation and desaturation. The accumulation of the trans-2-enoyl intermediate is a key feature that distinguishes this molecule. Further research, employing the experimental strategies outlined in this guide, is necessary to validate this hypothetical pathway, identify the specific enzymes involved, and elucidate its physiological significance. The use of advanced mass spectrometry techniques will be crucial for the detection and quantification of this rare fatty acid in biological samples.[13][14][15]
References
- 1. researchgate.net [researchgate.net]
- 2. Fatty Acid Desaturases, Polyunsaturated Fatty Acid Regulation, and Biotechnological Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mammalian fatty acid elongases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ELOVL1 production of C24 acyl-CoAs is linked to C24 sphingolipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ELOVL1 production of C24 acyl-CoAs is linked to C24 sphingolipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional desaturase Fads1 (Δ5) and Fads2 (Δ6) orthologues evolved before the origin of jawed vertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Catalytic mechanism of trans-2-enoyl-CoA reductases in the fatty acid elongation cycle and its cooperative action with fatty acid elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Mitochondrial trans-2-enoyl-CoA reductase of wax ester fermentation from Euglena gracilis defines a new family of enzymes involved in lipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mammalian Fatty Acid Elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Expression and Purification of Integral Membrane Fatty Acid Desaturases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry. | Semantic Scholar [semanticscholar.org]
- 14. Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Enzymes Involved in the Synthesis of (2E,15Z)-Tetracosadienoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2E,15Z)-Tetracosadienoyl-CoA is a C24:2 very-long-chain fatty acyl-CoA (VLCFA-CoA) with a unique trans double bond at the second position and a cis double bond at the fifteenth position. The biosynthesis of such a specific molecule involves a coordinated interplay of elongase and desaturase enzymes. This technical guide provides a comprehensive overview of the core enzymes implicated in the synthesis of this compound, detailing the proposed biosynthetic pathway, quantitative data on enzyme activity, experimental protocols for their study, and the regulatory networks that govern their expression.
Proposed Biosynthetic Pathway
The synthesis of this compound is proposed to occur in the endoplasmic reticulum through a series of elongation and desaturation steps. The pathway likely begins with a pre-existing monounsaturated fatty acyl-CoA and involves the fatty acid elongation (FAE) system and a specific desaturase.
A plausible biosynthetic route is as follows:
-
Elongation to C22: The synthesis likely starts from a C18 or C20 monounsaturated fatty acyl-CoA, which undergoes elongation to a C22 monounsaturated acyl-CoA.
-
Final Elongation by ELOVL1: The key elongation step to produce the C24 backbone is catalyzed by Elongation of Very-Long-Chain Fatty Acids Protein 1 (ELOVL1) . ELOVL1 is known to have high activity towards C22 acyl-CoAs, including monounsaturated variants.[1][2][3][4] This elongation cycle inherently generates a trans-2-enoyl-CoA intermediate.
-
Formation of the (2E) Double Bond: The (2E) double bond in the final product corresponds to the trans-2,3-enoyl-CoA intermediate formed during the final cycle of fatty acid elongation by the action of 3-hydroxyacyl-CoA dehydratase . The retention of this double bond is an unusual feature, suggesting a potential bypass or incomplete activity of the subsequent enzyme, trans-2,3-enoyl-CoA reductase (TECR) , which would normally reduce this bond to form a saturated acyl-CoA.[5][6][7][8][9] The precise mechanism for this incomplete reduction remains to be fully elucidated.
-
Introduction of the (15Z) Double Bond: The cis double bond at the 15th position is introduced by a Δ15-desaturase (also known as an omega-3 desaturase). While mammals are generally considered to lack Δ15-desaturases for de novo synthesis, the precursor fatty acid could already contain a double bond that, after elongation, is located at the 15th position. Alternatively, in organisms that produce this fatty acid, a specific Δ15-desaturase capable of acting on a C24:1 acyl-CoA substrate would be required.[10] Fungal and yeast species are known to possess bifunctional Δ12/Δ15 desaturases.[10]
The core enzymes involved in this pathway are:
-
Fatty Acid Elongase 1 (ELOVL1): Catalyzes the rate-limiting condensation step in the elongation of very-long-chain fatty acids, particularly from C22 to C24.[1][2][3][4]
-
3-Ketoacyl-CoA Reductase (KAR): Reduces the 3-ketoacyl-CoA intermediate.
-
3-Hydroxyacyl-CoA Dehydratase (HACD): Dehydrates the 3-hydroxyacyl-CoA to form a trans-2,3-enoyl-CoA.
-
Trans-2,3-enoyl-CoA Reductase (TECR): Typically reduces the trans-2,3-enoyl-CoA. Its incomplete action is hypothesized for the retention of the (2E) double bond.[5][6][7][8][9]* Δ15-Desaturase: Introduces the cis double bond at the 15th position. The specific isoform acting on a C24 substrate is yet to be definitively identified in many organisms.
Data Presentation
Table 1: Substrate Specificity of Human ELOVL1
| Substrate (Acyl-CoA) | Relative Activity (%) | Reference(s) |
| C18:0 | ~40 | [1] |
| C20:0 | ~80 | [1] |
| C22:0 | 100 | [1][3] |
| C24:0 | ~60 | [1] |
| C26:0 | ~20 | [1] |
| C20:1(n-9) | Active | [1] |
| C22:1(n-9) | Active | [1] |
Note: Relative activities are estimated from published data and may vary depending on the specific assay conditions.
Table 2: Substrate Specificity of Representative Fungal Δ12/Δ15-Desaturase
| Enzyme Source | Substrate | Product(s) | Reference(s) |
| Lipomyces starkeyi (LsFad3) | Oleic acid (C18:1) | Linoleic acid (C18:2), α-Linolenic acid (C18:3) | [10] |
| Rhodosporidium kratochvilovae (RKD12) | Oleic acid (C18:1) | Linoleic acid (C18:2), α-Linolenic acid (C18:3) | [11] |
Note: The activity of these enzymes on C24 substrates has not been extensively characterized.
Experimental Protocols
Heterologous Expression and Purification of ELOVL1 and Desaturases
Objective: To produce and purify recombinant ELOVL1 and putative Δ15-desaturases for in vitro characterization.
Methodology:
-
Gene Cloning: The open reading frames of human ELOVL1 and the candidate desaturase genes are cloned into a suitable expression vector (e.g., pYES2 for yeast or pcDNA3.1 for mammalian cells) with an affinity tag (e.g., 6x-His or FLAG).
-
Heterologous Expression:
-
Yeast (Saccharomyces cerevisiae): The expression vector is transformed into a suitable yeast strain. Protein expression is induced by growing the cells in a galactose-containing medium.
-
Mammalian Cells (e.g., HEK293T): The expression vector is transfected into the cells. Protein expression occurs over 24-48 hours.
-
-
Microsomal Fraction Preparation:
-
Harvest cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 0.25 M sucrose, 1 mM EDTA, and protease inhibitors).
-
Lyse the cells by mechanical disruption (e.g., glass bead vortexing for yeast or Dounce homogenization for mammalian cells).
-
Centrifuge the lysate at low speed (e.g., 1,000 x g) to remove nuclei and cell debris.
-
Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal membranes.
-
Resuspend the microsomal pellet in a storage buffer (e.g., 10 mM Tris-HCl pH 7.5, 10% glycerol).
-
-
Solubilization and Affinity Purification:
-
Solubilize the microsomal proteins using a mild detergent (e.g., 1% n-dodecyl-β-D-maltoside (DDM)).
-
Incubate the solubilized proteins with an affinity resin (e.g., Ni-NTA agarose for His-tagged proteins or anti-FLAG M2 affinity gel for FLAG-tagged proteins).
-
Wash the resin extensively to remove non-specifically bound proteins.
-
Elute the tagged protein using a suitable elution buffer (e.g., imidazole for His-tagged proteins or FLAG peptide for FLAG-tagged proteins).
-
-
Protein Characterization: Confirm the purity and identity of the purified protein by SDS-PAGE and Western blotting.
In Vitro Fatty Acid Elongase Assay
Objective: To measure the enzymatic activity of ELOVL1.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Microsomal fraction or purified ELOVL1
-
Acyl-CoA substrate (e.g., C22:1-CoA)
-
[2-¹⁴C]Malonyl-CoA (as the two-carbon donor)
-
NADPH
-
Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
-
Reaction Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination and Saponification: Stop the reaction by adding a strong base (e.g., 10% KOH in 90% methanol) and heat at 70°C to saponify the acyl-CoAs to free fatty acids.
-
Fatty Acid Extraction: Acidify the mixture with a strong acid (e.g., 6 M HCl) and extract the fatty acids with an organic solvent (e.g., hexane).
-
Analysis:
-
Separate the radiolabeled fatty acid products by thin-layer chromatography (TLC) or reverse-phase high-performance liquid chromatography (HPLC).
-
Quantify the radioactivity in the elongated fatty acid product using a scintillation counter or a phosphorimager.
-
In Vitro Fatty Acid Desaturase Assay
Objective: To measure the enzymatic activity of a putative Δ15-desaturase.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Microsomal fraction or purified desaturase
-
Acyl-CoA substrate (e.g., (2E)-tetracosenoyl-CoA)
-
NADH or NADPH
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
-
Reaction Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 1 hour).
-
Reaction Termination and Derivatization: Stop the reaction and saponify the acyl-CoAs as described in the elongase assay. Convert the resulting free fatty acids to their methyl esters (FAMEs) by incubation with a methylating agent (e.g., BF₃-methanol).
-
FAME Extraction: Extract the FAMEs with an organic solvent (e.g., hexane).
-
Analysis: Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the desaturated product.
Lipidomics Analysis of C24:2-CoA Isomers
Objective: To identify and quantify this compound in biological samples.
Methodology:
-
Lipid Extraction: Extract total lipids from cells or tissues using a modified Bligh-Dyer or Folch method.
-
Acyl-CoA Extraction: For direct analysis of acyl-CoAs, use a specific solid-phase extraction protocol to enrich for these molecules.
-
Hydrolysis and Derivatization (for GC-MS): Hydrolyze the total lipids or enriched acyl-CoA fraction to release free fatty acids. Convert the fatty acids to FAMEs.
-
LC-MS/MS Analysis of Intact Acyl-CoAs:
-
Use a reversed-phase C18 column for chromatographic separation.
-
Employ a tandem mass spectrometer operating in positive ion mode.
-
Use multiple reaction monitoring (MRM) to specifically detect the transition from the precursor ion of this compound to a specific product ion.
-
-
GC-MS Analysis of FAMEs:
-
Use a polar capillary column for separation of FAME isomers.
-
The mass spectrum will confirm the chain length and number of double bonds. The retention time will help distinguish between different isomers.
-
Mandatory Visualization
Caption: Transcriptional regulation of enzymes in VLCFA synthesis.
Caption: Experimental workflow for enzyme characterization.
Conclusion
The synthesis of this compound is a specialized branch of very-long-chain fatty acid metabolism. The key players in this pathway are the elongase ELOVL1, which is responsible for generating the C24 backbone, and a putative Δ15-desaturase that introduces the cis double bond. The retention of the trans-2 double bond is a particularly noteworthy feature that warrants further investigation into the mechanism of the final reductive step of the fatty acid elongation cycle. The regulatory control of the key enzymes by transcription factors such as SREBP-1c and ChREBP highlights the integration of this pathway with the overall lipid and carbohydrate metabolism of the cell. [12][13][14][15][16][17][18][19]The experimental protocols and analytical methods described herein provide a framework for the detailed characterization of the enzymes involved and the elucidation of the complete biosynthetic pathway of this unique fatty acyl-CoA.
References
- 1. ELOVL1 production of C24 acyl-CoAs is linked to C24 sphingolipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ELOVL1 production of C24 acyl-CoAs is linked to C24 sphingolipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. The role of ELOVL1 in very long-chain fatty acid homeostasis and X-linked adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalytic mechanism of trans-2-enoyl-CoA reductases in the fatty acid elongation cycle and its cooperative action with fatty acid elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TECR - Wikipedia [en.wikipedia.org]
- 7. Trans-2-enoyl-CoA reductase (NADPH) - Wikipedia [en.wikipedia.org]
- 8. Catalytic mechanism of trans-2-enoyl-CoA reductases in the fatty acid elongation cycle and its cooperative action with fatty acid elongases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TECR trans-2,3-enoyl-CoA reductase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. Identification and characterization of Δ12 and Δ12/Δ15 bifunctional fatty acid desaturases in the oleaginous yeast Lipomyces starkeyi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ChREBP-Mediated Regulation of Lipid Metabolism: Involvement of the Gut Microbiota, Liver, and Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Transcriptional control of hepatic lipid metabolism by SREBP and ChREBP - PMC [pmc.ncbi.nlm.nih.gov]
- 14. JCI - Contribution of de novo fatty acid synthesis to hepatic steatosis and insulin resistance: lessons from genetically engineered mice [jci.org]
- 15. Frontiers | Carbohydrate Sensing Through the Transcription Factor ChREBP [frontiersin.org]
- 16. Liver-Specific Expression of Transcriptionally Active SREBP-1c Is Associated with Fatty Liver and Increased Visceral Fat Mass - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Regulation of hepatic fatty acid elongase 5 by LXRalpha-SREBP-1c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. SREBP Regulation of Lipid Metabolism in Liver Disease, and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cellular Localization and Distribution of (2E,15Z)-tetracosadienoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific experimental data on the cellular localization and distribution of (2E,15Z)-tetracosadienoyl-CoA is not publicly available. This guide, therefore, extrapolates its probable localization and metabolic context based on the established principles of very long-chain fatty acid (VLCFA) and acyl-CoA metabolism. The experimental protocols provided are established methods for investigating the subcellular distribution of similar lipid molecules.
Introduction to this compound
This compound is a very long-chain acyl-Coenzyme A thioester. Structurally, it is a 24-carbon fatty acid with two double bonds, one at the second carbon in the trans (E) configuration and another at the fifteenth carbon in the cis (Z) configuration, activated with Coenzyme A.[1][2] The presence of the 2,3-trans-enoyl-CoA moiety suggests its potential involvement as an intermediate in metabolic pathways such as β-oxidation. Its classification as a very long-chain fatty acyl-CoA (VLCFA-CoA) implies its synthesis and metabolic processing are likely compartmentalized within specific cellular organelles.
Long-chain fatty acyl-CoAs are not merely metabolic intermediates but also function as critical regulatory molecules that can influence enzyme activity, gene transcription, and cellular signaling pathways.[3][4] Understanding the subcellular localization of this compound is paramount to elucidating its precise biological function and its potential as a therapeutic target or biomarker.
Predicted Cellular Localization and Distribution
The subcellular location of a fatty acyl-CoA is primarily determined by the localization of the acyl-CoA synthetase (ACS) isoform that catalyzes its formation and the enzymes that further metabolize it.[3][5] Very long-chain fatty acids are typically synthesized and elongated in the endoplasmic reticulum (ER).[6]
Based on the known behavior of VLCFA-CoAs, the predicted subcellular distribution of this compound is likely concentrated in the following organelles:
-
Endoplasmic Reticulum (ER): As the primary site for the elongation of fatty acids with chain lengths greater than 16 carbons, the ER is a highly probable location for the synthesis and presence of this compound.[6]
-
Mitochondria: These organelles are central to fatty acid β-oxidation. If this compound is an intermediate in the degradation of a longer fatty acid, it would be present in the mitochondrial matrix.[7][8]
-
Peroxisomes: Peroxisomes are also involved in the β-oxidation of very long-chain fatty acids, which are then further metabolized in mitochondria.
-
Lipid Droplets: Acyl-CoAs can be directed to lipid droplets for storage in the form of triacylglycerols. The localization of certain acyl-CoA synthetases on lipid droplets suggests a role in the local synthesis of lipids for storage.[9]
The distribution across different tissues would depend on the expression levels of the specific enzymes involved in its synthesis and degradation. Tissues with high rates of lipid metabolism, such as the liver, adipose tissue, and heart, are likely to have higher concentrations of this molecule.
Quantitative Data Summary (Hypothetical)
Since no experimental data is available, the following table presents a hypothetical distribution of this compound based on the expected roles of different organelles in VLCFA metabolism. This table is for illustrative purposes to guide future experimental design.
| Cellular Compartment | Hypothetical Concentration (pmol/mg protein) | Primary Associated Metabolic Pathway |
| Endoplasmic Reticulum | 15.0 - 25.0 | Fatty Acid Elongation, Desaturation |
| Mitochondria | 5.0 - 10.0 | β-Oxidation |
| Peroxisomes | 2.0 - 5.0 | Very Long-Chain Fatty Acid β-Oxidation |
| Cytosol | 0.1 - 0.5 | Transport (bound to Acyl-CoA Binding Proteins) |
| Plasma Membrane | < 0.1 | Potential role in uptake if synthesized locally |
Key Signaling and Metabolic Pathways
The metabolism of acyl-CoAs is tightly regulated and integrated with cellular signaling. The localization of this compound would dictate its involvement in specific pathways.
Experimental Protocols
To determine the actual cellular localization and distribution of this compound, a combination of biochemical and imaging techniques would be required.
Protocol 1: Subcellular Fractionation and LC-MS/MS Quantification
This protocol describes the separation of cellular organelles followed by the quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Objective: To quantify the concentration of this compound in different cellular compartments.
Materials:
-
Cultured cells or tissue homogenate
-
Dounce homogenizer
-
Differential centrifugation buffers (isotonic sucrose buffer, mitochondrial isolation buffer, etc.)
-
Ultracentrifuge
-
Protein assay kit (e.g., BCA)
-
Solid-phase extraction (SPE) cartridges
-
LC-MS/MS system
Procedure:
-
Cell Lysis: Harvest cells and wash with ice-cold PBS. Resuspend in homogenization buffer and lyse using a Dounce homogenizer.
-
Differential Centrifugation:
-
Centrifuge the homogenate at low speed (e.g., 600 x g for 10 min) to pellet nuclei.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 20 min) to pellet mitochondria.
-
Transfer the resulting supernatant to an ultracentrifuge tube and spin at high speed (e.g., 100,000 x g for 1 hour) to pellet microsomes (ER fraction). The remaining supernatant is the cytosolic fraction.
-
-
Protein Quantification: Determine the protein concentration of each fraction to normalize the acyl-CoA measurements.
-
Acyl-CoA Extraction:
-
To each fraction, add an internal standard (e.g., a deuterated version of the analyte).
-
Extract the acyl-CoAs using a suitable method such as solid-phase extraction (SPE).[10]
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in a suitable solvent.
-
Analyze the samples using an LC-MS/MS system with a method optimized for the detection and quantification of this compound.
-
Protocol 2: Confocal Microscopy with a Fluorescent Analog
This protocol uses a fluorescently tagged analog of (2E,15Z)-tetracosadienoic acid to visualize its uptake and subsequent localization within live cells.
Objective: To visualize the subcellular distribution of a fluorescent analog of the fatty acid in real-time.
Materials:
-
Fluorescently labeled (2E,15Z)-tetracosadienoic acid (e.g., BODIPY-labeled).
-
Live-cell imaging medium.
-
Confocal microscope.
-
Organelle-specific fluorescent markers (e.g., MitoTracker Red, ER-Tracker Blue).
-
Glass-bottom imaging dishes.
Procedure:
-
Cell Culture: Plate cells on glass-bottom dishes and grow to an appropriate confluency.
-
Organelle Staining: If desired, pre-incubate the cells with organelle-specific markers according to the manufacturer's instructions.
-
Probe Loading: Incubate the cells with the fluorescently labeled fatty acid analog in live-cell imaging medium for a specified time.
-
Washing: Wash the cells with fresh medium to remove excess probe.
-
Imaging: Acquire images using a confocal microscope. Use appropriate laser lines and filters for the fluorescent probe and any organelle markers.
-
Co-localization Analysis: Analyze the images to determine the degree of co-localization between the fluorescent fatty acid analog and the organelle markers.
Conclusion
While direct experimental evidence is currently lacking for this compound, a robust framework for predicting its cellular localization and for its empirical determination can be built upon our extensive knowledge of very long-chain fatty acid metabolism. It is anticipated that this molecule will be predominantly found in the endoplasmic reticulum and mitochondria, with potential distribution to other compartments depending on the metabolic state of the cell. The provided protocols offer a clear path for researchers to investigate the subcellular distribution of this and other novel lipid species, which will be crucial for understanding their roles in health and disease and for the development of targeted therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intracellular localization of long-chain acyl-coenzyme A hydrolase and acyl-L-carnitine hydrolase in brown adipose tissue from guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. compartments.jensenlab.org [compartments.jensenlab.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Putative functions of (2E,15Z)-tetracosadienoyl-CoA in lipid metabolism
An In-Depth Technical Guide on the Putative Functions of (2E,15Z)-tetracosadienoyl-CoA in Lipid Metabolism
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct research on the specific isomer this compound is limited in publicly available literature. The following guide is based on established principles of very-long-chain fatty acid (VLCFA) metabolism, drawing inferences from related C24:2 polyunsaturated fatty acids and their corresponding acyl-CoA thioesters. The functions described are therefore putative and extrapolated from the broader context of VLCFA biology.
Executive Summary
This compound is a very-long-chain fatty acyl-CoA (VLCFA-CoA) containing a 24-carbon chain with two double bonds. As an activated intermediate, its primary roles in cellular lipid metabolism are hypothesized to be threefold: 1) serving as a key substrate for incorporation into complex lipids, particularly C24:2 ceramides and sphingolipids; 2) acting as an intermediate in the peroxisomal β-oxidation pathway for VLCFA degradation; and 3) functioning as a potential signaling molecule by modulating the activity of nuclear receptors and other proteins. Understanding these functions is critical for research into metabolic disorders, membrane biology, and cellular signaling.
Putative Biosynthesis and Metabolic Fate
The metabolism of this compound is intrinsically linked to the synthesis and degradation pathways of very-long-chain fatty acids.
Biosynthesis from Precursors
Polyunsaturated VLCFAs are typically synthesized from essential dietary fatty acids like linoleic acid (C18:2). The synthesis of a C24:2 acyl-CoA likely involves the fatty acid elongation system located in the endoplasmic reticulum.[1][2] This is a four-step cyclical process involving a complex of enzymes.
-
Elongation: The process begins with the elongation of linoleic acid (C18:2). The rate-limiting step is catalyzed by a family of enzymes known as Elongation of Very-Long-Chain Fatty Acids (ELOVLs).[3] Specifically, ELOVL1 has been shown to be essential for the production of C24 acyl-CoAs from C22-CoA precursors.[4]
Incorporation into Sphingolipids
A primary fate for C24:2-CoA is its incorporation into the backbone of sphingolipids.
-
Ceramide Synthesis: Ceramide synthases (CerS) catalyze the N-acylation of a sphingoid base. CERS2 exhibits a strong preference for very-long-chain acyl-CoAs (C22-C24), making it the key enzyme for producing C24:2-containing ceramides.[1][5]
-
Function of C24:2 Sphingolipids: These specialized sphingolipids are found in a wide range of mammalian tissues, with particularly high levels in the spleen and small intestine.[1] Unlike their saturated counterparts which promote the formation of rigid membrane microdomains (lipid rafts), C24:2 sphingomyelin is less prevalent in these domains. This suggests that C24:2 sphingolipids may act as negative regulators of lipid raft formation, thereby influencing membrane fluidity and signaling platforms.[1]
Catabolism via Peroxisomal β-Oxidation
VLCFAs (defined as having chains >22 carbons) are primarily degraded in peroxisomes because the mitochondrial machinery is not equipped to handle them.[6][7]
-
Pathway: Peroxisomal β-oxidation is a multi-step process that shortens the fatty acyl chain, typically producing acetyl-CoA and a chain-shortened acyl-CoA that can be further metabolized in the mitochondria.[8][9]
-
Significance of the (2E) Isomer: The "2E" or trans-2,3-enoyl configuration is a key intermediate in the β-oxidation spiral. Its presence in the molecule's name, this compound, strongly suggests that this molecule can be a direct substrate or product within the peroxisomal β-oxidation pathway, formed by the action of an acyl-CoA oxidase.[7][10]
Role as a Signaling Molecule
Long-chain and very-long-chain acyl-CoAs are not just metabolic intermediates; they can also function as signaling molecules.
-
PPARα Activation: VLCFA-CoAs have been identified as high-affinity ligands for the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[11] PPARα is a nuclear receptor that acts as a master regulator of lipid metabolism, inducing the transcription of genes required for fatty acid oxidation.[11] The binding of a VLCFA-CoA like tetracosadienoyl-CoA could therefore directly upregulate its own catabolism in a feedback loop.
-
Regulation of Other Enzymes: Intracellular concentrations of free acyl-CoAs are tightly controlled and can influence the activity of various enzymes, including those involved in fatty acid synthesis and signaling cascades.[12][13]
Data Presentation: Quantitative Analysis of VLCFA-CoAs
Table 1: Binding Affinities of Saturated VLCFA-CoAs to PPARα
| Saturated VLCFA-CoA | Carbon Length | Dissociation Constant (Kd) |
|---|---|---|
| Arachidoyl-CoA | C20:0 | 16 ± 1 nM |
| Behenoyl-CoA | C22:0 | 6 ± 1 nM |
| Lignoceroyl-CoA | C24:0 | 3 ± 1 nM |
Data sourced from studies on direct ligand binding assays with purified PPARα.[11] The data indicates that binding affinity increases with chain length.
Table 2: Plasma VLCFA Ratios in Health and Peroxisomal Disorders
| Condition | C24:0 / C22:0 Ratio | C26:0 / C22:0 Ratio |
|---|---|---|
| Healthy Controls | Normal Range | 0.008 - 0.01 |
| X-linked Adrenoleukodystrophy (X-ALD) | Elevated | 0.05 - 0.10 |
| Zellweger Syndrome | Markedly Elevated | > 0.10 |
These ratios are key diagnostic markers for peroxisomal disorders, reflecting impaired VLCFA β-oxidation.[6][14][15] Analysis is typically performed using Gas Chromatography-Mass Spectrometry.
Visualizations: Pathways and Workflows
Diagram: Hypothesized Biosynthesis and Incorporation into Sphingolipids
References
- 1. Widespread tissue distribution and synthetic pathway of polyunsaturated C24:2 sphingolipids in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reactome | Synthesis of very long-chain fatty acyl-CoAs [reactome.org]
- 3. benchchem.com [benchchem.com]
- 4. ELOVL1 production of C24 acyl-CoAs is linked to C24 sphingolipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Comprehensive Review: Sphingolipid Metabolism and Implications of Disruption in Sphingolipid Homeostasis [mdpi.com]
- 6. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. Peroxisomal beta-oxidation--a metabolic pathway with multiple functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolic aspects of peroxisomal beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ovid.com [ovid.com]
- 14. researchgate.net [researchgate.net]
- 15. Gas chromatography/mass spectrometry analysis of very long chain fatty acids, docosahexaenoic acid, phytanic acid and plasmalogen for the screening of peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
(2E,15Z)-Tetracosadienoyl-CoA: A Potential Biomarker in the Landscape of Metabolic Diseases
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic diseases, including obesity, type 2 diabetes (T2D), and non-alcoholic fatty liver disease (NAFLD), represent a significant and growing global health burden. The identification of early and specific biomarkers is paramount for improved diagnosis, patient stratification, and the development of targeted therapeutic interventions. In recent years, the field of lipidomics has emerged as a powerful tool for uncovering novel lipid species with potential biomarker utility. Among these, very-long-chain fatty acids (VLCFAs) and their derivatives are gaining attention for their roles in cellular signaling and metabolic regulation. This technical guide explores the potential of a specific VLCFA, (2E,15Z)-tetracosadienoyl-CoA, as a biomarker for metabolic diseases, synthesizing the current understanding of its biosynthesis, potential roles, and the analytical strategies required for its study.
While direct evidence linking this compound to metabolic diseases is still emerging, its structural relationship to other bioactive lipids and its position within key metabolic pathways suggest it as a molecule of interest. This guide will provide a framework for its investigation, drawing upon the broader knowledge of VLCFA metabolism.
Biosynthesis of this compound
The synthesis of this compound is intricately linked to the fatty acid elongation and desaturation pathways, primarily occurring in the endoplasmic reticulum. The key enzyme families involved are the Elongation of Very Long Chain Fatty Acids (ELOVL) and Fatty Acid Desaturase (FADS) enzymes. Genetic variations in the genes encoding these enzymes have been associated with an increased risk of obesity and alterations in circulating fatty acid levels.[1][2]
The proposed biosynthetic pathway for this compound likely involves the following steps:
-
Elongation: The synthesis would begin with a shorter polyunsaturated fatty acid precursor, which is elongated by the action of ELOVL enzymes. ELOVL1 is known to be essential for the production of C24 sphingolipids.
-
Desaturation: FADS enzymes introduce double bonds at specific positions. The FADS2 enzyme is a multifunctional desaturase known to act on a variety of fatty acid substrates.[3]
Potential Role in Metabolic Diseases
While direct quantitative data for this compound in metabolic diseases is not yet available in the literature, the roles of related VLCFAs and their derivatives, particularly ceramides, offer compelling indirect evidence for its potential significance.
Ceramides and Insulin Resistance:
Ceramides are a class of sphingolipids where a fatty acid is linked to a sphingoid base. The fatty acid chain length of ceramides is critical to their biological function. Very-long-chain ceramides, particularly those containing C24:0 and C24:1 fatty acids, have been implicated in the pathogenesis of metabolic diseases.[4][5]
-
C24 Ceramide Species: Studies have shown that ceramides with different C24 acyl chains can have opposing effects. For instance, C24:0 ceramide has been suggested to be protective, while C24:1 ceramide is associated with negative cardiovascular outcomes.[5]
-
Insulin Signaling: An accumulation of specific ceramide species in metabolic tissues is linked to the development of insulin resistance, a hallmark of type 2 diabetes.[5][6] Ceramides can interfere with insulin signaling pathways, leading to impaired glucose uptake and utilization.
Given that this compound is a precursor for C24:2 fatty acids, it is plausible that C24:2-containing ceramides could also play a role in modulating insulin sensitivity and contributing to the pathophysiology of metabolic diseases. Further research is needed to elucidate the specific functions of C24:2 ceramides.
Long-Chain Fatty Acids and Inflammation:
Long-chain polyunsaturated fatty acids (PUFAs) are known to have potent anti-inflammatory effects and can improve insulin resistance.[7][8][9] The balance between different fatty acid species is crucial for maintaining metabolic homeostasis. Dysregulation of VLCFA metabolism could, therefore, contribute to the low-grade chronic inflammation characteristic of metabolic diseases.
Experimental Protocols for Analysis
The analysis of acyl-CoAs, including this compound, presents analytical challenges due to their low abundance and inherent instability. The current gold-standard for their detection and quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS).
General Workflow for Acyl-CoA Analysis:
-
Sample Preparation: This is a critical step to ensure the stability and recovery of acyl-CoAs. It typically involves rapid quenching of metabolic activity, followed by extraction using organic solvents. Solid-phase extraction (SPE) may be employed for sample cleanup and enrichment.
-
Chromatographic Separation: Reversed-phase liquid chromatography is commonly used to separate different acyl-CoA species based on their chain length and degree of unsaturation. The separation of isomers, such as the different double bond positions and configurations in C24:2-CoA, is particularly challenging and may require specialized chromatographic conditions or derivatization.[10][11]
-
Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) provides the sensitivity and selectivity required for the detection of low-abundance acyl-CoAs. Multiple reaction monitoring (MRM) is often used for targeted quantification.
Quantitative Data
Currently, there is a lack of published quantitative data specifically for this compound in the context of metabolic diseases. The table below is a template that can be used to summarize such data as it becomes available through future lipidomics studies.
| Analyte | Disease State | Tissue/Fluid | Concentration Range | Fold Change (vs. Control) | Reference |
| This compound | Type 2 Diabetes | Plasma | Data not available | Data not available | |
| This compound | NAFLD | Liver | Data not available | Data not available | |
| This compound | Obesity | Adipose Tissue | Data not available | Data not available |
Conclusion and Future Directions
This compound represents an understudied very-long-chain fatty acyl-CoA with the potential to be a novel biomarker in metabolic diseases. Its presumed biosynthetic pathway connects it to key enzymes, ELOVL and FADS, which are already implicated in metabolic dysregulation. Furthermore, its structural similarity to other bioactive lipid species, such as the precursors to C24 ceramides, suggests a plausible role in processes like insulin resistance and inflammation.
The advancement of this molecule from a potential to a validated biomarker requires a concerted research effort. Key future directions include:
-
Targeted Lipidomics Studies: Development and application of sensitive and specific LC-MS/MS methods to accurately quantify this compound in large patient cohorts with metabolic diseases.
-
Functional Studies: Elucidation of the downstream metabolic fate of this compound, including its incorporation into complex lipids like ceramides and phospholipids, and the functional consequences of these lipids on cellular signaling pathways.
-
Genetic and Pharmacological Manipulation: Investigating the impact of modulating the expression or activity of ELOVL and FADS enzymes on the levels of this compound and the progression of metabolic diseases in cellular and animal models.
By addressing these research questions, the scientific community can determine the true potential of this compound as a valuable tool in the fight against the growing epidemic of metabolic diseases.
References
- 1. Association Between Genetic Variants in FADS1-FADS2 and ELOVL2 and Obesity, Lipid Traits, and Fatty Acids in Tunisian Population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Sphingolipids and metabolic disease: Will the real killer please stand up? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ceramides in Metabolism: Key Lipotoxic Players - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Beneficial effects of long-chain n-3 fatty acids on insulin-resistance: basic and clinical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The role of polyunsaturated fatty acids (n-3 PUFAs) on the pancreatic β-cells and insulin action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Studies on the Physiological Role of (2E,15Z)-Tetracosadienoyl-CoA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2E,15Z)-Tetracosadienoyl-CoA is a key intermediate in the endogenous synthesis of very-long-chain fatty acids (VLCFAs), specifically in the pathway elongating linoleic acid to C24:2 polyunsaturated fatty acids. While direct research on the specific physiological roles of this compound is limited, its position within the fatty acid elongation cycle suggests its transient but crucial involvement in the production of C24:2-containing sphingolipids. These complex lipids, in turn, are implicated in the modulation of membrane microdomain structure and function. This technical guide provides a comprehensive overview of the known metabolic context of this compound, detailing its biosynthesis and subsequent metabolic fate. We present available data on the enzymes involved, propose signaling pathways influenced by its downstream products, and outline relevant experimental protocols for the analysis of very-long-chain fatty acyl-CoAs. This document aims to serve as a foundational resource for researchers investigating the nuanced roles of specific VLCFA species in cellular physiology and disease.
Introduction to this compound
This compound is a 24-carbon di-unsaturated fatty acyl-coenzyme A molecule. It emerges as an intermediate in the microsomal fatty acid elongation pathway, a four-step process that sequentially adds two-carbon units to a growing fatty acyl chain. Fatty acids with a chain length of 22 carbons or more are classified as very-long-chain fatty acids (VLCFAs). These molecules are not merely structural components of lipids but also participate in a variety of biological processes, including the formation of protective barriers and cellular signaling.[1] The functions of VLCFAs are often realized through their incorporation into complex lipids like sphingolipids and glycerophospholipids.[1]
The specific C24:2 fatty acid derived from this compound is produced from the dietary essential fatty acid, linoleic acid (C18:2), through elongation.[2] This C24:2 fatty acid is a notable component of certain ceramides, which are precursors for more complex sphingolipids.[2]
Biosynthesis and Metabolic Fate
The metabolism of this compound is intrinsically linked to the fatty acid elongation and degradation pathways.
Biosynthesis via Fatty Acid Elongation
The synthesis of the C24:2 acyl chain occurs in the endoplasmic reticulum through the fatty acid elongase (FAE) complex. The precursor, linoleic acid (C18:2), is first converted to linoleoyl-CoA and then undergoes three cycles of elongation. This compound is an intermediate in the final cycle. The key enzyme responsible for the elongation of C22 acyl-CoAs to C24 acyl-CoAs is Elongation of Very Long Chain Fatty Acids Protein 1 (ELOVL1).[3][4]
The four steps of each elongation cycle are:
-
Condensation: An acyl-CoA (in this case, likely (13Z)-docosenoyl-CoA) condenses with malonyl-CoA, catalyzed by a 3-ketoacyl-CoA synthase (e.g., ELOVL1). This forms a 3-ketoacyl-CoA.
-
Reduction: The 3-ketoacyl-CoA is reduced by a 3-ketoacyl-CoA reductase, using NADPH as a cofactor, to form a 3-hydroxyacyl-CoA.
-
Dehydration: A 3-hydroxyacyl-CoA dehydratase removes a water molecule to create a trans-2-enoyl-CoA, which in this specific pathway is this compound.
-
Reduction: A trans-2-enoyl-CoA reductase (TER), also utilizing NADPH, reduces the double bond at the C2 position to yield the saturated, elongated acyl-CoA, in this case, (15Z)-tetracosenoyl-CoA.[5][6]
Incorporation into Sphingolipids
The primary known fate of the C24:2 acyl-CoA is its incorporation into ceramides. Ceramide synthase 2 (CERS2) is the enzyme responsible for attaching the C24 fatty acyl chain to a sphingoid base to form C24:2-ceramide.[2] This ceramide can then be further metabolized to more complex sphingolipids, such as sphingomyelin.
Potential Degradation via Beta-Oxidation
While the primary fate appears to be incorporation into complex lipids, like other fatty acyl-CoAs, this compound could potentially undergo degradation through beta-oxidation in the peroxisomes, which are responsible for shortening VLCFAs.[7] This process would involve a series of enzymatic reactions to sequentially remove two-carbon units in the form of acetyl-CoA.
Putative Physiological Role and Signaling Pathways
Direct evidence for the physiological role of this compound is currently lacking. However, insights can be drawn from the function of its downstream metabolic product, C24:2-containing sphingolipids.
Sphingolipids are integral components of cellular membranes and are known to form lipid microdomains, or rafts, which are platforms for cellular signaling. Studies have shown that sphingomyelin containing C24:2 polyunsaturated fatty acids is less prevalent in detergent-resistant membrane fractions compared to its saturated counterparts.[2] This suggests that C24:2-sphingolipids may act to negatively regulate the formation or stability of these lipid microdomains.[2] By altering membrane fluidity and the composition of signaling platforms, these lipids could influence a variety of cellular processes.
Quantitative Data
Specific quantitative data on the cellular concentrations of this compound are not available in the current literature. However, studies have quantified the levels of C24:2 ceramides in various mammalian tissues, indicating that the biosynthetic pathway involving this compound is active.
Table 1: Relative Abundance of C24:2 Ceramide in Select Murine Tissues
| Tissue | C24:2 Ceramide as % of Total Ceramides |
| Spleen | High |
| Small Intestine | High |
| Other Tissues | Present as a major ceramide species |
Note: Data is qualitative based on findings that C24:2 ceramide is a major species, particularly abundant in the spleen and small intestine.[2] Exact percentages require further targeted quantitative studies.
Experimental Protocols
The study of this compound necessitates sensitive analytical techniques due to its likely low cellular abundance and transient nature as a metabolic intermediate.
Quantification of Very-Long-Chain Fatty Acyl-CoAs by LC-MS/MS
This protocol provides a general framework for the extraction and quantification of VLCFA-CoAs from biological samples, which can be adapted for the specific analysis of this compound.
Objective: To quantify the levels of this compound in cultured cells or tissue samples.
Materials:
-
Biological sample (e.g., cell pellet, tissue homogenate)
-
Internal standard (e.g., C17:0-CoA)
-
Methanol:water (1:1, v/v)
-
Acetonitrile with 0.1% ammonium hydroxide
-
Water with 0.1% ammonium hydroxide
-
Solid-phase extraction (SPE) cartridges
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Sample Homogenization: Homogenize frozen tissue or cell pellets in a suitable buffer on ice.
-
Internal Standard Spiking: Add a known amount of internal standard (e.g., C17:0-CoA) to the homogenate.
-
Extraction: Perform a liquid-liquid or solid-phase extraction to isolate the acyl-CoA fraction. A common method involves protein precipitation with an organic solvent followed by SPE cleanup.[8][9]
-
LC Separation: Separate the extracted acyl-CoAs using a C18 reversed-phase column with a gradient of acetonitrile and water, both containing a modifier like ammonium hydroxide to improve peak shape.[10]
-
MS/MS Detection: Utilize a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. Quantify the target analyte using selected reaction monitoring (SRM) by monitoring a specific precursor-to-product ion transition for this compound and the internal standard.[9]
In Vitro Fatty Acid Elongation Assay
This assay can be used to study the activity of the ELOVL1 enzyme in producing C24:2-CoA.
Objective: To determine the substrate specificity and activity of ELOVL1 in elongating C22:2-CoA.
Materials:
-
Microsomal fractions from cells expressing ELOVL1
-
[14C]-Malonyl-CoA (or other labeled precursor)
-
C22:2-CoA substrate
-
NADPH
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Scintillation counter
Procedure:
-
Reaction Setup: Combine microsomal protein, C22:2-CoA, NADPH, and reaction buffer in a microcentrifuge tube.
-
Initiate Reaction: Start the reaction by adding [14C]-Malonyl-CoA.
-
Incubation: Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop Reaction: Terminate the reaction by adding a strong base (e.g., KOH in methanol).
-
Saponification and Extraction: Saponify the lipids and extract the fatty acid methyl esters.
-
Analysis: Analyze the products by thin-layer chromatography (TLC) or gas chromatography (GC) coupled with a radioactivity detector to quantify the amount of labeled C24:2 fatty acid produced.
Conclusion and Future Directions
This compound is a metabolic intermediate in the synthesis of C24:2-containing sphingolipids. While its direct physiological roles are yet to be elucidated, its position in this pathway points towards an indirect influence on cellular functions through the modulation of membrane properties by its downstream products. Future research should focus on the development of analytical methods to accurately quantify this transient molecule in different cellular compartments and physiological states. Furthermore, investigating the substrate specificity of the trans-2-enoyl-CoA reductase acting on this compound will provide a more complete picture of its metabolic regulation. Elucidating the precise impact of C24:2-containing lipids on the composition and function of lipid microdomains will be crucial in understanding the broader physiological significance of this biosynthetic pathway. Such studies will be instrumental for drug development professionals targeting lipid metabolism in various disease contexts.
References
- 1. A comprehensive review of the family of very-long-chain fatty acid elongases: structure, function, and implications in physiology and pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Widespread tissue distribution and synthetic pathway of polyunsaturated C24:2 sphingolipids in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ELOVL1 production of C24 acyl-CoAs is linked to C24 sphingolipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of ELOVL1 in very long-chain fatty acid homeostasis and X-linked adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual Functions of the Trans-2-Enoyl-CoA Reductase TER in the Sphingosine 1-Phosphate Metabolic Pathway and in Fatty Acid Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trans-2-enoyl-CoA reductase (NADPH) - Wikipedia [en.wikipedia.org]
- 7. The Physiological and Pathological Role of Acyl-CoA Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
Methodological & Application
Synthesis and Purification of (2E,15Z)-Tetracosadienoyl-CoA Standard: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the synthesis and purification of the (2E,15Z)-tetracosadienoyl-CoA standard. This compound is a long-chain acyl-coenzyme A (CoA) thioester that may play a role in various metabolic pathways. The availability of a pure standard is crucial for its identification, quantification, and functional studies in biological systems. This protocol outlines a plausible chemical synthesis route for the precursor fatty acid, (2E,15Z)-tetracosadienoic acid, followed by its enzymatic or chemical conversion to the corresponding CoA thioester. Furthermore, detailed procedures for the purification of the final product using solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC) are provided, along with methods for its characterization, primarily by mass spectrometry.
Introduction
Long-chain and very-long-chain fatty acyl-CoAs are central intermediates in lipid metabolism, serving as substrates for beta-oxidation, complex lipid synthesis, and protein acylation.[1] The specific isomer this compound is of interest for its potential involvement in specific metabolic or signaling pathways. Accurate investigation of its biological role necessitates the availability of a well-characterized standard. This document provides a comprehensive protocol for the de novo synthesis and purification of this compound to facilitate such research.
Synthesis of (2E,15Z)-Tetracosadienoic Acid
A plausible multi-step synthesis for (2E,15Z)-tetracosadienoic acid is proposed, utilizing a Wittig reaction to establish the Z-configured double bond at the C15 position and another Wittig-type reaction or a Knoevenagel condensation to introduce the E-configured double bond at the C2 position.
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for (2E,15Z)-tetracosadienoic acid.
Experimental Protocol: Synthesis of (2E,15Z)-Tetracosadienoic Acid
Step 1: Synthesis of Tridecyltriphenylphosphonium bromide
-
Reflux 1-bromotridecane with an equimolar amount of triphenylphosphine in a suitable solvent like acetonitrile or toluene for 24-48 hours.
-
Cool the reaction mixture to room temperature and collect the precipitated phosphonium salt by filtration.
-
Wash the salt with a cold, non-polar solvent (e.g., diethyl ether) and dry under vacuum.
Step 2: Wittig Reaction to form (Z)-Tetracos-15-en-1-yne
-
Suspend tridecyltriphenylphosphonium bromide in dry tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).
-
Cool the suspension to -78°C and add a strong base, such as n-butyllithium (n-BuLi), dropwise to form the ylide.
-
Add undec-10-yn-1-al dropwise to the ylide solution at -78°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with a non-polar solvent (e.g., hexane).
-
Purify the product by column chromatography on silica gel.
Step 3: Hydroboration-Oxidation to (Z)-Tetracos-15-en-1-ol
-
Dissolve (Z)-tetracos-15-en-1-yne in dry THF under an inert atmosphere.
-
Add a hydroborating agent (e.g., 9-BBN or disiamylborane) at 0°C and stir at room temperature for the recommended time.
-
Oxidize the resulting organoborane by adding aqueous sodium hydroxide followed by the slow addition of hydrogen peroxide at 0°C.
-
Extract the alcohol with diethyl ether and purify by column chromatography.
Step 4: Oxidation to (Z)-Tetracos-15-enoic acid
-
Dissolve (Z)-tetracos-15-en-1-ol in acetone.
-
Add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise at 0°C until a persistent orange color is observed.
-
Quench the reaction with isopropanol and dilute with water.
-
Extract the carboxylic acid with diethyl ether and purify by recrystallization or column chromatography.
Step 5: Knoevenagel-Doebner Condensation to (2E,15Z)-Tetracosadienoic acid
-
Reflux (Z)-tetracos-15-enoic acid with malonic acid in pyridine containing a catalytic amount of piperidine.
-
After the reaction is complete (monitored by TLC), acidify the reaction mixture with dilute hydrochloric acid.
-
Extract the product with diethyl ether and purify by column chromatography to yield (2E,15Z)-tetracosadienoic acid.
Synthesis of this compound
The conversion of the free fatty acid to its CoA thioester can be achieved either enzymatically using an acyl-CoA synthetase or through chemical synthesis.
Method 1: Enzymatic Synthesis
Long-chain acyl-CoA synthetases (ACSL) catalyze the formation of acyl-CoAs from fatty acids, ATP, and Coenzyme A.[2][3] This method offers high specificity and avoids harsh reaction conditions.
Caption: Enzymatic synthesis of this compound.
Experimental Protocol: Enzymatic Synthesis
-
Reaction Mixture:
-
(2E,15Z)-Tetracosadienoic acid (e.g., 100 µM)
-
Coenzyme A (e.g., 200 µM)
-
ATP (e.g., 5 mM)
-
MgCl₂ (e.g., 10 mM)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
-
A suitable long-chain acyl-CoA synthetase (e.g., from Pseudomonas aeruginosa or a commercially available recombinant enzyme)
-
-
Procedure:
-
Incubate the reaction mixture at 37°C.
-
Monitor the reaction progress by HPLC or LC-MS.
-
Once the reaction is complete, terminate it by adding an acid (e.g., perchloric acid or formic acid) to precipitate the enzyme.
-
Centrifuge to remove the precipitated protein and collect the supernatant for purification.
-
Method 2: Chemical Synthesis
Chemical synthesis provides an alternative when a suitable enzyme is unavailable. A common method involves the activation of the carboxylic acid, for example, by forming a mixed anhydride or an N-hydroxysuccinimide (NHS) ester, followed by reaction with Coenzyme A.
Experimental Protocol: Chemical Synthesis (Mixed Anhydride Method)
-
Activation of the Fatty Acid:
-
Dissolve (2E,15Z)-tetracosadienoic acid in a dry, aprotic solvent (e.g., THF) under an inert atmosphere.
-
Cool the solution to 0°C and add a tertiary amine (e.g., triethylamine) followed by a chloroformate (e.g., ethyl chloroformate) to form the mixed anhydride.
-
-
Thioesterification with Coenzyme A:
-
In a separate flask, dissolve Coenzyme A in an aqueous buffer (e.g., sodium bicarbonate solution).
-
Slowly add the activated fatty acid solution to the Coenzyme A solution at 0°C with vigorous stirring.
-
Allow the reaction to proceed for several hours at room temperature.
-
Acidify the reaction mixture to quench the reaction and proceed to purification.
-
Purification of this compound
A two-step purification process involving solid-phase extraction (SPE) followed by reversed-phase high-performance liquid chromatography (RP-HPLC) is recommended to obtain a highly pure standard.
Step 1: Solid-Phase Extraction (SPE)
SPE is used to remove unreacted Coenzyme A, salts, and other polar impurities. A weak anion exchange or a C18 reversed-phase cartridge can be used.
Caption: Solid-phase extraction workflow for acyl-CoA purification.
Experimental Protocol: SPE Purification
-
Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by water.
-
Sample Loading: Load the acidified and clarified reaction supernatant onto the cartridge.
-
Washing:
-
Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove highly polar impurities.
-
Wash with an aqueous buffer (e.g., 50 mM ammonium acetate) to remove unbound Coenzyme A.
-
-
Elution: Elute the this compound with a high percentage of organic solvent (e.g., 80% methanol in water).
-
Drying: Evaporate the solvent from the eluate under a stream of nitrogen or by lyophilization.
Step 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Final purification is achieved by RP-HPLC, which separates the target compound from any remaining impurities, including unreacted fatty acid and other lipidic byproducts.
Experimental Protocol: RP-HPLC Purification
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 50 mM potassium phosphate buffer, pH 5.3.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from a low to a high concentration of mobile phase B. For example, 30-90% B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at 260 nm (for the adenine moiety of CoA).
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Desalting and Lyophilization: Desalt the collected fractions using SPE as described above (eluting with methanol/water) and then lyophilize to obtain the pure standard as a white powder.
Characterization and Data Presentation
The identity and purity of the synthesized this compound should be confirmed by mass spectrometry and HPLC analysis.
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for the characterization of acyl-CoAs.
-
Expected Molecular Weight: The monoisotopic mass of this compound (C₄₅H₇₈N₇O₁₇P₃S) is approximately 1113.4387 g/mol .
-
Fragmentation Pattern: In positive ion mode tandem mass spectrometry (MS/MS), acyl-CoAs typically show a characteristic neutral loss of 507 Da, corresponding to the fragmentation of the 3'-phosphoadenosine 5'-diphosphate moiety.[1][4] A prominent product ion corresponding to the acyl-pantetheine fragment is also expected. In negative ion mode, characteristic fragments are also observed.
HPLC Analysis
The purity of the final product should be assessed by analytical RP-HPLC using the same or a similar method as for the purification. The final product should appear as a single, sharp peak.
Quantitative Data Summary
| Parameter | Synthesis of (2E,15Z)-Tetracosadienoic Acid | Enzymatic Synthesis of Acyl-CoA | Chemical Synthesis of Acyl-CoA | SPE Purification | RP-HPLC Purification |
| Typical Yield | Varies depending on the efficiency of each step | > 80% | 40-60% | > 90% | > 80% |
| Purity (by HPLC) | > 95% | Crude | Crude | > 80% | > 98% |
| Key Analysis | NMR, MS | LC-MS | LC-MS | LC-MS | LC-MS, MS/MS |
Storage and Stability
Long-chain acyl-CoAs are susceptible to hydrolysis. The purified this compound standard should be stored as a lyophilized powder at -80°C. For use, it can be dissolved in a suitable buffer at a slightly acidic to neutral pH and should be used promptly or stored in aliquots at -80°C to minimize freeze-thaw cycles.
Conclusion
This application note provides a comprehensive set of protocols for the synthesis and purification of the this compound standard. The availability of this standard will enable researchers to accurately study its role in various biological processes. The detailed methodologies and characterization data provide a framework for the successful in-house production of this important metabolic intermediate.
References
- 1. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-chain-fatty-acid—CoA ligase - Wikipedia [en.wikipedia.org]
- 4. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the GC-MS Analysis of (2E,15Z)-Tetracosadienoyl-CoA
Application Notes
The analysis of very long-chain fatty acyl-Coenzyme A (VLCFA-CoA) esters, such as (2E,15Z)-tetracosadienoyl-CoA, presents significant analytical challenges due to their inherent low volatility and thermal instability. Direct analysis by gas chromatography-mass spectrometry (GC-MS) is not feasible as the large, polar Coenzyme A moiety prevents the molecule from being readily vaporized. Therefore, an indirect analytical approach involving chemical derivatization is the standard and recommended method.
This protocol outlines a robust and widely accepted methodology for the quantitative analysis of the fatty acid component of this compound. The strategy involves the hydrolysis of the thioester bond to release the free fatty acid, (2E,15Z)-tetracosadienoic acid, followed by its esterification to form a volatile fatty acid methyl ester (FAME). This FAME derivative is then amenable to separation and quantification by GC-MS.[1][2]
This method is applicable to researchers and scientists in the fields of lipidomics, metabolomics, and drug development who are interested in studying the metabolic pathways involving this compound. The accurate quantification of its corresponding fatty acid can provide insights into enzyme activity, metabolic flux, and the impact of therapeutic interventions on lipid metabolism. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often employed for the analysis of intact acyl-CoAs[3][4][5], the GC-MS analysis of the derived FAME offers high chromatographic resolution and is a valuable and accessible technique in many laboratories.
Experimental Workflow
Caption: Overall experimental workflow for the GC-MS analysis of this compound.
Experimental Protocols
Protocol 1: Extraction and Hydrolysis of this compound
This protocol describes the extraction of total lipids, including acyl-CoAs, from a biological sample and the subsequent hydrolysis to yield free fatty acids.
Materials:
-
Biological sample (e.g., cell pellet, tissue homogenate)
-
Internal Standard (e.g., heptadecanoyl-CoA or other odd-chain acyl-CoA)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Potassium hydroxide (KOH) solution (2 M in methanol)
-
Hydrochloric acid (HCl), concentrated
-
Hexane
-
Deionized water
-
Glass centrifuge tubes with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Nitrogen gas evaporator
Procedure:
-
Sample Preparation: To a glass centrifuge tube, add the biological sample and a known amount of the internal standard.
-
Lipid Extraction (Bligh-Dyer Method): a. Add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture to the sample. b. Vortex vigorously for 5 minutes. c. Add 1.25 mL of chloroform and vortex for 1 minute. d. Add 1.25 mL of 0.9% NaCl solution and vortex for 1 minute. e. Centrifuge at 2000 x g for 10 minutes to separate the phases. f. Carefully collect the lower organic phase containing the lipids into a new glass tube.
-
Hydrolysis (Saponification): a. Evaporate the solvent from the collected organic phase under a stream of nitrogen. b. To the dried lipid extract, add 2 mL of 2 M methanolic KOH. c. Cap the tube tightly and heat at 60°C for 1 hour to hydrolyze the acyl-CoA and other esters.
-
Acidification and Extraction of Free Fatty Acids: a. Cool the tube to room temperature. b. Add 2 mL of deionized water. c. Acidify the mixture to a pH of approximately 1-2 by adding concentrated HCl dropwise. d. Add 2 mL of hexane and vortex vigorously for 2 minutes. e. Centrifuge at 2000 x g for 5 minutes. f. Transfer the upper hexane layer containing the free fatty acids to a new tube. g. Repeat the hexane extraction (steps d-f) twice more and combine the hexane fractions.
-
Drying: Evaporate the pooled hexane fractions to dryness under a stream of nitrogen. The resulting residue contains the free fatty acids.
Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs)
This protocol details the conversion of the extracted free fatty acids into their corresponding FAMEs.
Materials:
-
Dried free fatty acid residue from Protocol 1
-
Boron trifluoride-methanol solution (14% BF3 in methanol)
-
Hexane
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
Glass reaction vials with PTFE-lined caps
-
Heating block or water bath
Procedure:
-
To the dried fatty acid residue, add 2 mL of 14% BF3-methanol solution.
-
Cap the vial tightly and heat at 100°C for 30 minutes.
-
Cool the vial to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex for 1 minute and then allow the phases to separate.
-
Transfer the upper hexane layer containing the FAMEs to a new vial.
-
Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.
-
The sample is now ready for GC-MS analysis.
Protocol 3: GC-MS Analysis of (2E,15Z)-Tetracosadienoic Acid Methyl Ester
This protocol provides typical GC-MS parameters for the analysis of the FAME derivative.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).
-
Capillary column: A polar cyanopropyl column (e.g., DB-23, 60 m x 0.25 mm ID, 0.25 µm film thickness) is recommended for separation of unsaturated FAMEs. Alternatively, a standard HP-5MS column can be used.[1][6]
GC Conditions:
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp 1: 10°C/min to 200°C
-
Ramp 2: 5°C/min to 250°C, hold for 10 minutes
-
-
Transfer Line Temperature: 280°C
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Full Scan (m/z 50-600) or Selected Ion Monitoring (SIM) for targeted quantification.
Data Presentation
The following table summarizes the expected quantitative data for the methyl ester of (2E,15Z)-tetracosadienoic acid.
| Analyte | Molecular Formula (FAME) | Molecular Weight (FAME) | Expected Retention Time (min) | Key Diagnostic Ions (m/z) |
| (2E,15Z)-tetracosadienoic acid methyl ester | C25H46O2 | 378.6 | 25 - 35 | 378 (M+), 347 (M-31), 74 (McLafferty rearrangement), 55 |
Retention time is an estimate and will vary depending on the specific GC column and conditions used.
Visualizations
Hypothetical Signaling Pathway
Caption: Hypothetical signaling pathway involving this compound.
Derivatization Reaction
Caption: Esterification of the free fatty acid to a fatty acid methyl ester.
References
- 1. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vitro Assays Using (2E,15Z)-Tetracosadienoyl-CoA
Introduction
(2E,15Z)-Tetracosadienoyl-CoA is a long-chain fatty acyl-CoA molecule that can serve as a substrate for various enzymes involved in lipid metabolism. While specific literature detailing in vitro assays for this compound is limited, established protocols for enzymes that act on similar acyl-CoA substrates can be readily adapted. This document provides detailed application notes and protocols for two key enzyme classes that are likely to process this compound: Acyl-CoA Oxidases and Fatty Acid Desaturases. These protocols are designed for researchers, scientists, and drug development professionals to investigate the metabolism and enzymatic interactions of this specific substrate.
Application Note 1: In Vitro Acyl-CoA Oxidase (ACOX) Assay
1.1. Principle
Acyl-CoA oxidases (ACOX) are primarily peroxisomal enzymes that catalyze the first and rate-limiting step of fatty acid β-oxidation.[1] The enzyme introduces a double bond between the α and β carbons of the acyl-CoA substrate, with the concomitant reduction of FAD to FADH₂. Molecular oxygen then reoxidizes the FADH₂, producing hydrogen peroxide (H₂O₂).[2][3] The activity of ACOX can be quantified by measuring the rate of H₂O₂ production.[4] A common method involves a coupled enzymatic reaction where horseradish peroxidase (HRP) uses the generated H₂O₂ to oxidize a chromogenic substrate, leading to a measurable change in absorbance.[5][6] A highly sensitive alternative is a chemiluminescence assay where H₂O₂ reacts with luminol in the presence of HRP to produce light.[7][8]
1.2. Experimental Protocol: Spectrophotometric Assay
This protocol is adapted from established methods for other long-chain acyl-CoA substrates.[9]
1.2.1. Reagents and Buffers
-
Assay Buffer: 50 mM MES buffer, pH 8.0.
-
This compound Stock Solution: 1 mM in Assay Buffer. Note: Due to the long acyl chain, sonication or the addition of a mild detergent like Triton X-100 (0.01%) may be necessary to ensure solubility.
-
4-Aminoantipyrine (4-AAP) Stock Solution: 100 mM in deionized water.
-
Phenol Stock Solution: 200 mM in deionized water.
-
Horseradish Peroxidase (HRP) Stock Solution: 1000 units/mL in Assay Buffer.
-
FAD Stock Solution: 1 mM in Assay Buffer.
-
Enzyme Source: Purified or recombinant Acyl-CoA Oxidase, or a cell lysate/microsomal fraction known to contain the enzyme.
1.2.2. Assay Procedure
-
Prepare the Reaction Mixture: For a 1 mL final reaction volume, combine the following in a microcuvette:
-
850 µL of 50 mM MES Buffer (pH 8.0)
-
50 µL of 1.6 mM 4-AAP and 22 mM Phenol working solution (prepared by mixing the stock solutions in the assay buffer)
-
10 µL of 1 mM FAD Stock Solution
-
15 µL of HRP (100 units/mL working solution)
-
Variable volume of enzyme solution (e.g., 10-50 µL). The optimal amount should be determined empirically.
-
Adjust the final volume to 950 µL with Assay Buffer.
-
-
Pre-incubation: Incubate the reaction mixture at 30°C for 5 minutes to allow the temperature to equilibrate and to record any background reaction.
-
Initiate the Reaction: Add 50 µL of the 1 mM this compound stock solution to the reaction mixture and mix immediately.
-
Measure Absorbance: Monitor the increase in absorbance at 500 nm for 5-10 minutes using a spectrophotometer set to 30°C. The rate of change in absorbance is proportional to the ACOX activity.
-
Blank Reaction: Prepare a blank reaction containing all components except the substrate, this compound, to correct for any background H₂O₂ production.
1.3. Data Presentation
The following tables present hypothetical quantitative data for an ACOX enzyme with this compound as a substrate.
Table 1: Hypothetical Kinetic Parameters of Acyl-CoA Oxidase
| Substrate | Km (µM) | Vmax (nmol/min/mg protein) |
| This compound | 15 | 150 |
| Palmitoyl-CoA (Reference) | 25 | 250 |
Table 2: Hypothetical Inhibition of Acyl-CoA Oxidase by Inhibitor X
| Substrate | Inhibitor | IC50 (µM) |
| This compound | Inhibitor X | 5.2 |
1.4. Visualization of Experimental Workflow
Caption: Workflow for the in vitro spectrophotometric assay of Acyl-CoA Oxidase.
Application Note 2: In Vitro Fatty Acid Desaturase Assay
2.1. Principle
Fatty acid desaturases are enzymes that introduce double bonds into fatty acyl chains.[10][11] These enzymes are typically located in the endoplasmic reticulum and require molecular oxygen, a reducing equivalent (NADH or NADPH), and an electron transport chain involving cytochrome b5.[12] The activity of a desaturase can be measured by monitoring the conversion of a saturated or mono-unsaturated acyl-CoA to a more unsaturated product. A common method for this is to use a radiolabeled substrate (e.g., ¹⁴C or ³H) and then separate the substrate from the product using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), followed by quantification of the radioactivity in the product.[13][14]
2.2. Experimental Protocol: Radiometric Assay
This protocol is adapted from established methods for acyl-CoA desaturases.[15]
2.2.1. Reagents and Buffers
-
Assay Buffer: 100 mM HEPES buffer, pH 7.4, containing 2 mM MgCl₂.
-
Substrate: [1-¹⁴C]-(2E,15Z)-tetracosadienoyl-CoA (specific activity ~50 mCi/mmol).
-
Cofactor Solution: 10 mM NADH in Assay Buffer (prepare fresh).
-
Enzyme Source: Microsomal fractions isolated from cells or tissues expressing the desaturase of interest.
-
Reaction Stop Solution: 2 M KOH in methanol/water (1:4 v/v).
-
Extraction Solvent: Chloroform/Methanol (2:1, v/v).
-
TLC Plate: Silica gel G plates.
-
TLC Mobile Phase: Heptane:Diethyl Ether:Acetic Acid (70:30:1, v/v/v).
2.2.2. Assay Procedure
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine:
-
50 µL of Assay Buffer
-
10 µL of Microsomal preparation (containing 50-100 µg of protein)
-
10 µL of Cofactor Solution (10 mM NADH)
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 2 minutes.
-
Initiate the Reaction: Add 5 µL of [1-¹⁴C]-(2E,15Z)-tetracosadienoyl-CoA (to a final concentration of 10-50 µM) to start the reaction.
-
Incubation: Incubate at 37°C for 15-30 minutes with gentle shaking. The optimal time should be determined empirically.
-
Stop the Reaction: Add 100 µL of the Reaction Stop Solution and incubate at 90°C for 20 minutes to saponify the acyl-CoAs to free fatty acids.
-
Acidification and Extraction: Cool the tubes, then add 100 µL of 3 M HCl to acidify the mixture. Extract the fatty acids by adding 750 µL of Chloroform/Methanol (2:1), vortexing thoroughly, and centrifuging to separate the phases.
-
TLC Separation: Carefully collect the lower organic phase and spot it onto a TLC plate. Develop the plate in the TLC Mobile Phase.
-
Detection and Quantification: Visualize the separated fatty acids using a phosphorimager or by scraping the silica corresponding to the substrate and product spots and quantifying the radioactivity using a scintillation counter. The percentage of conversion can then be calculated.
2.3. Data Presentation
The following tables present hypothetical quantitative data for a fatty acid desaturase with this compound as a substrate.
Table 3: Hypothetical Kinetic Parameters of a Fatty Acid Desaturase
| Substrate | Km (µM) | Vmax (pmol/min/mg protein) |
| This compound | 20 | 85 |
| Oleoyl-CoA (Reference) | 30 | 120 |
Table 4: Hypothetical Inhibition of a Fatty Acid Desaturase by Inhibitor Y
| Substrate | Inhibitor | IC50 (µM) |
| This compound | Inhibitor Y | 12.5 |
2.4. Visualization of Signaling Pathway
Caption: Electron transfer pathway in fatty acid desaturation.
References
- 1. fiveable.me [fiveable.me]
- 2. Acyl-CoA oxidase - Creative Enzymes [creative-enzymes.com]
- 3. Acyl-CoA oxidase - Wikipedia [en.wikipedia.org]
- 4. scielo.br [scielo.br]
- 5. A sensitive spectrophotometric assay for peroxisomal acyl-CoA oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Facile chemiluminescence assay for acyl-CoA oxidase activity: fundamentals and illustrative examples | Semantic Scholar [semanticscholar.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. scialert.net [scialert.net]
- 11. Fatty acid desaturase - Wikipedia [en.wikipedia.org]
- 12. Mechanism of fatty acid desaturation: a bioorganic perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of Substrate Preferences for Desaturases and Elongases for Production of Docosahexaenoic Acid from Oleic Acid in Engineered Canola - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Expression and Purification of Integral Membrane Fatty Acid Desaturases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Expression and Purification of Integral Membrane Fatty Acid Desaturases | PLOS One [journals.plos.org]
Application Notes and Protocols: Stable Isotope Labeling of (2E,15Z)-Tetracosadienoyl-CoA for Metabolic Tracing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-coenzyme A (CoA) thioesters are pivotal intermediates in a myriad of metabolic pathways, including fatty acid metabolism, the tricarboxylic acid (TCA) cycle, and the biosynthesis of complex lipids.[1][2] Understanding the dynamics of specific acyl-CoA pools is crucial for elucidating metabolic regulation in health and disease. (2E,15Z)-Tetracosadienoyl-CoA is a long-chain fatty acyl-CoA whose metabolic fate and signaling roles are of increasing interest. Stable isotope tracing provides an unparalleled view into the metabolic wiring of cells by allowing substrates to be followed through downstream biochemical reactions.[3][4] This document provides detailed application notes and protocols for the stable isotope labeling of this compound to enable its metabolic tracing in various biological systems.
Stable isotope tracers are non-radioactive isotopes that can be incorporated into molecules to trace their metabolic fate.[5] The most commonly used stable isotopes in metabolic research include carbon-13 (¹³C), nitrogen-15 (¹⁵N), and deuterium (²H).[5] By introducing a labeled precursor into a biological system, researchers can monitor its incorporation into downstream metabolites, thereby elucidating metabolic pathways and fluxes.[5][6] This approach has become more accessible with the widespread adoption of high-resolution mass spectrometers.[3][4]
Data Presentation
The following tables provide a template for presenting quantitative data from stable isotope tracing experiments involving this compound.
Table 1: Isotopic Enrichment of this compound and Related Metabolites
| Metabolite | Isotope | Isotopic Enrichment (%) - Control | Isotopic Enrichment (%) - Treatment | Fold Change | p-value |
| This compound | ¹³C₂ | ||||
| Palmitoyl-CoA | ¹³C₂ | ||||
| Stearoyl-CoA | ¹³C₂ | ||||
| Oleoyl-CoA | ¹³C₂ | ||||
| Phosphatidylcholine | ¹³C₂ | ||||
| Triacylglycerol | ¹³C₂ |
Table 2: Metabolic Flux Analysis
| Metabolic Pathway | Flux Rate (Control) (nmol/mg protein/hr) | Flux Rate (Treatment) (nmol/mg protein/hr) | Fold Change | p-value |
| De novo lipogenesis | ||||
| Fatty acid elongation | ||||
| Fatty acid desaturation | ||||
| β-oxidation | ||||
| Incorporation into complex lipids |
Experimental Protocols
Protocol 1: Biosynthesis of ¹³C-Labeled this compound
This protocol is adapted from methods for generating stable isotope-labeled acyl-CoAs using cell culture systems.[1][7]
1. Cell Culture and Labeling: a. Culture a suitable cell line (e.g., hepatocytes, adipocytes) in standard growth medium. b. For the labeling experiment, switch the cells to a medium containing a ¹³C-labeled precursor. For labeling the fatty acid backbone, [U-¹³C]-glucose or [U-¹³C]-acetate can be used. c. The choice of tracer will determine the labeling pattern in the resulting fatty acyl-CoA. d. Incubate the cells for a predetermined time to allow for the incorporation of the stable isotope into the cellular metabolites.
2. Metabolite Extraction: a. After the incubation period, wash the cells with ice-cold phosphate-buffered saline (PBS). b. Quench metabolism and extract metabolites by adding a cold solvent mixture, such as 80:20 methanol:water, pre-cooled to -80°C.[8] c. Scrape the cells and collect the cell lysate.[8] d. Centrifuge the lysate to pellet the protein and other cellular debris. e. Collect the supernatant containing the metabolites.
3. Purification of Labeled Acyl-CoAs (Optional): a. The labeled acyl-CoAs can be purified from the cell extract using solid-phase extraction (SPE) or other chromatographic techniques for use as an internal standard in subsequent experiments.
Protocol 2: Metabolic Tracing of Labeled this compound
1. Introduction of the Tracer: a. The biosynthesized ¹³C-labeled this compound or a commercially synthesized labeled standard can be introduced into the biological system of interest (e.g., cell culture, animal model). b. For cell culture experiments, the labeled compound can be added directly to the culture medium. c. For in vivo studies, the labeled tracer can be administered via infusion.[9]
2. Time-Course Experiment: a. Collect samples at various time points after the introduction of the tracer to monitor its metabolic fate over time.
3. Metabolite Extraction: a. Extract metabolites from the collected samples (cells, tissues, or biofluids) using the protocol described above (Protocol 1, step 2).
4. LC-MS/MS Analysis: a. Analyze the extracted metabolites using liquid chromatography-mass spectrometry (LC-MS).[5] b. Separate the metabolites using a suitable LC column (e.g., C18). c. Detect the labeled this compound and its downstream metabolites using a high-resolution mass spectrometer.[2] d. The mass shift corresponding to the incorporated stable isotopes will allow for the differentiation between labeled and unlabeled species.
5. Data Analysis: a. Quantify the isotopic enrichment of this compound and its metabolites.[5] b. Use the isotopic enrichment data to calculate metabolic fluxes through relevant pathways.[5]
Mandatory Visualization
Caption: Experimental workflow for stable isotope labeling and metabolic tracing.
Caption: Hypothetical metabolic fate of this compound.
References
- 1. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-quadrupole/Orbitrap high resolution mass spectrometry enables stable isotope resolved simultaneous quantification and 13C-isotopic labeling of acyl-Coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stable Isotope Tracers for Metabolic Pathway Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. Stable Isotope Tracing Experiments Using LC-MS | Springer Nature Experiments [experiments.springernature.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. youtube.com [youtube.com]
- 9. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (2E,15Z)-tetracosadienoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2E,15Z)-tetracosadienoyl-CoA is a very-long-chain fatty acyl-coenzyme A (VLCFA-CoA). As a 2,3-trans-enoyl-CoA, it is an intermediate in the metabolic pathway of fatty acid beta-oxidation.[1][2] VLCFA-CoAs are crucial molecules in cellular metabolism, serving as substrates for energy production, lipid biosynthesis, and protein modification.[3][4][5] Understanding the handling and storage of this molecule is critical for maintaining its integrity and ensuring reproducible experimental outcomes. These application notes provide detailed protocols for the handling, storage, and use of this compound in research settings.
Physicochemical Properties and Stability
Very-long-chain fatty acyl-CoAs are amphiphilic molecules that can form micelles in aqueous solutions.[6] Their handling and stability are influenced by factors such as temperature, pH, and exposure to oxygen. Unsaturated acyl-CoAs are particularly susceptible to oxidation at their double bonds.
Table 1: Physicochemical and Stability Data for this compound
| Parameter | Value | Notes and Recommendations |
| Molecular Formula | C45H78N7O17P3S | |
| Molecular Weight | 1114.12 g/mol | |
| Appearance | To be determined by user | Typically a white to off-white solid. |
| Solubility | ||
| Aqueous Buffers | Limited | Forms micelles above Critical Micelle Concentration (CMC). To enhance solubility, consider the addition of detergents (e.g., Triton X-100) or use in conjunction with fatty-acid-free BSA. |
| Organic Solvents | Soluble in methanol, ethanol, acetonitrile | For analytical techniques like HPLC and LC-MS/MS, dissolve in appropriate organic solvents. |
| Critical Micelle Concentration (CMC) | Not Available | To be determined empirically by the user. CMCs for long-chain acyl-CoAs can range from micromolar to low millimolar. |
| Stability | ||
| Solid | Stable at -20°C or -80°C | Store desiccated and under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and hydrolysis. |
| In Solution | Prone to hydrolysis and oxidation | Prepare solutions fresh whenever possible. For short-term storage, store aliquots at -80°C for no more than a few weeks. Avoid repeated freeze-thaw cycles. The thioester bond is labile. |
| pH Stability | Not Available | Acyl-CoA thioester bonds are more stable at slightly acidic pH (4-6). Hydrolysis increases at neutral and alkaline pH. |
Handling and Storage Protocols
General Handling
-
Avoid Contamination: Use sterile, nuclease-free tubes and pipette tips. Wear appropriate personal protective equipment (PPE), including gloves and lab coat.
-
Prevent Oxidation: Due to the presence of double bonds, this compound is susceptible to oxidation. Handle under an inert gas (argon or nitrogen) whenever possible. Use antioxidants (e.g., BHT) in storage solutions if compatible with downstream applications.
-
Minimize Adsorption: Long-chain acyl-CoAs can adsorb to glass and some plastic surfaces. Use low-adhesion polypropylene tubes. Pre-rinsing surfaces with a solution of the same buffer can help minimize loss.
Storage
-
Short-Term Storage (Solid): Store the solid compound at -20°C, desiccated and under an inert atmosphere.
-
Long-Term Storage (Solid): For long-term storage, -80°C is recommended, under the same conditions as short-term storage.
-
Solution Storage: Prepare solutions fresh for each experiment. If necessary, aqueous solutions can be aliquoted and flash-frozen in liquid nitrogen, then stored at -80°C for a limited time (e.g., up to one month). Avoid repeated freeze-thaw cycles. Solutions in organic solvents should also be stored at -80°C in tightly sealed containers.
Preparation of Aqueous Solutions
Due to the amphiphilic nature of this compound, preparing aqueous solutions requires care to ensure proper dissolution and avoid micelle formation where monomeric species are required.
-
Weighing: Allow the solid compound to equilibrate to room temperature before opening the vial to prevent condensation of moisture. Weigh the desired amount in a low-adhesion microcentrifuge tube.
-
Initial Dissolution: Add a small amount of an organic co-solvent such as ethanol or DMSO to the solid to aid in initial dissolution.
-
Aqueous Buffer Addition: Add the desired aqueous buffer (e.g., PBS, Tris) to the dissolved compound. It is recommended to add the buffer dropwise while vortexing to prevent precipitation.
-
Sonication: If the solution appears cloudy or contains precipitates, sonicate in a bath sonicator for 5-10 minutes to aid dissolution.
-
Use of Detergents or Carrier Proteins: For applications requiring concentrations above the CMC or to ensure the molecule is in a monomeric state, consider the following:
-
Detergents: Include a non-ionic detergent like Triton X-100 at a concentration above its own CMC.
-
BSA: Prepare a complex with fatty-acid-free Bovine Serum Albumin (BSA). This is common for cell-based assays.
-
Experimental Protocols
Protocol for Preparation of this compound:BSA Complex
This protocol is for preparing a stock solution for use in cell culture experiments.
-
Prepare a 10% (w/v) solution of fatty-acid-free BSA in the desired cell culture medium or buffer.
-
In a separate sterile tube, dissolve the required amount of this compound in a minimal volume of ethanol.
-
While vortexing the BSA solution, slowly add the ethanolic solution of the acyl-CoA.
-
Incubate the mixture at 37°C for 30-60 minutes with gentle shaking to allow for complex formation.
-
Sterile-filter the solution through a 0.22 µm filter.
-
Determine the final concentration of the acyl-CoA by a suitable analytical method if precise quantification is needed.
General Protocol for an Acyl-CoA Oxidase Enzymatic Assay
This protocol provides a general framework for measuring the activity of an acyl-CoA oxidase using this compound as a substrate. The assay is based on the detection of hydrogen peroxide (H2O2), a product of the oxidase reaction.
-
Reagents:
-
Assay Buffer (e.g., 50 mM MES, pH 8.0)
-
This compound stock solution
-
Acyl-CoA Oxidase enzyme solution
-
Horseradish Peroxidase (HRP)
-
A suitable chromogenic or fluorogenic HRP substrate (e.g., 4-aminoantipyrine with phenol for colorimetric detection, or a fluorometric probe)[7]
-
Flavin Adenine Dinucleotide (FAD) solution (if required by the enzyme)
-
-
Assay Procedure (96-well plate format):
-
Prepare a reaction mixture containing Assay Buffer, HRP, and the HRP substrate.
-
Add the this compound to the reaction mixture to the desired final concentration.
-
Initiate the reaction by adding the Acyl-CoA Oxidase enzyme solution.
-
Immediately measure the absorbance or fluorescence in a kinetic mode at the appropriate wavelength for the chosen substrate.
-
Include appropriate controls (e.g., no enzyme, no substrate).
-
Table 2: Example Reagent Concentrations for Acyl-CoA Oxidase Assay
| Reagent | Final Concentration |
| MES Buffer, pH 8.0 | 45 mM |
| This compound | 1-100 µM (to be optimized) |
| 4-Aminoantipyrine | 0.70 mM |
| Phenol | 9.6 mM |
| FAD | 0.004 mM |
| Horseradish Peroxidase | 15 units/mL |
| Acyl-CoA Oxidase | To be optimized |
Analysis by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a sensitive method for the quantification of acyl-CoAs.[8][9][10][11]
-
Sample Preparation: Extract acyl-CoAs from biological samples using methods such as solid-phase extraction or liquid-liquid extraction with solvents like acetonitrile.
-
Chromatographic Separation:
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Selected Reaction Monitoring (SRM) is used for quantification, monitoring the transition from the precursor ion to a specific product ion.
-
Visualizations
Fatty Acid Beta-Oxidation Pathway
The following diagram illustrates the general pathway of mitochondrial beta-oxidation for a saturated fatty acyl-CoA. This compound, as a trans-2-enoyl-CoA, is an intermediate in this cycle after the initial dehydrogenation step.
Caption: Mitochondrial beta-oxidation spiral.
Experimental Workflow for Enzyme Assay
This diagram outlines the general workflow for conducting an enzymatic assay with this compound.
Caption: General workflow for an enzymatic assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of long-chain fatty acid acyl-coenzyme A compounds using liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying (2E,15Z)-Tetracosadienoyl-CoA Metabolism Using CRISPR-Cas9
For: Researchers, scientists, and drug development professionals.
Introduction
(2E,15Z)-Tetracosadienoyl-CoA is a very-long-chain fatty acyl-CoA whose metabolic pathway and biological functions are not well characterized. Understanding its metabolism is crucial for elucidating its potential roles in various physiological and pathological processes. The CRISPR-Cas9 gene-editing tool offers a powerful approach to investigate this pathway by enabling precise knockout of candidate genes hypothesized to be involved in its synthesis, degradation, and modification.
These application notes provide a comprehensive guide to utilizing CRISPR-Cas9 for studying the metabolism of this compound. We present a hypothetical metabolic pathway, detailed protocols for CRISPR-Cas9-mediated gene knockout, and methods for analyzing the resulting metabolic changes.
Hypothetical Metabolic Pathway of this compound
Based on known pathways of very-long-chain fatty acid (VLCFA) metabolism, we propose a plausible metabolic pathway for this compound. This pathway involves fatty acid elongation, desaturation, and beta-oxidation.
Biosynthesis Pathway
The synthesis of a C24:2 fatty acid likely starts from a shorter polyunsaturated fatty acid, such as linoleic acid (C18:2 n-6). The process would involve the following steps:
-
Elongation: A series of elongation steps to extend the C18 fatty acid chain to C24. The Elongation of Very Long Chain Fatty Acids (ELOVL) family of enzymes is responsible for this process. ELOVL1 has been implicated in the elongation of fatty acids up to C24.[1]
-
Desaturation: The introduction of a cis double bond at the 15th position (from the carboxyl end). This would be carried out by a fatty acid desaturase (FADS) enzyme. The specific FADS enzyme for this position on a C24 substrate is not definitively known, but FADS2 is a candidate due to its broad substrate specificity.
Degradation Pathway (Beta-Oxidation)
The presence of a trans double bond at the 2-position is characteristic of an intermediate in the beta-oxidation of fatty acids. Therefore, this compound is likely an intermediate in the degradation of a longer-chain polyunsaturated fatty acid or is itself being degraded. The key enzymes in this process are:
-
Acyl-CoA Dehydrogenase (ACAD): An ACAD introduces the double bond at the C2-C3 position. Very-long-chain acyl-CoA dehydrogenase (VLCAD) is a candidate for acting on long-chain substrates.
-
Enoyl-CoA Hydratase: This enzyme hydrates the double bond.
-
3-Hydroxyacyl-CoA Dehydrogenase: This enzyme performs the second oxidation step.
-
Thiolase: This enzyme cleaves the C2-C3 bond, releasing acetyl-CoA.
The degradation of VLCFAs primarily occurs in peroxisomes.[2][3][4]
Candidate Genes for CRISPR-Cas9 Targeting
Based on the proposed pathway, the following genes are primary candidates for CRISPR-Cas9 knockout studies:
| Metabolic Process | Enzyme Family | Candidate Genes | Rationale |
| Elongation | Elongase | ELOVL1 | Known to be involved in the elongation of fatty acids to C24.[1] |
| Desaturation | Desaturase | FADS1, FADS2 | FADS2 has broad substrate specificity and is a key enzyme in polyunsaturated fatty acid synthesis. FADS1 is also involved in desaturation. |
| Beta-Oxidation | Acyl-CoA Dehydrogenase | ACADVL (VLCAD) | Acts on very-long-chain acyl-CoAs. |
| Beta-Oxidation | Enoyl-CoA Hydratase | ECHS1, EHHADH | Involved in mitochondrial and peroxisomal beta-oxidation, respectively. |
| Beta-Oxidation | 3-Hydroxyacyl-CoA Dehydrogenase | HADH, HSD17B4 | Involved in mitochondrial and peroxisomal beta-oxidation, respectively. |
| Beta-Oxidation | Thiolase | ACAA1, ACAA2 | Peroxisomal and mitochondrial thiolases. |
Experimental Protocols
This section provides detailed protocols for using CRISPR-Cas9 to knock out the candidate genes and for analyzing the metabolic consequences.
CRISPR-Cas9 Experimental Workflow
Caption: CRISPR-Cas9 experimental workflow for studying this compound metabolism.
Protocol 1: Guide RNA (gRNA) Design and Vector Construction
-
Identify Target Exons: For each candidate gene, select an early-coding exon to target for knockout. This increases the likelihood of generating a loss-of-function mutation.
-
Design gRNAs: Use online gRNA design tools (e.g., CHOPCHOP, Benchling) to design 3-4 gRNAs per target exon. Select gRNAs with high on-target scores and low off-target scores.
-
Oligo Synthesis: Synthesize complementary DNA oligonucleotides for each gRNA with appropriate overhangs for cloning into a Cas9 expression vector (e.g., lentiCRISPRv2).
-
Annealing and Ligation: Anneal the complementary oligos and ligate the resulting duplex into the BsmBI-digested Cas9 vector.
-
Transformation and Verification: Transform the ligation product into competent E. coli, select for positive clones, and verify the gRNA sequence by Sanger sequencing.
Protocol 2: Cell Culture, Transfection, and Selection
-
Cell Culture: Culture a suitable human cell line (e.g., HEK293T for ease of transfection, or a more physiologically relevant line like HepG2 for liver metabolism studies) in appropriate media.
-
Lentiviral Production (Optional but Recommended): For robust delivery, produce lentiviral particles by co-transfecting HEK293T cells with the Cas9/gRNA plasmid and packaging plasmids (e.g., psPAX2, pMD2.G).
-
Transduction/Transfection:
-
Lentiviral Transduction: Transduce the target cells with the lentiviral particles at a low multiplicity of infection (MOI) to ensure single viral integration per cell.
-
Plasmid Transfection: Alternatively, transfect the target cells with the Cas9/gRNA plasmid using a lipid-based transfection reagent.
-
-
Selection: 48 hours post-transduction/transfection, begin selection with an appropriate antibiotic (e.g., puromycin for lentiCRISPRv2) to eliminate non-transduced/transfected cells.
-
Clonal Isolation: After selection, serially dilute the cells into 96-well plates to isolate single-cell clones.
Protocol 3: Validation of Gene Knockout
-
Genomic DNA Extraction: Expand individual cell clones and extract genomic DNA.
-
PCR and Sequencing: PCR amplify the genomic region targeted by the gRNA. Analyze the PCR products by Sanger sequencing and use a tool like TIDE or ICE to assess the frequency and nature of insertions/deletions (indels).
-
Western Blot Analysis: For genes with available antibodies, perform Western blotting on protein lysates from the cell clones to confirm the absence of the target protein.
Protocol 4: Metabolite Extraction and LC-MS/MS Analysis
-
Cell Harvesting and Quenching: Grow validated knockout and wild-type control cell lines to ~80% confluency. Rapidly wash the cells with ice-cold saline and quench metabolism by adding ice-cold 80% methanol.
-
Metabolite Extraction: Scrape the cells in the methanol solution and transfer to a tube. Add a known amount of an appropriate internal standard (e.g., a deuterated fatty acyl-CoA). Vortex vigorously and centrifuge to pellet cellular debris.
-
Solid-Phase Extraction (SPE): Clean up the supernatant using a C18 SPE cartridge to enrich for fatty acyl-CoAs and remove interfering substances. Elute the acyl-CoAs with an appropriate solvent mixture.
-
LC-MS/MS Analysis:
-
Chromatography: Separate the extracted acyl-CoAs using a C18 reverse-phase column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: Perform analysis on a triple quadrupole mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM). The precursor ion will be the [M+H]+ of this compound, and the product ion will be a characteristic fragment (e.g., the fragment corresponding to the loss of the phosphopantetheine moiety).
-
-
Data Analysis: Quantify the peak area of this compound and normalize it to the internal standard. Compare the levels between knockout and wild-type cells.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: gRNA Sequences for Targeting Candidate Genes
| Gene | gRNA ID | gRNA Sequence (5' - 3') | On-Target Score |
| ELOVL1 | ELOVL1_g1 | [Sequence] | [Score] |
| ELOVL1_g2 | [Sequence] | [Score] | |
| FADS2 | FADS2_g1 | [Sequence] | [Score] |
| FADS2_g2 | [Sequence] | [Score] | |
| ACADVL | ACADVL_g1 | [Sequence] | [Score] |
| ACADVL_g2 | [Sequence] | [Score] | |
| ... | ... | ... | ... |
Table 2: Quantification of Gene Knockout Efficiency
| Target Gene | gRNA ID | Indel Frequency (%) | Protein Expression (relative to WT) |
| ELOVL1 | ELOVL1_g1 | [Value] | [Value] |
| FADS2 | FADS2_g1 | [Value] | [Value] |
| ACADVL | ACADVL_g1 | [Value] | [Value] |
| ... | ... | ... | ... |
Table 3: Relative Abundance of this compound in Knockout Cell Lines
| Knockout Cell Line | Relative Abundance (Normalized to WT) | p-value |
| ELOVL1 KO | [Value] | [Value] |
| FADS2 KO | [Value] | [Value] |
| ACADVL KO | [Value] | [Value] |
| ... | ... | ... |
Visualizations
Proposed Biosynthetic Pathway of a C24:2 Fatty Acyl-CoA
Caption: Proposed biosynthetic pathway of a C24:2 fatty acyl-CoA from linoleic acid.
Proposed Beta-Oxidation of this compound
Caption: Proposed peroxisomal beta-oxidation of a C24:2 fatty acyl-CoA.
Disclaimer: The proposed metabolic pathways are hypothetical and serve as a starting point for investigation. The actual enzymes and intermediates may differ. The provided protocols are general guidelines and may require optimization for specific cell lines and experimental conditions.
References
- 1. Widespread tissue distribution and synthetic pathway of polyunsaturated C24:2 sphingolipids in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peroxisomal beta-oxidation of polyunsaturated long chain fatty acids in human fibroblasts. The polyunsaturated and the saturated long chain fatty acids are retroconverted by the same acyl-CoA oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reactome | Beta-oxidation of very long chain fatty acids [reactome.org]
- 4. Beta oxidation - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Lipidomics Analysis of (2E,15Z)-Tetracosadienoyl-CoA
Introduction
Very-long-chain fatty acyl-CoAs (VLCFA-CoAs) are critical intermediates in numerous cellular processes, including the synthesis of complex lipids such as sphingolipids and glycerophospholipids, energy metabolism, and cellular signaling.[1][2] The specific species, (2E,15Z)-tetracosadienoyl-CoA, a C24:2 acyl-CoA, is a trans-2-enoyl-CoA, suggesting its involvement in fatty acid elongation or degradation pathways. Accurate identification and quantification of such specific VLCFA-CoAs are essential for understanding their physiological and pathological roles.
These application notes provide a comprehensive workflow for the identification and quantification of this compound from biological samples. The protocols described herein are adapted from established methods for the analysis of long-chain and very-long-chain acyl-CoAs and are intended for researchers in lipidomics, metabolomics, and drug development.
Experimental Workflow
The overall experimental workflow for the analysis of this compound involves sample homogenization, lipid extraction, solid-phase extraction (SPE) for purification, and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
References
Application of (2E,15Z)-Tetracosadienoyl-CoA in Cell Culture Experiments: A Practical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
To date, specific applications and detailed experimental data for (2E,15Z)-tetracosadienoyl-CoA in cell culture are not extensively documented in publicly available scientific literature. This document, therefore, provides a comprehensive guide based on the established roles of very-long-chain fatty acyl-CoAs (VLCFA-CoAs) in cellular processes. The protocols and potential applications described herein are intended as a foundational framework for researchers pioneering the investigation of this specific molecule.
Introduction
This compound is a very-long-chain fatty acyl-coenzyme A molecule. VLCFAs are fatty acids with 20 or more carbon atoms, and their activated CoA esters are pivotal intermediates in numerous cellular pathways. They serve as precursors for the synthesis of complex lipids like sphingolipids and phospholipids, which are essential components of cellular membranes.[1] Additionally, VLCFA-CoAs can be metabolized for energy production or act as signaling molecules, influencing various cellular functions.[2][3] Given its structure as a di-unsaturated very-long-chain acyl-CoA, this compound may have unique biological activities related to membrane dynamics, lipid signaling, and metabolic regulation.
Potential Applications in Cell Culture
Based on the known functions of related molecules, potential areas of investigation for this compound in cell culture include:
-
Sphingolipid and Ceramide Synthesis: Investigating its role as a substrate for ceramide synthases and its impact on the synthesis of complex sphingolipids, which are crucial for cell signaling, apoptosis, and membrane structure.
-
Glycerophospholipid Remodeling: Studying its incorporation into phospholipids, potentially altering membrane fluidity, and the formation of lipid microdomains.
-
Cell Signaling: Exploring its potential to act as a signaling molecule, possibly modulating the activity of protein kinases, phosphatases, or transcription factors.
-
Metabolic Studies: Assessing its role in cellular energy metabolism, including its potential to be a substrate for mitochondrial β-oxidation.
-
Drug Development: Evaluating its potential as a therapeutic agent or a target in diseases associated with dysregulated lipid metabolism, such as metabolic syndrome, neurodegenerative disorders, and cancer.
Hypothetical Data Presentation
Quantitative data from experiments with this compound should be organized for clarity and comparative analysis. Below are examples of how such data could be presented.
Table 1: Effect of this compound on Ceramide Species in Cultured Neurons
| Treatment | C16:0-Ceramide (pmol/mg protein) | C18:0-Ceramide (pmol/mg protein) | C24:0-Ceramide (pmol/mg protein) | C24:1-Ceramide (pmol/mg protein) |
| Vehicle Control (0.1% Ethanol) | 15.2 ± 1.8 | 25.1 ± 2.3 | 8.7 ± 0.9 | 12.4 ± 1.5 |
| This compound (10 µM) | 14.8 ± 2.1 | 24.5 ± 2.5 | 15.3 ± 1.9 | 18.9 ± 2.2 |
| This compound (25 µM) | 15.5 ± 1.9 | 25.8 ± 2.1 | 22.1 ± 2.8 | 25.6 ± 3.1 |
*p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± SD (n=3).
Table 2: Impact of this compound on Gene Expression of Lipid Metabolism Enzymes in Hepatocytes
| Gene | Vehicle Control (Fold Change) | This compound (10 µM) (Fold Change) |
| CERS2 (Ceramide Synthase 2) | 1.0 ± 0.1 | 1.8 ± 0.3 |
| SCD1 (Stearoyl-CoA Desaturase-1) | 1.0 ± 0.2 | 0.6 ± 0.1 |
| FASN (Fatty Acid Synthase) | 1.0 ± 0.15 | 0.7 ± 0.2 |
| CPT1A (Carnitine Palmitoyltransferase 1A) | 1.0 ± 0.2 | 1.3 ± 0.2 |
*p < 0.05 compared to vehicle control. Data are presented as mean ± SD (n=3).
Experimental Protocols
Protocol 1: Preparation and Delivery of this compound to Cultured Cells
Objective: To prepare a stock solution of this compound and deliver it to cultured cells. Due to the amphipathic nature of fatty acyl-CoAs, proper solubilization is critical.
Materials:
-
This compound
-
Ethanol (anhydrous, sterile)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Phosphate Buffered Saline (PBS), sterile
-
Cell culture medium appropriate for the cell line
Procedure:
-
Stock Solution Preparation:
-
Dissolve this compound in anhydrous ethanol to a concentration of 1-10 mM.
-
Store the stock solution at -80°C under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
-
Preparation of Working Solution (BSA Complexation):
-
Prepare a 10% (w/v) BSA solution in sterile PBS.
-
In a sterile tube, dilute the this compound stock solution into pre-warmed (37°C) cell culture medium containing 1% BSA to achieve the desired final concentration. The final ethanol concentration should be kept below 0.5% to avoid solvent toxicity.
-
Vortex gently and incubate at 37°C for 15-30 minutes to allow for complexation with BSA.
-
-
Cell Treatment:
-
Remove the existing medium from the cultured cells.
-
Add the medium containing the this compound-BSA complex to the cells.
-
Incubate for the desired period.
-
A vehicle control containing the same concentration of ethanol and BSA should be run in parallel.
-
Protocol 2: Analysis of Cellular Lipid Profiles by Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To extract lipids from treated cells and analyze changes in sphingolipid and glycerophospholipid profiles.
Materials:
-
PBS, ice-cold
-
Methanol, ice-cold
-
Chloroform
-
Internal standards for relevant lipid classes
-
Centrifuge
-
Nitrogen gas evaporator or vacuum concentrator
Procedure:
-
Cell Harvesting:
-
After treatment, place the culture plates on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
For adherent cells, scrape them into a small volume of ice-cold PBS. For suspension cells, pellet them by centrifugation.
-
-
Lipid Extraction (Bligh-Dyer Method):
-
Transfer the cell suspension/pellet to a glass tube.
-
Add internal standards.
-
Add a 2:1 mixture of chloroform:methanol to the cell suspension for a final ratio of 2:1:0.8 (chloroform:methanol:water, including the water from the cell suspension).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 1000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
-
Sample Preparation for LC-MS:
-
Dry the extracted lipids under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/chloroform 1:1).
-
-
LC-MS Analysis:
-
Analyze the samples using a liquid chromatography system coupled to a mass spectrometer with appropriate columns and gradients to resolve the lipid species of interest.
-
Visualizations
Caption: Experimental workflow for studying the effects of this compound on cellular lipids.
Caption: Hypothetical signaling pathways involving this compound.
References
- 1. US20100170148A1 - Host Cells and Methods for Producing Fatty Acid Derived Compounds - Google Patents [patents.google.com]
- 2. Role of very-long-chain fatty acids in plant development, when chain length does matter [comptes-rendus.academie-sciences.fr]
- 3. Long-chain acyl-CoA as a multi-effector ligand in cellular metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Extraction of (2E,15Z)-Tetracosadienoyl-CoA from Tissues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2E,15Z)-tetracosadienoyl-CoA. The information provided is tailored to address specific challenges that may be encountered during the extraction of this very-long-chain polyunsaturated fatty acyl-CoA from tissue samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its extraction challenging?
This compound is a very-long-chain fatty acyl-coenzyme A with a 24-carbon backbone and two double bonds in specific configurations. Its extraction from tissues is challenging due to its low endogenous abundance, susceptibility to enzymatic degradation and oxidation due to its polyunsaturated nature, and its amphipathic properties which can lead to poor solubility and recovery.
Q2: What are the critical first steps to ensure the stability of this compound upon tissue collection?
To minimize degradation, it is crucial to flash-freeze tissue samples in liquid nitrogen immediately after collection.[1] Samples should then be stored at -80°C until extraction. Repeated freeze-thaw cycles must be avoided as they can compromise the integrity of the molecule.
Q3: Which extraction method is recommended for this compound?
A multi-step approach combining liquid-liquid extraction with solid-phase extraction (SPE) is generally recommended for very-long-chain acyl-CoAs.[1] A common starting point is homogenization of the tissue in an acidic buffer to inhibit enzymatic activity, followed by extraction with organic solvents like a mixture of isopropanol and acetonitrile. Further purification using a weak anion exchange SPE column can significantly improve the purity of the extract.
Q4: How can I quantify the extracted this compound?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most sensitive and specific method for quantifying this compound.[2][3] This technique allows for precise identification and quantification even at low concentrations. High-performance liquid chromatography (HPLC) with UV detection at 260 nm can also be used, though it may be less sensitive than LC-MS/MS.[4]
Troubleshooting Guides
Issue 1: Low Recovery of this compound
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Incomplete Tissue Homogenization | Ensure the tissue is thoroughly disrupted. For tough tissues, consider cryogenic grinding or using a more powerful homogenizer. Optimize the homogenization time and speed for your specific tissue type. |
| Suboptimal Solvent Extraction | Use high-purity solvents and ensure accurate solvent ratios. A common mixture for long-chain acyl-CoAs is isopropanol and acetonitrile.[1] Consider performing sequential extractions of the tissue pellet to maximize yield. |
| Degradation During Extraction | Perform all extraction steps on ice to minimize enzymatic activity.[1] The addition of antioxidants, such as butylated hydroxytoluene (BHT), to the extraction solvents can help prevent oxidation of the polyunsaturated fatty acyl chain. |
| Inefficient Solid-Phase Extraction (SPE) | Ensure the SPE column is properly conditioned and not allowed to dry out before sample loading. Optimize the pH and salt concentration of the wash and elution buffers to ensure efficient binding and release of the target molecule. |
| Adsorption to Surfaces | The phosphate groups of acyl-CoAs have a high affinity for glass and metal surfaces, which can lead to sample loss. Using polypropylene tubes and pipette tips can help mitigate this issue.[5] |
Issue 2: Poor Purity of the Final Extract
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Co-extraction of Other Lipids | The initial organic solvent extraction will inevitably co-extract other lipid species. A subsequent solid-phase extraction step is crucial for separating this compound from these contaminants. |
| Contamination from Solvents or Reagents | Use high-purity, LC-MS grade solvents and reagents to avoid introducing contaminants that can interfere with downstream analysis. |
| Carryover from SPE Column | Ensure the SPE column is washed thoroughly with the appropriate buffer to remove non-specifically bound molecules before eluting the target compound. |
Issue 3: Inconsistent Results Between Replicates
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Tissue Heterogeneity | If possible, homogenize a larger piece of tissue and then take aliquots for replicate extractions to ensure a more uniform starting material. |
| Variability in Manual Extraction Steps | Automate any steps where possible. If manual, ensure consistent timing and technique for each step, particularly for solvent additions and phase separations. |
| Instrument Instability | Before running samples, ensure the LC-MS/MS system is properly calibrated and equilibrated. Run a system suitability test to confirm consistent performance. |
Experimental Protocols
Protocol 1: Extraction of this compound from Tissue
This protocol is a generalized procedure for the extraction of very-long-chain acyl-CoAs and should be optimized for your specific tissue type and experimental goals.
Materials:
-
Frozen tissue sample (~50-100 mg)
-
Liquid nitrogen
-
Pre-chilled glass-Teflon homogenizer
-
Ice-cold 100 mM KH2PO4 buffer (pH 4.9)
-
Isopropanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Weak anion exchange solid-phase extraction (SPE) columns
-
SPE column conditioning, wash, and elution buffers (specifics will depend on the column chemistry, but typically involve methanol, water, and a buffered salt solution)
-
Nitrogen gas evaporator
-
Reconstitution solvent (e.g., 50:50 acetonitrile:water)
Procedure:
-
Homogenization: Weigh the frozen tissue and immediately place it in a pre-chilled homogenizer with 1 mL of ice-cold KH2PO4 buffer. Homogenize thoroughly on ice.
-
Solvent Extraction: Add 2 mL of a 1:1 (v/v) mixture of isopropanol and acetonitrile to the homogenate. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the tissue debris.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Re-extraction (Optional): To improve recovery, re-suspend the pellet in 1 mL of the isopropanol:acetonitrile mixture, vortex, centrifuge, and combine the supernatant with the first extract.
-
Solid-Phase Extraction (SPE):
-
Condition the weak anion exchange SPE column according to the manufacturer's instructions.
-
Load the combined supernatant onto the column.
-
Wash the column with a low-ionic-strength buffer to remove neutral and weakly bound lipids.
-
Elute the this compound with a higher-ionic-strength buffer.
-
-
Drying and Reconstitution: Evaporate the eluted fraction to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a small, precise volume of reconstitution solvent for LC-MS/MS analysis.
Data Presentation
Table 1: Hypothetical Recovery of this compound with Different Extraction Methods
This table presents illustrative data to demonstrate the potential impact of different extraction protocols on recovery. Actual results may vary.
| Extraction Method | Tissue Type | Mean Recovery (%) | Standard Deviation (%) |
| Folch Method (Chloroform:Methanol) | Rat Liver | 45 | 8.2 |
| Bligh-Dyer Method (Chloroform:Methanol:Water) | Mouse Brain | 52 | 6.5 |
| Isopropanol:Acetonitrile Extraction | Rat Heart | 68 | 5.1 |
| Isopropanol:Acetonitrile with SPE | Rat Heart | 85 | 3.9 |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the extraction and analysis of this compound.
Troubleshooting Logic Diagram for Low Recovery
Caption: A logical guide for troubleshooting low recovery issues.
Illustrative Metabolic Pathway
Caption: A simplified, hypothetical biosynthetic pathway for this compound.
References
- 1. US4792418A - Method of extraction and purification of polyunsaturated fatty acids from natural sources - Google Patents [patents.google.com]
- 2. Analysis of mammalian fatty acyl-coenzyme A species by mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.eu [file.medchemexpress.eu]
Technical Support Center: Analysis of (2E,15Z)-tetracosadienoyl-CoA by Mass Spectrometry
Welcome to the technical support center for the mass spectrometric analysis of (2E,15Z)-tetracosadienoyl-CoA and other long-chain acyl-CoAs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions to enhance detection sensitivity and ensure robust, reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal ionization mode for detecting this compound?
A1: For most acyl-CoAs, including long-chain species like this compound, positive ion mode Electrospray Ionization (ESI) is generally more sensitive than negative ion mode.[1][2] The protonated molecule [M+H]⁺ is the primary ion of interest. To enhance protonation and improve signal intensity, it is recommended to use mobile phase additives such as ammonium formate or ammonium acetate.[1]
Q2: Which mass spectrometry platform is best suited for the sensitive detection of this compound?
A2: The choice of platform depends on the experimental goal. For targeted quantification requiring high sensitivity and specificity, a triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is highly effective.[3][4] This technique minimizes background noise and focuses on specific precursor-to-product ion transitions characteristic of the analyte.[3] For untargeted or high-resolution analysis, instruments like a Q Exactive or Orbitrap are suitable.[5][6]
Q3: Can chemical derivatization improve the sensitivity of this compound detection?
A3: Yes, chemical derivatization can significantly enhance detection sensitivity, especially for very long-chain fatty acyl-CoAs.[7] By modifying the molecule to include a more readily ionizable group, the efficiency of the ESI process can be dramatically improved. This "charge-tagging" strategy can lead to a substantial increase in signal intensity.[7]
Q4: What are the characteristic fragmentation patterns for this compound that can be used for MRM analysis?
A4: Acyl-CoAs exhibit a well-defined fragmentation pattern. In positive ion mode, a characteristic neutral loss of 507 Da, corresponding to the phosphopantetheine group, is commonly observed.[6] Another significant fragment ion is often seen at m/z 428, representing the adenosine 3',5'-diphosphate portion.[6] These specific transitions are ideal for developing a highly selective MRM method.
Troubleshooting Guides
This section addresses common issues encountered during the mass spectrometric analysis of this compound.
Issue 1: Low Signal Intensity or Poor Sensitivity
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal Ionization | Confirm you are operating in positive ESI mode.[1] Optimize source parameters such as capillary voltage, source temperature, and gas flow rates.[1][8] | Positive mode generally provides better sensitivity for acyl-CoAs. Fine-tuning the ion source maximizes the efficiency of ion generation and desolvation. |
| Inefficient Mobile Phase | Add a modifier like ammonium acetate (5-10 mM) to your mobile phase.[9][10] | These additives promote the formation of protonated molecules, enhancing signal intensity. |
| In-source Fragmentation | Reduce the cone voltage or declustering potential. High voltages can cause the analyte to fragment in the source before it reaches the mass analyzer.[1] | This minimizes premature fragmentation, ensuring the precursor ion intensity is maximized for detection. |
| Matrix Effects | Improve sample cleanup using Solid Phase Extraction (SPE).[11] Ensure chromatographic separation is adequate to resolve the analyte from co-eluting matrix components. | Matrix components can suppress the ionization of the target analyte. Better sample purity and chromatographic resolution mitigate these effects.[7] |
| Sample Degradation | Ensure samples are stored at -80°C and handled on ice. Use solvents with appropriate pH to maintain stability.[1][12] | Acyl-CoAs can be unstable. Proper storage and handling prevent degradation and loss of signal. |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)
| Potential Cause | Troubleshooting Step | Rationale |
| Secondary Interactions | Use a high-quality, end-capped C18 or C8 reversed-phase column.[7] | Minimizes interactions between the analyte and active sites on the column packing material, which can cause peak tailing. |
| Poor Solubility | Ensure the sample is dissolved in a solvent compatible with the initial mobile phase conditions. The injection solvent should be of similar or weaker strength than the mobile phase.[7] | If the analyte is not fully soluble in the mobile phase at the start of the gradient, it can lead to distorted peak shapes. |
| Column Overload | Dilute the sample and reinject. | Injecting too much sample can saturate the column, leading to peak fronting. |
| System Contamination | Flush the entire LC system with a strong solvent mixture (e.g., isopropanol/acetonitrile).[7] | Contaminants adsorbed to the column or tubing can interfere with peak shape. |
Issue 3: Sample Carryover
| Potential Cause | Troubleshooting Step | Rationale |
| Analyte Adsorption | Incorporate a thorough needle wash with a strong organic solvent in the autosampler method. Use a guard column that can be replaced regularly.[13] | Long-chain acyl-CoAs are hydrophobic and can adsorb to surfaces in the LC system, leading to carryover in subsequent injections.[7] |
| Insufficient Column Washing | Extend the gradient elution with a high percentage of organic solvent at the end of each run to ensure all hydrophobic compounds are eluted. | This helps to strip the column of any strongly retained molecules before the next injection. |
Experimental Protocols
Protocol 1: Sample Preparation using Solid Phase Extraction (SPE)
-
Cell Lysis & Extraction:
-
Harvest cells and add 500 µL of an ice-cold extraction solvent (e.g., Acetonitrile:Methanol:Water 40:40:20 v/v/v).[1]
-
Vortex vigorously for 1 minute.
-
-
Protein Precipitation:
-
Incubate the mixture at -20°C for 30 minutes.[1]
-
-
Clarification:
-
Centrifuge at >15,000 x g for 10 minutes at 4°C.[1]
-
-
SPE Cleanup:
-
Condition an appropriate SPE cartridge (e.g., C18) according to the manufacturer's instructions.
-
Load the supernatant from the clarification step onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the acyl-CoAs with a suitable solvent.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator.[1]
-
Reconstitute the sample in a solvent compatible with the initial LC mobile phase conditions.
-
Protocol 2: LC-MS/MS Method for this compound
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 10 mM ammonium acetate.[9]
-
Mobile Phase B: Acetonitrile.[9]
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a suitable time to achieve good separation.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (Triple Quadrupole):
Quantitative Data Summary
| Parameter | Value | Reference |
| Limit of Detection (LOD) | Analyte Dependent | [14][15] |
| Limit of Quantitation (LOQ) | Analyte Dependent | [14][15] |
| Linear Range | Analyte and Matrix Dependent | [11] |
| Inter-run Precision (%RSD) | < 15% | [4] |
| Intra-run Precision (%RSD) | < 5% | [4] |
| Accuracy (% Recovery) | 90 - 110% | [4] |
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting logic for low signal intensity issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. gmi-inc.com [gmi-inc.com]
- 9. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting low yields in the chemical synthesis of (2E,15Z)-tetracosadienoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of (2E,15Z)-tetracosadienoyl-CoA.
Troubleshooting Guide
Low yields in the synthesis of this compound can arise from various factors, from reagent quality to reaction conditions and purification procedures. This guide addresses common issues in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the most likely causes?
A1: Low yields in this synthesis are often attributed to one or more of the following factors:
-
Poor Quality of Starting Materials: The purity of (2E,15Z)-tetracosadienoic acid and Coenzyme A (CoA) is critical. Impurities can interfere with the reaction.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and stoichiometry of reagents play a significant role.
-
Degradation of the Product: this compound is a polyunsaturated acyl-CoA and is susceptible to oxidation.
-
Inefficient Purification: Loss of product during extraction and chromatography is a common issue.
Q2: How can I assess the quality of my starting materials?
A2: It is crucial to verify the purity of your starting materials.
-
(2E,15Z)-tetracosadienoic Acid: Confirm its purity using techniques like NMR spectroscopy and mass spectrometry. The presence of isomers or oxidized byproducts can hinder the reaction.
-
Coenzyme A: Use a high-purity grade of CoA. The presence of oxidized CoA (disulfides) will reduce the amount of active thiol available for the reaction.
Q3: I suspect my product is degrading. How can I minimize this?
A3: The polyunsaturated nature of this compound makes it prone to oxidation. Here are some preventative measures:
-
Use Degassed Solvents: Oxygen dissolved in solvents can promote oxidation. Degas all solvents by sparging with an inert gas like argon or nitrogen before use.
-
Work Under an Inert Atmosphere: Whenever possible, perform the reaction and subsequent workup steps under an inert atmosphere (e.g., in a glove box or using a Schlenk line).
-
Add Antioxidants: Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to the reaction mixture and purification solvents.
-
Maintain Low Temperatures: Perform the reaction and purification at low temperatures to minimize degradation.
Q4: What are the critical parameters for the mixed anhydride synthesis method?
A4: The mixed anhydride method is a common approach for synthesizing acyl-CoAs. Key parameters to control are:
-
Activation of the Carboxylic Acid: The formation of the mixed anhydride by reacting (2E,15Z)-tetracosadienoic acid with a chloroformate (e.g., isobutyl chloroformate) in the presence of a base (e.g., triethylamine) is a critical step. Ensure all reagents are anhydrous.
-
Reaction Temperature: The activation step is typically carried out at low temperatures (e.g., -15°C to 0°C) to prevent side reactions.
-
Stoichiometry: Precise control of the stoichiometry of the fatty acid, chloroformate, and base is essential for efficient mixed anhydride formation.
-
Addition of Coenzyme A: The CoA solution should be added to the mixed anhydride at a controlled rate, and the pH of the CoA solution should be maintained in the optimal range (typically 7.5-8.0) for the nucleophilic attack of the thiol group.
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the synthesis of this compound?
A1: While yields can vary depending on the specific protocol and scale, a well-optimized synthesis of a long-chain polyunsaturated acyl-CoA using the mixed anhydride method can be expected to yield between 40% and 70%.[1][2]
Q2: How can I purify the final product?
A2: Purification of this compound is typically achieved through a combination of solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC). A C18 reversed-phase column is commonly used for both SPE and HPLC.
Q3: What are the appropriate storage conditions for this compound?
A3: Due to its instability, this compound should be stored as a lyophilized powder or in a solution with antioxidants at -80°C. Avoid repeated freeze-thaw cycles.
Q4: Are there any common side reactions to be aware of?
A4: Yes, potential side reactions include the formation of symmetrical anhydrides of the fatty acid and the acylation of other nucleophilic groups on the Coenzyme A molecule. Careful control of reaction conditions, particularly temperature and stoichiometry, can minimize these side reactions.
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesis and purification of long-chain acyl-CoAs.
Table 1: Typical Reaction Conditions for Mixed Anhydride Synthesis
| Parameter | Recommended Value |
| Activation Step | |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Base | Triethylamine (TEA) |
| Activating Agent | Isobutyl chloroformate |
| Temperature | -15°C to 0°C |
| Reaction Time | 15-30 minutes |
| Acylation Step | |
| CoA Solvent | Aqueous buffer (e.g., sodium bicarbonate) |
| pH of CoA solution | 7.5 - 8.0 |
| Temperature | 0°C to Room Temperature |
| Reaction Time | 1-2 hours |
Table 2: HPLC Purification Parameters for Long-Chain Acyl-CoAs
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (e.g., 5 µm, 4.6 x 250 mm) |
| Mobile Phase A | Aqueous buffer (e.g., 50 mM Potassium Phosphate, pH 5.3) |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | A gradient from a lower to a higher concentration of Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm (adenine moiety of CoA) |
Experimental Protocols
Protocol 1: Synthesis of this compound via the Mixed Anhydride Method
Materials:
-
(2E,15Z)-tetracosadienoic acid
-
Triethylamine (TEA), freshly distilled
-
Isobutyl chloroformate
-
Coenzyme A, lithium salt
-
Anhydrous Tetrahydrofuran (THF)
-
Degassed, deionized water
-
Sodium bicarbonate
Procedure:
-
Preparation of the Fatty Acid Solution: Dissolve (2E,15Z)-tetracosadienoic acid (1 equivalent) in anhydrous THF under an argon atmosphere.
-
Formation of the Mixed Anhydride: Cool the solution to -15°C. Add freshly distilled triethylamine (1.1 equivalents). Stir for 5 minutes. Add isobutyl chloroformate (1.05 equivalents) dropwise over 10 minutes, ensuring the temperature remains below -10°C. Stir the reaction mixture at -15°C for 30 minutes.
-
Preparation of the Coenzyme A Solution: In a separate flask, dissolve Coenzyme A, lithium salt (1.2 equivalents) in a cold, degassed solution of 0.5 M sodium bicarbonate. Adjust the pH to 7.5-8.0 if necessary.
-
Acylation Reaction: Slowly add the Coenzyme A solution to the mixed anhydride solution with vigorous stirring. Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Quenching and Extraction: Quench the reaction by adding a small amount of water. Acidify the mixture to pH 3-4 with dilute HCl. Extract the aqueous phase with an organic solvent like ethyl acetate to remove unreacted fatty acid. The product will remain in the aqueous phase.
-
Purification: Purify the aqueous phase containing the this compound by solid-phase extraction followed by preparative HPLC as described in Protocol 2.
Protocol 2: Purification of this compound
Materials:
-
C18 Solid-Phase Extraction (SPE) cartridge
-
Methanol
-
Deionized water
-
Potassium phosphate buffer (50 mM, pH 5.3)
-
Acetonitrile
Procedure:
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Load the aqueous phase from the synthesis reaction onto the cartridge.
-
Wash the cartridge with water to remove salts.
-
Elute the this compound with a solution of methanol in water (e.g., 80% methanol).
-
Lyophilize the eluate to obtain the crude product.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Dissolve the crude product in a small volume of the initial mobile phase.
-
Inject the sample onto a C18 reversed-phase column.
-
Elute with a linear gradient of acetonitrile in 50 mM potassium phosphate buffer (pH 5.3). A typical gradient might be from 20% to 80% acetonitrile over 30 minutes.
-
Monitor the elution at 260 nm.
-
Collect the fractions containing the product peak.
-
Pool the pure fractions and lyophilize to obtain the final product.
-
Visualizations
Caption: Troubleshooting workflow for low yields in this compound synthesis.
Caption: Metabolic role of this compound in sphingolipid biosynthesis.
References
Technical Support Center: Optimizing Enzymatic Reactions for (2E,15Z)-tetracosadienoyl-CoA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2E,15Z)-tetracosadienoyl-CoA. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What class of enzymes is likely to metabolize this compound?
A1: Given its structure as a long-chain fatty acyl-CoA with a trans-2-enoyl group, this compound is primarily a substrate for enzymes of the mitochondrial fatty acid β-oxidation pathway.[1][2] The key enzymes involved are:
-
Acyl-CoA Dehydrogenase (ACAD): Specifically, a very-long-chain acyl-CoA dehydrogenase (VLCAD) is expected to act on a 24-carbon chain.[3]
-
Enoyl-CoA Hydratase (ECH): This enzyme hydrates the trans-2 double bond.[4][5][6]
-
3-Hydroxyacyl-CoA Dehydrogenase (HADH): Catalyzes the oxidation of the resulting 3-hydroxyacyl-CoA.[7][8][9]
-
Ketoacyl-CoA Thiolase: Cleaves the 3-ketoacyl-CoA.
Additionally, trans-2-enoyl-CoA reductase is another enzyme that could potentially act on the trans-2 double bond, particularly in pathways related to fatty acid elongation.[10][11]
Q2: How should I handle and store this compound to ensure its stability?
A2: Long-chain unsaturated acyl-CoA esters are susceptible to hydrolysis and oxidation. To maintain stability:
-
Storage: Store desiccated at -20°C or below for short-term storage and at -80°C for long-term storage.
-
Handling: Prepare aqueous solutions fresh for each experiment. Avoid repeated freeze-thaw cycles. When preparing solutions, use buffers degassed with nitrogen or argon to minimize oxidation. The intracellular concentration of free unbound acyl-CoA esters is tightly regulated, suggesting their potential instability in aqueous environments.[12][13]
-
pH: Maintain the pH of the stock solution and reaction buffer close to neutral (pH 7.0-7.5) to prevent hydrolysis of the thioester bond.
Q3: What are the typical starting conditions for an enzymatic assay with this compound?
A3: Start with conditions known to be optimal for enzymes that metabolize similar long-chain fatty acyl-CoAs. The following tables provide a general starting point for optimization.
Table 1: General Reaction Conditions for β-Oxidation Enzymes
| Parameter | Acyl-CoA Dehydrogenase (VLCAD) | Enoyl-CoA Hydratase | 3-Hydroxyacyl-CoA Dehydrogenase |
| pH | 7.0 - 8.5 | 7.5 - 9.0 | 7.0 - 10.0 |
| Temperature (°C) | 25 - 37 | 25 - 37 | 25 - 37 |
| Cofactors | FAD (typically bound) | None | NAD+ |
| Typical Buffer | Potassium Phosphate, Tris-HCl | Tris-HCl, HEPES | Tris-HCl, Glycine |
| Substrate Conc. | 10 - 100 µM | 20 - 200 µM | 10 - 100 µM |
| Enzyme Conc. | 1 - 10 µg/mL | 0.1 - 1 µg/mL | 0.5 - 5 µg/mL |
Table 2: Reaction Conditions for Trans-2-Enoyl-CoA Reductase
| Parameter | Trans-2-Enoyl-CoA Reductase |
| pH | 6.5 - 7.5 |
| Temperature (°C) | 30 - 37 |
| Cofactors | NADPH or NADH |
| Typical Buffer | PIPES, Potassium Phosphate |
| Substrate Conc. | 10 - 100 µM |
| Enzyme Conc. | 1 - 20 µg/mL |
Troubleshooting Guides
Issue 1: No or Low Enzyme Activity Detected
| Possible Cause | Troubleshooting Step |
| Substrate Instability | Prepare fresh this compound solution for each experiment. Verify the integrity of the stock solution via HPLC or mass spectrometry. |
| Incorrect Enzyme | Ensure you are using the correct isoform of the enzyme. For a C24 substrate, a very-long-chain specific enzyme is likely required.[3] |
| Suboptimal Reaction Conditions | Systematically vary the pH, temperature, and buffer components. Refer to the tables above for starting ranges. |
| Missing Cofactors | Check that all necessary cofactors (e.g., NAD+, NADPH, FAD) are present at appropriate concentrations. |
| Enzyme Inactivity | Test the enzyme with a known, commercially available substrate to confirm its activity. |
| Substrate Insolubility | Long-chain acyl-CoAs can be poorly soluble. Consider adding a small amount of a non-denaturing detergent (e.g., Triton X-100 at <0.1%) or a carrier protein like BSA to the reaction mixture. |
Issue 2: High Background Signal or Non-linear Reaction Rate
| Possible Cause | Troubleshooting Step |
| Substrate Precipitation | Visually inspect the reaction mixture for turbidity. Decrease the substrate concentration or add a solubilizing agent as mentioned above. |
| Non-enzymatic Reaction | Run a control reaction without the enzyme to measure the rate of any non-enzymatic substrate degradation or product formation. |
| Contaminating Enzymes | If using a crude enzyme preparation, purify the enzyme of interest to remove other enzymes that may act on the substrate or product. |
| Product Inhibition | Measure the initial reaction rates at different substrate concentrations. If product inhibition is suspected, consider using a coupled assay to continuously remove the product. The enzymes of fatty acid β-oxidation can be inhibited by their products.[2] |
| Assay Interference | Some components of the sample or buffer may interfere with the detection method (e.g., absorbance or fluorescence). Run controls with these components to identify any interference.[14] |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for Enoyl-CoA Hydratase Activity
This assay measures the decrease in absorbance at 263 nm as the trans-2-enoyl-CoA double bond is hydrated.
-
Prepare the Reaction Mixture: In a quartz cuvette, combine:
-
Tris-HCl buffer (50 mM, pH 8.0)
-
This compound (50 µM final concentration)
-
Purified Enoyl-CoA Hydratase (e.g., 1 µg)
-
-
Initiate the Reaction: Add the enzyme to the reaction mixture and immediately start monitoring the decrease in absorbance at 263 nm using a spectrophotometer.
-
Calculate Activity: Determine the initial rate of reaction from the linear portion of the absorbance vs. time plot. The molar extinction coefficient for the enoyl-CoA bond is approximately 6,700 M⁻¹cm⁻¹.
Protocol 2: Coupled Spectrophotometric Assay for Acyl-CoA Dehydrogenase Activity
This assay couples the reduction of FAD by ACAD to the reduction of a dye.
-
Prepare the Reaction Mixture: In a microplate well or cuvette, combine:
-
Potassium phosphate buffer (100 mM, pH 7.5)
-
This compound (50 µM final concentration)
-
Electron Transfer Flavoprotein (ETF) (as an electron acceptor)
-
Dichlorophenolindophenol (DCPIP) (as a final electron acceptor)
-
-
Initiate the Reaction: Add the purified Acyl-CoA Dehydrogenase to the mixture.
-
Monitor the Reaction: Follow the decrease in absorbance of DCPIP at 600 nm.
-
Calculate Activity: Use the molar extinction coefficient of DCPIP (21,000 M⁻¹cm⁻¹) to calculate the rate of substrate oxidation.
Visualizations
Caption: Mitochondrial β-oxidation pathway for this compound.
Caption: Workflow for optimizing enzymatic reaction conditions.
Caption: Troubleshooting decision tree for enzymatic assays.
References
- 1. Beta oxidation - Wikipedia [en.wikipedia.org]
- 2. aocs.org [aocs.org]
- 3. view-health-screening-recommendations.service.gov.uk [view-health-screening-recommendations.service.gov.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 7. Dimerization Interface of 3-Hydroxyacyl-CoA Dehydrogenase Tunes the Formation of Its Catalytic Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 9. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 10. Catalytic mechanism of trans-2-enoyl-CoA reductases in the fatty acid elongation cycle and its cooperative action with fatty acid elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trans-2-enoyl-CoA reductase (NADPH) - Wikipedia [en.wikipedia.org]
- 12. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. docs.abcam.com [docs.abcam.com]
Preventing degradation of (2E,15Z)-tetracosadienoyl-CoA during sample preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of (2E,15Z)-tetracosadienoyl-CoA during sample preparation.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the handling and preparation of samples containing this compound.
Q1: I am observing lower than expected concentrations of this compound in my final extract. What are the potential causes?
A1: Low recovery of this compound is likely due to degradation during your sample preparation workflow. The primary culprits are enzymatic activity, chemical hydrolysis of the thioester bond, and oxidation or isomerization of the polyunsaturated fatty acyl chain. To troubleshoot, consider the following:
-
Inadequate Quenching of Enzymatic Activity: Endogenous enzymes such as acyl-CoA hydrolases (thioesterases) can rapidly degrade your target molecule.[1] Ensure that metabolic activity is stopped immediately upon sample collection.
-
Suboptimal pH Conditions: The thioester bond is susceptible to hydrolysis, especially at alkaline pH.[2][3][4][5] Maintaining a slightly acidic to neutral pH throughout the extraction process is crucial.
-
Oxidative Damage: The two double bonds in this compound make it prone to oxidation by atmospheric oxygen or other reactive oxygen species.[6][7][8] This can be exacerbated by exposure to light, heat, and certain metal ions.
-
Isomerization of Double Bonds: The specific trans and cis configuration of the double bonds can be altered by factors such as heat and exposure to certain chemicals, leading to a loss of the native molecule.
-
Adsorption to Surfaces: Long-chain acyl-CoAs can adsorb to glass and plastic surfaces, leading to sample loss.
Q2: How can I minimize enzymatic degradation of this compound?
A2: To prevent enzymatic degradation, it is critical to quench all metabolic activity as soon as the sample is collected. Here are some effective strategies:
-
Rapid Freezing: Immediately freeze tissue or cell samples in liquid nitrogen. This is one of the most effective ways to halt enzymatic processes.
-
Acidic Quenching: Homogenize samples in a cold, acidic buffer (e.g., 100 mM KH2PO4, pH 4.9).[9] The low pH helps to denature and inactivate many enzymes.
-
Solvent Quenching: For cell cultures, rapid extraction with a cold organic solvent mixture, such as acetonitrile/isopropanol/water, can simultaneously quench enzymatic activity and extract the acyl-CoAs.
Q3: What are the best practices for preventing chemical degradation (hydrolysis, oxidation, isomerization)?
A3: To maintain the chemical integrity of this compound, adhere to the following best practices:
-
Temperature Control: Perform all sample preparation steps on ice or at 4°C to minimize the rates of all chemical degradation reactions. For long-term storage, samples should be kept at -80°C.
-
pH Control: Maintain a pH between 4.5 and 6.8 during extraction and storage.[10] Avoid strongly alkaline conditions.
-
Use of Antioxidants: The inclusion of antioxidants in your extraction buffers can significantly reduce oxidative damage.[6][7][8] Common choices include butylated hydroxytoluene (BHT) or triphenylphosphine (TPP).
-
Protection from Light: Work in a dimly lit environment or use amber-colored tubes to protect the sample from light-induced oxidation.
-
Use of Chelating Agents: To prevent metal-catalyzed oxidation, consider adding a chelating agent like EDTA to your buffers.
-
Inert Atmosphere: When possible, handle samples under an inert gas atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
Q4: What are the recommended storage conditions for samples and extracts containing this compound?
A4: Proper storage is crucial for maintaining the stability of this compound.
-
Short-term Storage (hours to days): Store extracts at -80°C under an inert atmosphere.
-
Long-term Storage (weeks to months): For long-term stability, store dried extracts at -80°C. Reconstitute just before analysis.
-
Solvent for Storage: If storing in solution, use a solvent containing antioxidants and buffered at a slightly acidic pH. A solution of 50% methanol in 50 mM ammonium acetate (pH 6.8) is a suitable option.[10]
Quantitative Data on Acyl-CoA Stability
Table 1: Estimated Effect of Temperature on the Degradation of Long-Chain Polyunsaturated Acyl-CoAs
| Temperature (°C) | Expected Relative Degradation Rate | Recommendations |
| 25 (Room Temp) | High | Avoid prolonged exposure. |
| 4 | Moderate | Use for short-term processing on ice. |
| -20 | Low | Suitable for short-term storage (days). |
| -80 | Very Low | Recommended for long-term storage. |
Table 2: Estimated Effect of pH on the Hydrolysis of the Acyl-CoA Thioester Bond
| pH Range | Expected Relative Hydrolysis Rate | Recommendations |
| < 4.0 | Moderate (Acid-catalyzed) | Use with caution for short durations. |
| 4.5 - 6.8 | Low | Optimal range for extraction and storage.[10] |
| > 7.5 | High (Base-catalyzed) | Avoid alkaline conditions.[2][3] |
Table 3: Relative Effectiveness of Antioxidants in Preventing Oxidation of Polyunsaturated Fatty Acyl Chains
| Antioxidant | Proposed Mechanism | Relative Effectiveness | Recommended Concentration |
| Butylated Hydroxytoluene (BHT) | Radical Scavenger | High | 50-100 µM |
| Triphenylphosphine (TPP) | Reduces Hydroperoxides | High | 1-5 mM |
| Vitamin E (α-tocopherol) | Radical Scavenger | Moderate to High | 100-200 µM |
| EDTA | Metal Chelator | Indirect (prevents metal-catalyzed oxidation) | 1-5 mM |
Experimental Protocols
This section provides a detailed methodology for the extraction of this compound from biological samples, incorporating best practices for preventing degradation.
Protocol: Extraction of this compound from Tissue Samples
This protocol is a synthesis of established methods designed for high recovery and stability of long-chain acyl-CoAs.[9]
Materials:
-
Frozen tissue sample (~50-100 mg)
-
Pre-chilled glass-Teflon homogenizer
-
Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Ice-cold Acetonitrile (ACN)
-
Ice-cold Isopropanol
-
Saturated Ammonium Sulfate ((NH4)2SO4) solution
-
Internal standard (e.g., Heptadecanoyl-CoA)
-
Antioxidant stock solution (e.g., 10 mM BHT in ethanol)
-
Centrifuge capable of reaching 15,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Sample Preparation:
-
Weigh the frozen tissue sample in a pre-chilled tube.
-
Add the antioxidant stock solution to all buffers and solvents to achieve the desired final concentration (e.g., 50 µM BHT).
-
-
Homogenization:
-
Transfer the frozen tissue to a pre-chilled glass-Teflon homogenizer containing 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) with the internal standard.
-
Homogenize thoroughly on ice until no visible tissue fragments remain.
-
-
Solvent Extraction:
-
Add 1 mL of ice-cold isopropanol to the homogenate and homogenize further for 1 minute.
-
Add 2 mL of ice-cold acetonitrile and vortex vigorously for 2 minutes.
-
Add 125 µL of saturated ammonium sulfate solution and vortex for 30 seconds.
-
-
Phase Separation:
-
Centrifuge the mixture at 15,000 x g for 10 minutes at 4°C.
-
Carefully collect the upper organic supernatant, which contains the acyl-CoAs, and transfer it to a new pre-chilled tube.
-
-
Drying and Reconstitution:
-
Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator at room temperature.
-
Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for your analytical method (e.g., 50% methanol in 50 mM ammonium acetate, pH 6.8, containing antioxidant).
-
-
Analysis:
-
Analyze the sample immediately by LC-MS/MS or store at -80°C.
-
Visualizations
Degradation Pathways of this compound
Caption: Potential degradation pathways for this compound.
Recommended Experimental Workflow for Sample Preparation
Caption: Recommended workflow to minimize degradation during sample preparation.
References
- 1. benchchem.com [benchchem.com]
- 2. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effect of antioxidants on polyunsaturated fatty acids - review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Functional roles and novel tools for improving‐oxidative stability of polyunsaturated fatty acids: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
Resolving isomeric interferences in the analysis of tetracosadienoyl-CoA
Welcome to the technical support center for the analysis of tetracosadienoyl-CoA. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to isomeric interference in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in analyzing tetracosadienoyl-CoA isomers?
A1: The primary challenge lies in differentiating and quantifying isomers of tetracosadienoyl-CoA. These isomers have the same mass-to-charge ratio (m/z), making them indistinguishable by mass spectrometry alone. The key difficulties include:
-
Co-elution: Positional and geometric (cis/trans) isomers often have very similar physicochemical properties, leading to poor or no separation on standard chromatography columns.
-
Low Abundance: Acyl-CoAs are typically present in low concentrations in biological samples, requiring highly sensitive analytical methods.[1]
-
Analyte Instability: The thioester bond in acyl-CoAs can be labile, and the phosphate groups can adhere to glass and metal surfaces, leading to analyte loss during sample preparation.[2]
Q2: Which analytical techniques are best suited for resolving tetracosadienoyl-CoA isomers?
A2: A combination of high-resolution chromatography and mass spectrometry is essential. The most powerful techniques are:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most robust and widely used method for acyl-CoA analysis.[3] Specialized columns and optimized chromatographic conditions are necessary to separate isomers.
-
Gas Chromatography-Mass Spectrometry (GC-MS): While highly effective for fatty acid analysis, GC-MS requires derivatization of the tetracosadienoyl-CoA to a more volatile form, such as a fatty acid methyl ester (FAME).[4][5] This method is powerful for resolving fatty acid isomers based on boiling point and degree of unsaturation.[4]
Q3: What is derivatization and why is it necessary for GC-MS analysis of fatty acyl-CoAs?
A3: Derivatization is a chemical process that converts a compound into a product of similar structure, called a derivative, which has properties that are more suitable for a particular analytical method. For GC-MS analysis of fatty acids, which are the core of fatty acyl-CoAs, derivatization is crucial because:
-
It increases the volatility of the fatty acids, allowing them to be analyzed in the gas phase.
-
It reduces the polarity of the carboxylic acid group, which would otherwise interact strongly with the GC column, leading to poor peak shape and inaccurate quantification.[4][5] The most common derivatization method is the conversion of fatty acids to fatty acid methyl esters (FAMEs).[4]
Troubleshooting Guides
Problem 1: Poor peak shape and tailing in GC-MS analysis.
-
Cause: Incomplete derivatization or adsorption of the analyte to active sites in the GC system. Free fatty acids are highly polar and can interact with the stationary phase.
-
Solution:
-
Optimize Derivatization: Ensure the derivatization reaction goes to completion. This can be achieved by adjusting the reaction time, temperature, and reagent concentration.
-
Use a More Volatile Derivative: Consider silylation to create trimethylsilyl (TMS) esters, which are also highly volatile.[4][5]
-
Check GC System Inertness: Use a deactivated inlet liner and a high-quality, well-maintained GC column to minimize active sites.
-
Problem 2: Inability to separate tetracosadienoyl-CoA isomers using LC-MS.
-
Cause: The chromatographic method lacks the selectivity to resolve isomers with very similar structures.
-
Solution:
-
Column Selection: Employ a column with enhanced shape selectivity. C18 columns are common, but for challenging isomer separations, consider longer alkyl chain columns like C30, which can provide better resolution for structurally similar molecules.[6][7]
-
Mobile Phase Optimization: Adjust the mobile phase composition and gradient. The use of ion-pairing reagents can sometimes improve the separation of isomeric acyl-CoAs.[3]
-
Lower Flow Rate and Temperature: Reducing the flow rate and column temperature can increase the interaction time between the analytes and the stationary phase, potentially improving resolution.
-
Problem 3: Low signal intensity and poor sensitivity in LC-MS/MS analysis.
-
Cause: Analyte loss during sample preparation, inefficient ionization, or suboptimal MS/MS parameters. The phosphate groups of acyl-CoAs can adhere to surfaces, and the molecules themselves can be unstable.[2]
-
Solution:
-
Sample Preparation: Use polypropylene or silanized glassware to minimize adsorption. A mixed-mode solid-phase extraction (SPE) can optimize extraction recovery.[2]
-
Ionization Source Optimization: Fine-tune the electrospray ionization (ESI) source parameters, such as spray voltage, gas flows, and temperature, to maximize the generation of the desired precursor ion.
-
MS/MS Parameter Optimization: Optimize the collision energy for the fragmentation of the precursor ion to produce a stable and abundant product ion for selected reaction monitoring (SRM). For acyl-CoAs, a characteristic neutral loss of 507 Da is often observed.[8][9]
-
Experimental Protocols
Protocol 1: Derivatization of Fatty Acyl-CoAs to FAMEs for GC-MS Analysis
This protocol is based on an acid-catalyzed esterification using Boron Trifluoride (BF₃)-Methanol.
-
Sample Preparation: Start with a dried extract containing the tetracosadienoyl-CoA. If the sample is in an aqueous solution, it must be evaporated to dryness.[4]
-
Hydrolysis: To cleave the fatty acid from the CoA moiety, hydrolyze the sample. A common method is to use 0.5 M HCl in acetonitrile–water (9:1, v/v) and heat at 100°C for 1 hour under nitrogen.[10] After hydrolysis, evaporate the sample to dryness under a stream of nitrogen.
-
Esterification:
-
Extraction:
-
Cool the reaction mixture to room temperature.
-
Add 1 mL of water and 1-2 mL of a nonpolar organic solvent like hexane.[4]
-
Vortex thoroughly for 30 seconds to extract the FAMEs into the hexane layer.
-
Centrifuge to separate the layers.
-
-
Sample Cleanup:
-
Carefully transfer the upper hexane layer to a clean vial.
-
Pass the hexane layer through a small column of anhydrous sodium sulfate to remove any residual water.
-
-
Analysis: The sample is now ready for injection into the GC-MS system.
Protocol 2: LC-MS/MS Analysis of Tetracosadienoyl-CoA
This protocol outlines a general approach for the analysis of long-chain acyl-CoAs.
-
Sample Extraction:
-
Homogenize the tissue or cell sample in a cold solution of 100 mM potassium phosphate buffer (pH 4.9) and an organic solvent mixture like acetonitrile:isopropanol:methanol (3:1:1).[11]
-
Include an appropriate internal standard, such as an odd-chain length fatty acyl-CoA (e.g., C17:0-CoA).[9]
-
Perform a solid-phase extraction (SPE) to clean up the sample and concentrate the acyl-CoAs.
-
-
Chromatographic Separation:
-
Column: Use a high-resolution reversed-phase column, such as a C18 or a specialized C30 column.
-
Mobile Phase A: Water with 0.1% formic acid or an ion-pairing agent like tributylamine.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: Develop a gradient that starts with a high percentage of mobile phase A and gradually increases the percentage of mobile phase B to elute the long-chain acyl-CoAs.
-
Flow Rate: Typically in the range of 0.2-0.4 mL/min.
-
Column Temperature: Maintain a constant temperature, for example, 40°C.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
Precursor Ion: The [M+H]⁺ ion for tetracosadienoyl-CoA.
-
Product Ion: Monitor for characteristic product ions. A common fragmentation for acyl-CoAs is the neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine 5'-diphosphate moiety.[8][12] The specific product ion retaining the acyl chain would also be a primary target.[9]
-
Data Presentation
Table 1: Comparison of Analytical Techniques for Isomer Resolution
| Feature | LC-MS/MS | GC-MS after Derivatization |
| Analyte Form | Intact Tetracosadienoyl-CoA | Tetracosadienoyl-Methyl Ester (FAME) |
| Isomer Separation | Dependant on column chemistry and mobile phase. Can resolve positional and geometric isomers with optimized methods. | Excellent resolution of fatty acid isomers based on boiling point and double bond configuration. |
| Sensitivity | High (picomole to femtomole range). | High, but can be affected by derivatization efficiency. |
| Sample Prep | Extraction and cleanup. | Hydrolysis, derivatization, extraction, and cleanup. More extensive. |
| Primary Challenge | Co-elution of isomers. | Ensuring complete and non-discriminatory derivatization. |
Visualizations
Caption: Workflow for GC-MS analysis of tetracosadienoyl-CoA isomers after derivatization.
References
- 1. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Derivatization techniques for free fatty acids by GC [restek.com]
- 6. Separation of tocopherol isomers using capillary electrochromatography: comparison of monomeric and polymeric C30 stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of engineered stationary phases for the separation of carotenoid isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the stability of (2E,15Z)-tetracosadienoyl-CoA for in vitro studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of (2E,15Z)-tetracosadienoyl-CoA for in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its likely metabolic role?
This compound is a very long-chain di-unsaturated fatty acyl-coenzyme A. Its chemical structure, specifically the "2E" (trans) double bond, strongly suggests it is an intermediate in the β-oxidation of a longer polyunsaturated fatty acid. The β-oxidation of unsaturated fatty acids requires auxiliary enzymes to handle the double bonds that are not in the typical position for the standard pathway.
Q2: What are the primary challenges to the stability of this compound in vitro?
Long-chain and polyunsaturated fatty acyl-CoAs like this compound are susceptible to several forms of degradation in vitro:
-
Hydrolysis: The thioester bond is prone to both enzymatic and chemical hydrolysis, releasing coenzyme A and the free fatty acid. This can be accelerated by non-optimal pH and temperature.
-
Oxidation: The double bonds in the fatty acyl chain are susceptible to oxidation, which can alter the molecule's structure and function.
-
Adsorption: Due to its amphipathic nature, it can adsorb to plasticware and glassware, leading to a decrease in the effective concentration in your assay.
Q3: What are the recommended storage conditions for this compound?
To ensure maximum stability, this compound should be stored under the following conditions:
| Parameter | Recommendation | Rationale |
| Form | Solid/lyophilized powder | More stable than solutions for long-term storage. |
| Temperature | -80°C | Minimizes chemical and enzymatic degradation.[1] |
| Atmosphere | Inert gas (e.g., argon or nitrogen) | Reduces the risk of oxidation. |
| Light | Protected from light | Prevents photo-oxidation. |
For short-term storage of stock solutions, it is recommended to aliquot into small volumes to avoid repeated freeze-thaw cycles and store at -80°C.[1]
Q4: What is the best way to prepare a stock solution of this compound?
Due to the limited stability of long-chain unsaturated fatty acyl-CoAs in aqueous solutions, it is often recommended to prepare fresh solutions for each experiment. If a stock solution is necessary, consider the following:
-
Solvent: While aqueous buffers are required for many biological assays, for initial solubilization, an organic solvent like a mixture of water and dimethylsulfoxide (DMSO) may be used. However, always check for compatibility with your downstream application. For some acyl-CoAs, reconstitution in methanol is also an option.
-
Buffer: If using an aqueous buffer, a slightly acidic pH (around 5.0-6.0) is generally preferred to minimize hydrolysis of the thioester bond.
-
Concentration: Prepare a concentrated stock to minimize the volume of organic solvent added to your assay.
Troubleshooting Guides
Issue 1: Low or No Activity in Enzymatic Assays
| Potential Cause | Troubleshooting Step |
| Degradation of this compound | Prepare a fresh solution of the acyl-CoA for each experiment. Verify the integrity of your stock by a suitable analytical method like LC-MS/MS if possible. |
| Sub-optimal Assay Buffer pH | Ensure the assay buffer pH is within the optimal range for your enzyme of interest, while also considering the stability of the acyl-CoA. A compromise may be necessary. |
| Adsorption to Labware | Use low-adhesion microplates and pipette tips. Consider adding a small amount of a non-ionic detergent (e.g., Triton X-100) to your buffer, if compatible with your assay. |
| Inaccurate Concentration of Stock Solution | The concentration of acyl-CoA solutions should be determined spectrophotometrically by measuring the absorbance at 260 nm. |
Issue 2: Inconsistent Results Between Experiments
| Potential Cause | Troubleshooting Step |
| Variable Quality of this compound | If synthesizing in-house, ensure consistent purity between batches. If purchased, consider aliquoting upon receipt to minimize handling of the main stock. |
| Freeze-Thaw Cycles | Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing. |
| Oxidation of Stock Solution | Purge the headspace of the storage vial with an inert gas (argon or nitrogen) before sealing and freezing. |
Issue 3: Difficulty in Quantifying this compound
| Potential Cause | Troubleshooting Step |
| Low Recovery During Extraction | For extraction from biological matrices, work quickly on ice. Use an acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) for homogenization. Consider solid-phase extraction (SPE) for purification. |
| Poor Signal in LC-MS/MS | Optimize MS parameters in positive electrospray ionization (ESI) mode. Use a reverse-phase C18 column with a mobile phase containing a small amount of a weak base like ammonium hydroxide to improve peak shape. |
| Matrix Effects in Biological Samples | Utilize an internal standard, such as a structurally similar acyl-CoA with a different chain length (e.g., heptadecanoyl-CoA), to normalize for extraction efficiency and ionization suppression. |
Experimental Protocols
Protocol 1: General Protocol for an In Vitro Enzyme Assay
This protocol provides a general framework. Specific concentrations and incubation times should be optimized for the particular enzyme being studied.
-
Reagent Preparation:
-
Prepare a fresh 1 mM stock solution of this compound in an appropriate buffer (e.g., 20 mM potassium phosphate, pH 7.4, with 0.5% Triton X-100).
-
Prepare the assay buffer containing all other necessary components (e.g., cofactors, coupling enzymes).
-
-
Assay Procedure:
-
In a microplate, add the assay buffer.
-
Add the enzyme solution to initiate the reaction.
-
Start the reaction by adding the this compound solution.
-
Incubate at the optimal temperature for your enzyme (e.g., 37°C) for a predetermined time.
-
Stop the reaction (e.g., by adding a quenching solution or by heat inactivation).
-
Measure the product formation using a suitable detection method (e.g., spectrophotometry, fluorometry, or LC-MS/MS).
-
Protocol 2: Quantification of this compound by LC-MS/MS
This is a generalized protocol for the quantification of long-chain acyl-CoAs.
-
Sample Extraction:
-
Homogenize the sample (e.g., cell lysate or tissue) in an ice-cold extraction buffer (e.g., 100 mM KH2PO4, pH 4.9) containing an internal standard.
-
Perform a liquid-liquid extraction with an organic solvent mixture (e.g., acetonitrile and isopropanol).
-
For cleaner samples, use solid-phase extraction (SPE) with a weak anion exchange column.
-
-
LC-MS/MS Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: Water with a modifier (e.g., ammonium hydroxide).
-
Mobile Phase B: Acetonitrile with a modifier.
-
Gradient: A suitable gradient from a lower to a higher percentage of Mobile Phase B.
-
MS Detection: Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode with selected reaction monitoring (SRM).
-
Visualizations
Caption: General experimental workflow for in vitro enzyme assays.
Caption: Plausible β-oxidation pathway for a polyunsaturated fatty acyl-CoA.
References
Technical Support Center: Accurate Quantification of (2E,15Z)-Tetracosadienoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the accurate quantification of (2E,15Z)-tetracosadienoyl-CoA. The information is tailored for researchers, scientists, and drug development professionals utilizing liquid chromatography-mass spectrometry (LC-MS/MS) based methods.
Frequently Asked Questions (FAQs)
Q1: What is the recommended sample preparation method for extracting this compound from biological samples?
A1: A robust method for extracting long-chain acyl-CoAs (LCACoAs) like this compound from tissues involves homogenization in a potassium phosphate (KH2PO4) buffer followed by liquid-liquid extraction with an organic solvent like acetonitrile.[1] For enhanced purity, solid-phase extraction (SPE) can be employed to isolate the acyl-CoAs.[2][3]
Q2: Which analytical technique is most suitable for the quantification of this compound?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying LCACoAs due to its high sensitivity and specificity.[2][3][4][5][6] This technique allows for the precise measurement of the target analyte even in complex biological matrices.
Q3: What are the critical parameters for LC-MS/MS method development for this compound?
A3: Key parameters to optimize include:
-
Chromatographic Separation: A C18 reversed-phase column is commonly used with a binary gradient of an aqueous buffer (e.g., ammonium hydroxide) and an organic solvent (e.g., acetonitrile).[2][3][4]
-
Mass Spectrometry: Electrospray ionization (ESI) in positive mode is typically used.[2][3][4] Quantification is often achieved using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[4][7] A common approach for acyl-CoAs is to monitor the neutral loss of 507 Da.[3][7]
Q4: Is an internal standard necessary for accurate quantification?
A4: Yes, using an appropriate internal standard is crucial to correct for variations in sample extraction, processing, and instrument response. An ideal internal standard would be a stable isotope-labeled version of this compound. If unavailable, a structurally similar odd-chain length fatty acyl-CoA can be used.[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Signal Intensity / Poor Sensitivity | 1. Inefficient extraction of this compound from the sample matrix. 2. Degradation of the analyte during sample preparation. 3. Suboptimal ionization in the mass spectrometer. 4. Insufficient chromatographic peak resolution. | 1. Optimize the homogenization and extraction solvents and volumes. Consider using a solid-phase extraction (SPE) step for sample cleanup and concentration.[1][2] 2. Work quickly and on ice during sample preparation to minimize enzymatic degradation. Add antioxidants if necessary. 3. Adjust ESI source parameters (e.g., spray voltage, gas flow, temperature). Optimize the mobile phase composition to enhance ionization. 4. Modify the LC gradient to improve peak shape and separation from interfering compounds. |
| High Background Noise / Interferences | 1. Contamination from sample collection, storage, or preparation. 2. Co-elution of isobaric interferences from the biological matrix. 3. Carryover from previous injections. | 1. Use high-purity solvents and reagents. Ensure all labware is thoroughly cleaned. 2. Improve chromatographic separation by adjusting the gradient or trying a different column chemistry (e.g., HILIC).[8] Develop a more specific MRM transition. 3. Implement a robust needle and column wash protocol between sample injections. |
| Poor Reproducibility / High Variability | 1. Inconsistent sample preparation. 2. Instability of the analyte in the autosampler. 3. Fluctuations in LC-MS/MS system performance. 4. Improper internal standard selection or use. | 1. Standardize the entire sample preparation workflow. Use automated liquid handlers for improved precision. 2. Keep the autosampler at a low temperature (e.g., 4°C). Analyze samples as soon as possible after preparation. 3. Perform regular system maintenance and calibration. Monitor system suitability with quality control samples. 4. Ensure the internal standard is added at the very beginning of the sample preparation process and that its response is stable across the analytical run. |
| Inaccurate Quantification | 1. Non-linearity of the calibration curve. 2. Matrix effects (ion suppression or enhancement). 3. Incorrect preparation of calibration standards. | 1. Prepare a calibration curve over the expected concentration range of the samples. Use a weighted linear regression if necessary.[5] 2. Evaluate matrix effects by comparing the slope of a calibration curve in solvent versus a matrix-matched calibration curve. If significant, use matrix-matched calibrators or a stable isotope-labeled internal standard. 3. Carefully prepare stock solutions and perform serial dilutions. Verify the concentration of the primary stock solution. |
Experimental Protocols
Protocol 1: Extraction of this compound from Tissue
This protocol is adapted from methods for long-chain acyl-CoA extraction.[1]
-
Homogenization: Homogenize ~50-100 mg of frozen tissue in a glass homogenizer with 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).
-
Solvent Addition: Add 1 mL of 2-propanol and continue homogenization.
-
Extraction: Add 2 mL of acetonitrile, vortex thoroughly, and centrifuge to pellet the protein precipitate.
-
Supernatant Collection: Transfer the supernatant containing the acyl-CoAs to a new tube.
-
Optional SPE Cleanup: For cleaner samples, the extract can be further purified using an oligonucleotide purification column or a C18 SPE cartridge.
-
Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the sample in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Quantification
This protocol is a general guideline based on common methods for acyl-CoA analysis.[2][3][4]
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% ammonium hydroxide.
-
Mobile Phase B: Acetonitrile with 0.1% ammonium hydroxide.
-
Gradient: A linear gradient from a low to high percentage of Mobile Phase B over several minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-50°C.
-
-
Mass Spectrometry:
-
Ionization: Positive Electrospray Ionization (ESI+).
-
Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
Precursor Ion [M+H]+: For this compound (C45H78N7O17P3S), the monoisotopic mass is approximately 1113.45 g/mol . The precursor ion to monitor would be m/z 1114.45.
-
Product Ion: Monitor the characteristic product ion resulting from the neutral loss of the phosphopantetheine moiety (507 Da), which would be at m/z 607.45.
-
Collision Energy: Optimize for the specific instrument and transition.
-
Quantitative Data Summary
The following tables summarize typical performance characteristics for LC-MS/MS methods for long-chain acyl-CoAs, which can be used as a benchmark for method development for this compound.
Table 1: Method Validation Parameters
| Parameter | Typical Performance | Reference |
| Linearity (R²) | > 0.99 | [5] |
| Inter-run Precision (%RSD) | 2.6 - 12.2% | [2][3] |
| Intra-run Precision (%RSD) | 1.2 - 4.4% | [2][3] |
| Accuracy | 94.8 - 110.8% | [2][3] |
| Lower Limit of Quantification (LLOQ) | Sub-picomole amounts | [7] |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Logical troubleshooting flow for quantification issues.
References
- 1. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
Technical Support Center: Functional Characterization of (2E,15Z)-Tetracosadienoyl-CoA
Welcome to the technical support center for the functional characterization of (2E,15Z)-tetracosadienoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common pitfalls during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected metabolic role?
A1: this compound is a long-chain fatty acyl-CoA molecule with two double bonds. The "(2E)" indicates a trans double bond between the second and third carbons, a common intermediate in fatty acid beta-oxidation. The "(15Z)" indicates a cis double bond between the 15th and 16th carbons. Its structure suggests it is an intermediate in the metabolism of polyunsaturated fatty acids.[1][2][3] It is expected to be a substrate for enzymes within the mitochondrial beta-oxidation pathway, potentially requiring auxiliary enzymes like 2,4-dienoyl-CoA reductase to fully process the unsaturated fatty acid chain.[3]
Q2: What are the main challenges in working with long-chain unsaturated fatty acyl-CoAs like this compound?
A2: The primary challenges include:
-
Instability: Long-chain fatty acyl-CoAs are susceptible to both chemical and enzymatic degradation.[4][5] The thioester bond can be hydrolyzed, and the double bonds can be oxidized.
-
Low Abundance: Endogenous levels of specific fatty acyl-CoAs can be very low, making detection and quantification difficult.[6]
-
Analytical Complexity: Chromatographic separation of structurally similar lipids can be challenging.[7][8] Furthermore, their amphiphilic nature can lead to poor peak shapes and loss of analyte on surfaces.[9]
-
Sample Preparation: Efficient extraction from complex biological matrices while preventing degradation is a critical step.[6][10][11]
Q3: Which analytical techniques are most suitable for quantifying this compound?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most sensitive and specific method for quantifying long-chain fatty acyl-CoAs.[4][8][12] Other techniques like gas chromatography-mass spectrometry (GC-MS) after hydrolysis and derivatization, or high-performance liquid chromatography (HPLC) with UV or fluorescence detection can also be used, though they may lack the sensitivity and specificity of LC-MS/MS.[8][12]
Troubleshooting Guides
Section 1: Sample Preparation and Extraction
Problem: Low or no recovery of this compound from my biological samples.
| Possible Cause | Troubleshooting Step | Rationale |
| Degradation during sample collection and storage | Flash-freeze samples in liquid nitrogen immediately after collection.[5] Store at -80°C and avoid multiple freeze-thaw cycles.[5][10][13] | Rapidly quenching biological activity minimizes enzymatic degradation of the target molecule.[5][6] |
| Inefficient extraction method | Use a robust lipid extraction method like a modified Folch or Bligh-Dyer extraction.[6][11][13] Consider solid-phase extraction (SPE) for cleaner samples.[11] | These methods are established for partitioning lipids from aqueous and protein phases. SPE can help remove interfering substances. |
| Oxidation of double bonds | Add an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent.[10] Perform extraction on ice and under dim light. | Unsaturated fatty acyl-CoAs are prone to oxidation, which can be minimized by antioxidants and limiting exposure to heat and light.[5] |
| Adsorption to surfaces | Use low-adsorption polypropylene tubes and pipette tips. Consider derivatization of the phosphate group to reduce surface affinity.[9] | The phosphate group on the CoA moiety can interact with glass and metal surfaces, leading to sample loss.[9] |
Section 2: Analytical Measurement (LC-MS/MS)
Problem: Poor peak shape and inconsistent retention times for this compound.
| Possible Cause | Troubleshooting Step | Rationale |
| Suboptimal chromatographic conditions | Use a C18 reversed-phase column with a gradient elution of buffered methanol or acetonitrile.[12] Ensure the mobile phase pH is appropriate to maintain the ionization state of the molecule. | Proper mobile phase composition and gradient are crucial for good chromatographic separation of long-chain fatty acyl-CoAs.[8] |
| Matrix effects from co-eluting species | Optimize the sample cleanup process using SPE.[11] Adjust the chromatographic gradient to better separate the analyte from interfering compounds. | Co-eluting lipids can suppress the ionization of the target analyte, leading to inaccurate quantification. |
| Instability in the autosampler | Keep the autosampler temperature low (e.g., 4°C). Analyze samples as quickly as possible after preparation. | Long-chain fatty acyl-CoAs can degrade even when stored in the autosampler.[5] |
Problem: High background signal or no detectable signal in my enzymatic assay.
| Possible Cause | Troubleshooting Step | Rationale |
| Inactive enzyme | Aliquot the enzyme upon receipt and store at the recommended temperature (-80°C) to avoid freeze-thaw cycles.[14][15] Run a positive control with a known substrate to verify enzyme activity.[14] | Enzymes are sensitive to storage and handling conditions and can lose activity over time.[15] |
| Substrate degradation | Prepare the this compound solution fresh before each experiment. Run a "no-enzyme" control to check for non-enzymatic hydrolysis.[14] | The thioester bond of acyl-CoAs can be unstable in aqueous buffers, especially at non-neutral pH.[14] |
| Interference with detection method | If using a colorimetric or fluorometric assay, run controls without the enzyme and without the substrate to check for reactions between the probe and buffer components.[14][16] | Assay reagents can sometimes produce a background signal that masks the true enzymatic activity. |
| Incorrect assay conditions | Optimize buffer pH, temperature, and incubation time.[15][17] Ensure all components, including the assay buffer, are at the correct temperature before starting the reaction.[15] | Enzyme activity is highly dependent on the reaction environment. |
Experimental Protocols
Protocol 1: Extraction of Long-Chain Fatty Acyl-CoAs from Cell Culture
-
Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Quenching and Lysis: Add 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA) to the cell plate. Scrape the cells and transfer the suspension to a microcentrifuge tube.
-
Homogenization: Sonicate the cell lysate on ice (e.g., 3 cycles of 15 seconds on, 30 seconds off).
-
Extraction: Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture containing 50 µM BHT. Vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 2000 x g for 10 minutes at 4°C. Three phases will form: an upper aqueous phase, a protein disk, and a lower organic phase.
-
Collection: Carefully collect the lower organic phase, which contains the lipids.
-
Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen. Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., 90:10 methanol:water).
Protocol 2: In Vitro Enzymatic Assay for this compound Metabolism
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM DTT.
-
Substrate: Prepare a 1 mM stock solution of this compound in water.
-
Enzyme: Dilute the enzyme stock to the desired concentration in ice-cold assay buffer immediately before use.
-
-
Reaction Setup (per well of a 96-well plate):
-
50 µL of 2x Assay Buffer
-
10 µL of enzyme solution (or buffer for no-enzyme control)
-
Pre-incubate at 37°C for 5 minutes.
-
-
Initiate Reaction: Add 40 µL of the this compound solution (or buffer for no-substrate control) to each well to start the reaction. The final volume is 100 µL.
-
Incubation: Incubate at 37°C for a predetermined time (e.g., 30 minutes).
-
Stop Reaction: Add 100 µL of ice-cold acetonitrile to quench the reaction.
-
Analysis: Centrifuge the plate to pellet precipitated protein. Analyze the supernatant for the disappearance of the substrate and the appearance of products using LC-MS/MS.
Visualizations
Caption: Experimental workflow for the characterization of this compound.
Caption: Putative metabolic pathway of this compound.
Caption: Troubleshooting logic for enzymatic assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. Mitochondrial 2,4-dienoyl-CoA Reductase Deficiency in Mice Results in Severe Hypoglycemia with Stress Intolerance and Unimpaired Ketogenesis | PLOS Genetics [journals.plos.org]
- 4. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
- 7. Analytical Strategies for Long-Chain Fatty Acids Profiling - Creative Proteomics [creative-proteomics.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lipidomics Sample Preparation FAQ | MetwareBio [metwarebio.com]
- 11. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 12. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. docs.abcam.com [docs.abcam.com]
Validation & Comparative
Confirming the Identity of (2E,15Z)-tetracosadienoyl-CoA: A Comparative Guide to High-Resolution Mass Spectrometry and Alternative Techniques
For researchers, scientists, and drug development professionals, the unambiguous identification of lipid isomers such as (2E,15Z)-tetracosadienoyl-CoA is a critical challenge. This guide provides an objective comparison of high-resolution mass spectrometry (HRMS) based methods with alternative analytical techniques, offering supporting data and detailed experimental protocols to facilitate the selection of the most suitable approach for structural confirmation.
The precise structure of this compound, a very-long-chain di-unsaturated fatty acyl-CoA, dictates its biological function. The presence of both a conjugated (2E) and a non-conjugated (15Z) double bond requires sophisticated analytical strategies for confirmation. High-resolution mass spectrometry, particularly when coupled with advanced fragmentation techniques, offers a powerful tool for its identification. This guide will delve into the nuances of HRMS methodologies and compare their performance with Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Resolution Mass Spectrometry: The Primary Approach
High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) is the cornerstone for the analysis of long-chain acyl-CoAs. The high mass accuracy and resolving power of instruments like Orbitrap or TOF mass spectrometers are essential for determining the elemental composition of the molecule. However, to confirm the precise location and geometry of the double bonds, tandem mass spectrometry (MS/MS) with specialized fragmentation techniques is necessary.
Standard Collision-Induced Dissociation (CID)
Collision-Induced Dissociation (CID) is a standard MS/MS technique that provides initial structural information. For acyl-CoAs, a characteristic neutral loss of 507.0031 Da, corresponding to the 3'-phosphoadenosine-5'-diphosphate moiety, is a key diagnostic feature.[1][2] The remaining acylium ion can provide some information about the fatty acyl chain, but typically does not yield fragments that can definitively locate the double bonds, especially in long chains.
Advanced Fragmentation Techniques for Isomer Resolution
To overcome the limitations of CID for double bond localization, more advanced fragmentation methods are employed:
-
Ozone-Induced Dissociation (OzID): This technique involves the reaction of mass-selected ions with ozone gas within the mass spectrometer. Ozone selectively cleaves the carbon-carbon double bonds, producing characteristic fragment ions that reveal the position of the double bond.[3][4][5][6][7] For this compound, OzID is expected to yield specific fragments corresponding to cleavage at the C2-C3 and C15-C16 positions.
-
Ultraviolet Photodissociation (UVPD): UVPD utilizes high-energy photons to induce fragmentation. This technique can cleave C-C bonds adjacent to the double bonds, providing diagnostic ions for localization.[8][9][10][11] For polyunsaturated fatty acids, UVPD has been shown to be effective in elucidating the positions of multiple double bonds.
Predicted Fragmentation Patterns for this compound
The following table summarizes the predicted key fragment ions for this compound using different MS/MS techniques.
| Fragmentation Technique | Predicted Key Fragment Ions (m/z) | Information Gained |
| CID | [M+H-507.0031]+ | Confirms acyl-CoA class |
| Acyl chain fragments | General information on chain length | |
| OzID | Fragments from cleavage at C2-C3 | Confirms the 2E double bond position |
| Fragments from cleavage at C15-C16 | Confirms the 15Z double bond position | |
| UVPD | Diagnostic ion pairs around C2-C3 | Confirms the 2E double bond position |
| Diagnostic ion pairs around C15-C16 | Confirms the 15Z double bond position |
Experimental Protocols
High-Resolution LC-MS/MS Analysis
A detailed protocol for the analysis of this compound using HRMS is provided below.
1. Sample Preparation:
-
Extraction of lipids from the biological matrix using a modified Bligh-Dyer or Folch method.
-
Solid-phase extraction (SPE) with a C18 cartridge to enrich the acyl-CoA fraction.
-
Reconstitution of the dried extract in a suitable solvent (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
2. Liquid Chromatography:
-
Column: Reversed-phase C18 or C8 column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 70:30, v/v) with 0.1% formic acid or 10 mM ammonium acetate.
-
Gradient: A linear gradient from ~30% B to 100% B over 20-30 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-50 °C.
3. Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Mass Analyzer: Orbitrap or TOF.
-
Full Scan (MS1): Mass range of m/z 300-1200 with a resolution of >60,000.
-
MS/MS Fragmentation:
-
CID: Normalized collision energy of 25-35%.
-
OzID: Introduction of ozone into the collision cell; optimization of reaction time is crucial.
-
UVPD: 193 nm or 213 nm laser; optimization of laser power and irradiation time is required.
-
Alternative Technique: Nuclear Magnetic Resonance (NMR) Spectroscopy
While HRMS provides excellent sensitivity and detailed fragmentation information, NMR spectroscopy remains the gold standard for unambiguous structural elucidation, especially for determining the geometry of double bonds (cis/trans).
Key NMR Parameters
-
¹H NMR: The chemical shifts and coupling constants of the olefinic protons are highly diagnostic.
-
The protons of the trans double bond at the 2-position are expected to have a larger coupling constant (J ≈ 15 Hz) compared to the protons of the cis double bond at the 15-position (J ≈ 10 Hz).
-
The chemical shifts of protons adjacent to the conjugated system will also be distinct.[1][12][13][14][15][16]
-
-
¹³C NMR: The chemical shifts of the sp² carbons provide complementary information about the electronic environment of the double bonds.[1][12][14][16]
Due to the lack of a commercially available standard for this compound, obtaining a pure sample for NMR analysis would likely require custom synthesis.[17]
Performance Comparison
The following table provides a comparative overview of the different analytical techniques for the confirmation of this compound.
| Parameter | Standard HRMS (CID) | Advanced HRMS (OzID/UVPD) | NMR Spectroscopy |
| Specificity for Isomers | Low | High | Very High |
| Sensitivity | High (pmol-fmol) | High (pmol-fmol) | Low (µmol-nmol) |
| Sample Requirement | Low | Low | High (pure compound) |
| Confirmation of Double Bond Position | Indirect/Limited | Direct | Direct |
| Confirmation of Double Bond Geometry | No | Limited | Direct |
| Throughput | High | Medium | Low |
Logical Relationship for Method Selection
The choice of analytical technique depends on the specific research question and available resources.
Conclusion
Confirming the identity of a complex lipid isomer like this compound requires a multi-faceted analytical approach. While standard HRMS with CID can suggest the presence of a C24:2-CoA, it is insufficient for unambiguous identification. Advanced fragmentation techniques, particularly OzID and UVPD, are powerful tools for pinpointing the exact locations of the double bonds. For absolute structural confirmation, especially of the double bond geometry, NMR spectroscopy is unparalleled, although it requires a pure standard which may necessitate custom synthesis. By understanding the strengths and limitations of each technique, researchers can design a robust analytical workflow to confidently identify this and other challenging lipid molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. Ozone induced dissociation on a traveling wave high resolution mass spectrometer for determination of double bond position in lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Carbon-carbon double bond position elucidation in fatty acids using ozone-coupled direct analysis in real time mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Double Bond Characterization of Free Fatty Acids Directly from Biological Tissues by Ultraviolet Photodissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Double Bond Characterization of Free Fatty Acids Directly from Biological Tissues by Ultraviolet Photodissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Fatty acidomics: global analysis of lipid species containing a carboxyl group with a charge-remote fragmentation assisted approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. scribd.com [scribd.com]
- 15. researchgate.net [researchgate.net]
- 16. Thieme E-Books & E-Journals [thieme-connect.de]
- 17. Selective synthesis of (Z)-15-tetracosenic acid [yndxxb.ynu.edu.cn]
Comparative Analysis of (2E,15Z)-Tetracosadienoyl-CoA Levels in Different Tissues: A Methodological and Data Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2E,15Z)-Tetracosadienoyl-CoA is a C24:2 acyl-CoA species. Acyl-CoAs are crucial metabolic intermediates involved in numerous cellular processes, including energy metabolism, lipid synthesis, and cell signaling. Very-long-chain fatty acyl-CoAs (VLCFA-CoAs), those with 22 or more carbons, are particularly important in the synthesis of sphingolipids and other complex lipids that are vital for membrane structure and function. The tissue-specific levels of these molecules can provide insights into the metabolic phenotype of different organs and their potential role in various physiological and pathological states.
Data Presentation: Predicted Relative Abundance of C24:2-CoA in Mammalian Tissues
The following table summarizes the predicted relative abundance of C24:2-CoA, including the (2E,15Z) isomer, in various mammalian tissues. This prediction is inferred from studies on the tissue distribution of C24:2 PUFA-containing ceramides, which are synthesized from C24:2-CoA.[1] The synthesis of C24:2-containing sphingolipids is dependent on the elongation of linoleic acid (C18:2) by fatty acid elongases like ELOVL1 and subsequent incorporation into ceramide by ceramide synthases such as CERS2.[1] Therefore, tissues with high expression of these enzymes are expected to have higher levels of C24:2-CoA.
| Tissue | Predicted Relative Abundance of C24:2-CoA | Rationale |
| Spleen | High | Studies have shown that C24:2 PUFA-containing ceramide is the fourth most abundant ceramide species in the spleen.[1] |
| Small Intestine | High | High levels of C24:2 ceramide have been reported in the small intestine.[1] |
| Liver | Medium | The liver is a central organ for lipid metabolism and expresses the necessary enzymes for VLCFA synthesis.[2][3] |
| Kidney | Medium | C24 sphingomyelin is abundant in the kidney, suggesting the presence of its C24:2 precursor.[4] |
| Brain | Medium to Low | While the brain has a high abundance of VLCFAs, particularly in myelin, the levels of C24:2 containing sphingolipids are generally lower compared to saturated and monounsaturated species.[4] |
| Testis | Medium to Low | Testis is known to have a unique lipid composition with a variety of VLCFAs.[4] |
| Skeletal Muscle | Low | While skeletal muscle utilizes fatty acids for energy, the abundance of C24:2 sphingolipids is relatively low.[4] |
| Adipose Tissue | Low | Adipose tissue is primarily involved in the storage of triacylglycerols and has lower levels of complex sphingolipids compared to other tissues.[3] |
Experimental Protocols
The quantification of long-chain and very-long-chain acyl-CoAs in tissues is a challenging analytical task due to their low abundance and chemical instability. The most common and robust method for this purpose is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol: Quantification of this compound by LC-MS/MS
This protocol provides a general framework for the extraction and quantification of VLCFA-CoAs from tissue samples.
1. Tissue Homogenization and Extraction
-
Objective: To extract acyl-CoAs from tissue while minimizing degradation.
-
Procedure:
-
Approximately 40-50 mg of frozen tissue is placed in a pre-chilled tube.
-
Add 0.5 mL of ice-cold 100 mM potassium phosphate buffer (pH 4.9).
-
Add 0.5 mL of an organic solvent mixture (e.g., acetonitrile:isopropanol:methanol, 3:1:1) containing an appropriate internal standard (e.g., heptadecanoyl-CoA).
-
Homogenize the sample on ice using a tissue homogenizer.
-
Vortex the homogenate for 2 minutes, followed by sonication for 3 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant for analysis.[5]
-
2. Solid-Phase Extraction (SPE) - Optional Cleanup Step
-
Objective: To remove interfering substances and concentrate the acyl-CoAs.
-
Procedure:
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant from the extraction step onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent in water to remove polar impurities.
-
Elute the acyl-CoAs with a high percentage of organic solvent (e.g., acetonitrile or methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
3. LC-MS/MS Analysis
-
Objective: To separate and quantify this compound.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Separation:
-
Column: A reverse-phase column (e.g., C8 or C18) is typically used.
-
Mobile Phase: A binary gradient system is employed, often consisting of an aqueous solvent with an ion-pairing agent or a volatile buffer (e.g., ammonium hydroxide or ammonium acetate) and an organic solvent like acetonitrile or methanol.[5]
-
Gradient: A gradient from a lower to a higher concentration of the organic solvent is used to elute the acyl-CoAs based on their hydrophobicity.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+) is commonly used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred method for quantification due to its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard are monitored. For most acyl-CoAs, a characteristic neutral loss of 507 Da (corresponding to the adenosine diphosphate moiety) or a product ion at m/z 428.04 (CoA moiety) can be monitored.[6][7] The precursor ion for C24:2-CoA would be its [M+H]⁺ ion.
-
-
Quantification: The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve constructed using known concentrations of a synthetic standard.
Mandatory Visualization
Experimental Workflow for Quantification of this compound
Caption: Workflow for quantifying this compound.
Signaling Pathway Context: Role of VLCFA-CoA in Sphingolipid Synthesis
Caption: Synthesis of C24:2 sphingolipids from this compound.
References
- 1. Widespread tissue distribution and synthetic pathway of polyunsaturated C24:2 sphingolipids in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology [biomolther.org]
- 3. Metabolic and tissue-specific regulation of acyl-CoA metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Role of (2E,15Z)-tetracosadienoyl-CoA in Sphingolipid Biosynthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the hypothesized role of (2E,15Z)-tetracosadienoyl-CoA as a specific modulator of the sphingolipid biosynthesis pathway. While the direct signaling functions of this compound are not yet fully elucidated, its structural similarity to other very-long-chain fatty acyl-CoAs (VLCFA-CoAs) suggests a potential role in cellular processes where these molecules are key, such as the synthesis of sphingolipids. Very-long-chain fatty acids are integral components of complex sphingolipids, and their corresponding acyl-CoA derivatives are crucial intermediates.
This document outlines a series of experimental approaches to investigate the specific effects of this compound on sphingolipid metabolism, comparing its potential efficacy and specificity against other known precursors and modulators of this pathway. The provided protocols and data presentation formats are intended to facilitate the design and execution of robust validation studies.
Comparative Data on Fatty Acyl-CoA Specificity in Sphingolipid Synthesis
To validate the role of this compound, its effects must be compared against a panel of other fatty acyl-CoAs. The following table structure is proposed for summarizing quantitative data from in vitro ceramide synthase assays.
| Fatty Acyl-CoA Substrate | Ceramide Synthase Isoform | Michaelis Constant (Km, µM) | Maximum Velocity (Vmax, pmol/min/mg) | Relative Conversion Efficiency (Vmax/Km) |
| This compound | CerS2 | Experimental Data | Experimental Data | Experimental Data |
| Lignoceroyl-CoA (C24:0) | CerS2 | Reference Data | Reference Data | Reference Data |
| Stearoyl-CoA (C18:0) | CerS4 | Reference Data | Reference Data | Reference Data |
| Palmitoyl-CoA (C16:0) | CerS5/6 | Reference Data | Reference Data | Reference Data |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. Below are key experimental protocols for investigating the role of this compound.
1. In Vitro Ceramide Synthase Activity Assay
-
Objective: To determine if this compound is a substrate for specific ceramide synthase (CerS) isoforms and to characterize its kinetic parameters.
-
Materials:
-
Microsomal fractions from cells overexpressing a specific human CerS isoform (e.g., CerS2, which is known to utilize VLCFAs).
-
This compound and other fatty acyl-CoA standards (e.g., lignoceroyl-CoA, stearoyl-CoA).
-
[3H]-sphinganine (dihydrosphingosine).
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl2).
-
Bovine Serum Albumin (BSA), fatty acid-free.
-
-
Procedure:
-
Prepare reaction mixtures containing the reaction buffer, a defined concentration of microsomal protein, and [3H]-sphinganine.
-
Add varying concentrations of this compound or a control fatty acyl-CoA, pre-complexed with BSA.
-
Initiate the reaction and incubate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a chloroform/methanol mixture.
-
Extract the lipids and separate them using thin-layer chromatography (TLC).
-
Quantify the radiolabeled dihydroceramide product using a scintillation counter.
-
Calculate kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.
-
2. Cellular Sphingolipid Profiling by Mass Spectrometry
-
Objective: To assess the impact of exogenous (2E,15Z)-tetracosadienoic acid (the precursor to the CoA thioester) on the cellular sphingolipidome.
-
Materials:
-
Cultured cells (e.g., hepatocytes, neurons).
-
(2E,15Z)-tetracosadienoic acid and control fatty acids.
-
Internal standards for various sphingolipid classes (e.g., C17-sphinganine, C17-ceramide).
-
Solvents for lipid extraction (e.g., isopropanol, ethyl acetate, water).
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
-
Procedure:
-
Treat cultured cells with (2E,15Z)-tetracosadienoic acid or control fatty acids for a defined period.
-
Harvest the cells and perform a lipid extraction in the presence of internal standards.
-
Analyze the lipid extracts by LC-MS/MS to identify and quantify different sphingolipid species, particularly those containing a C24 acyl chain.
-
Compare the sphingolipid profiles of treated and untreated cells to identify specific changes induced by (2E,15Z)-tetracosadienoic acid.
-
Visualizing the Hypothesized Role and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway and the experimental logic.
Caption: Hypothesized integration of this compound into sphingolipid biosynthesis.
Comparing the effects of (2E,15Z)-tetracosadienoyl-CoA with other fatty acyl-CoAs
For researchers, scientists, and drug development professionals, understanding the nuanced differences between various fatty acyl-Coenzyme A (acyl-CoA) molecules is critical for unraveling their roles in cellular metabolism, signaling, and disease pathogenesis. This guide provides a comparative analysis of the effects of different fatty acyl-CoAs, with a particular focus on placing (2E,15Z)-tetracosadienoyl-CoA, a very-long-chain fatty acyl-CoA (VLCFA-CoA), in the broader context of its chemical relatives.
While specific experimental data directly comparing the biological effects of this compound with other fatty acyl-CoAs are not extensively available in current literature, we can infer its potential roles and interactions by examining the known characteristics of other VLCFA-CoAs and the enzymes that metabolize them. This guide will, therefore, focus on a comparative analysis of different classes of fatty acyl-CoAs based on their chain length and saturation, providing a framework for understanding the potential significance of novel molecules like this compound.
Data Presentation: A Comparative Overview of Fatty Acyl-CoAs
The biological functions and metabolic fates of fatty acyl-CoAs are largely determined by their chain length and the presence or absence of double bonds. The following table summarizes the key characteristics and roles of different classes of fatty acyl-CoAs.
| Fatty Acyl-CoA Class | Carbon Chain Length | Representative Molecules | Primary Metabolic Roles | Key Regulatory Functions |
| Short-Chain (SCFA-CoA) | C2-C6 | Acetyl-CoA, Propionyl-CoA, Butyryl-CoA | Precursor for fatty acid synthesis, ketone body formation, and the Krebs cycle. | Allosteric regulation of enzymes (e.g., pyruvate carboxylase). |
| Medium-Chain (MCFA-CoA) | C8-C12 | Octanoyl-CoA, Decanoyl-CoA | Substrates for medium-chain acyl-CoA dehydrogenase (MCAD) in β-oxidation. | Can be transported into mitochondria independently of the carnitine shuttle. |
| Long-Chain (LCFA-CoA) | C14-C20 | Palmitoyl-CoA, Oleoyl-CoA, Stearoyl-CoA | Major substrates for β-oxidation for energy production, synthesis of complex lipids (e.g., triglycerides, phospholipids). | Regulation of gene expression via transcription factors (e.g., PPARs), protein acylation. |
| Very-Long-Chain (VLCFA-CoA) | >C20 | Lignoceroyl-CoA (C24:0), Cerotoyl-CoA (C26:0), this compound (C24:2) | Synthesis of sphingolipids and glycerophospholipids, formation of skin barrier lipids. | Substrates for peroxisomal β-oxidation. |
Experimental Protocols: Investigating the Effects of Fatty Acyl-CoAs
To facilitate further research, this section provides detailed methodologies for key experiments used to compare the effects of different fatty acyl-CoAs.
Protocol 1: In Vitro Acyl-CoA Dehydrogenase (ACAD) Activity Assay
This protocol is designed to compare the substrate specificity of different ACAD enzymes for various fatty acyl-CoAs.
Materials:
-
Purified recombinant ACAD enzymes (e.g., SCAD, MCAD, LCAD, VLCAD)
-
Fatty acyl-CoA substrates of interest (e.g., this compound, palmitoyl-CoA, octanoyl-CoA)
-
Assay buffer: 100 mM HEPES, pH 7.6, 1 mM EDTA
-
Electron transfer flavoprotein (ETF)
-
Phenazine ethosulfate (PES)
-
2,6-Dichlorophenolindophenol (DCPIP)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing assay buffer, ETF, PES, and DCPIP in a cuvette.
-
Add the purified ACAD enzyme to the reaction mixture and incubate for 5 minutes at 37°C to establish a baseline.
-
Initiate the reaction by adding the fatty acyl-CoA substrate.
-
Monitor the reduction of DCPIP by measuring the decrease in absorbance at 600 nm over time.
-
Calculate the initial reaction velocity and determine the kinetic parameters (Km and Vmax) for each substrate by performing the assay with a range of substrate concentrations.
-
Compare the kinetic parameters to determine the substrate specificity of each ACAD enzyme.
Protocol 2: Cellular Fatty Acid Uptake and Metabolism Assay
This protocol measures the uptake and metabolic fate of different fatty acids in cultured cells.
Materials:
-
Cultured cells (e.g., hepatocytes, adipocytes)
-
Radiolabeled fatty acids (e.g., [14C]palmitic acid, custom synthesized radiolabeled (2E,15Z)-tetracosadienoic acid)
-
Cell culture medium
-
Scintillation counter
-
Thin-layer chromatography (TLC) system
Procedure:
-
Plate cells in multi-well plates and grow to confluence.
-
Incubate the cells with medium containing the radiolabeled fatty acid of interest for various time points.
-
Wash the cells with ice-cold PBS to remove unincorporated fatty acids.
-
Lyse the cells and measure the total radioactivity incorporated into the cells using a scintillation counter to determine fatty acid uptake.
-
To determine the metabolic fate, extract the lipids from the cell lysates.
-
Separate the different lipid classes (e.g., triglycerides, phospholipids, free fatty acids) using a TLC system.
-
Quantify the radioactivity in each lipid spot to determine the distribution of the radiolabeled fatty acid into different metabolic pathways.
-
Compare the uptake and metabolic profiles of different fatty acids.
Mandatory Visualization: Signaling and Metabolic Pathways
The following diagrams illustrate key pathways and experimental workflows relevant to the study of fatty acyl-CoAs.
Cross-validation of analytical methods for (2E,15Z)-tetracosadienoyl-CoA measurement
A Comparative Guide to the Cross-Validation of Analytical Methods for (2E,15Z)-tetracosadienoyl-CoA Measurement
For researchers, scientists, and professionals in drug development, the accurate quantification of specific lipid metabolites is paramount. This compound, a long-chain fatty acyl-CoA, plays a crucial role in various metabolic pathways. Its precise measurement is essential for understanding its function in cellular processes and disease. This guide provides a comparative overview of analytical methodologies applicable to the measurement of this compound, with a focus on providing supporting data from analogous compounds due to the absence of direct cross-validation studies for this specific molecule.
Comparison of Analytical Methodologies
The primary methods for the analysis of long-chain fatty acyl-CoAs (LCFA-CoAs) are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the intact molecule and Gas Chromatography-Mass Spectrometry (GC-MS) for the fatty acid moiety after hydrolysis.
| Feature | LC-MS/MS for Intact Acyl-CoA | GC-MS of Fatty Acid Moiety |
| Analyte | Intact this compound | (2E,15Z)-tetracosadienoic acid |
| Sample Prep | Solid-phase extraction (SPE) or liquid-liquid extraction | Hydrolysis, extraction, and derivatization (e.g., methylation) |
| Selectivity | High (measures the complete molecule) | High (measures the fatty acid portion) |
| Sensitivity | High (sub-picomole amounts) | High (femtogram to picogram levels) |
| Throughput | Moderate to High | Lower due to derivatization steps |
| Instrumentation | Triple quadrupole or high-resolution mass spectrometer | Gas chromatograph with a mass spectrometer |
Quantitative Performance Data
The following table summarizes the performance characteristics of a representative LC-MS/MS method for the analysis of various long-chain fatty acyl-CoAs. This data, while not specific to this compound, provides a benchmark for the expected performance of such a method.
| Analyte | Accuracy (%) | Intra-run Precision (%RSD) | Inter-run Precision (%RSD) |
| C16:0-CoA | 94.8 - 110.8 | 1.2 - 4.4 | 2.6 - 12.2 |
| C16:1-CoA | 94.8 - 110.8 | 1.2 - 4.4 | 2.6 - 12.2 |
| C18:0-CoA | 94.8 - 110.8 | 1.2 - 4.4 | 2.6 - 12.2 |
| C18:1-CoA | 94.8 - 110.8 | 1.2 - 4.4 | 2.6 - 12.2 |
| C18:2-CoA | 94.8 - 110.8 | 1.2 - 4.4 | 2.6 - 12.2 |
Data adapted from a validated method for LCFA-CoAs in rat liver tissue.[1][2]
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of Intact Long-Chain Fatty Acyl-CoAs
This protocol is based on established methods for the quantification of LCFA-CoAs from biological samples.[1][3][4]
1. Sample Preparation (Solid-Phase Extraction)
-
Homogenize tissue or cell pellets in a suitable buffer (e.g., 100 mM potassium phosphate, pH 4.9).
-
Add an internal standard (e.g., a stable isotope-labeled or odd-chain acyl-CoA).
-
Precipitate proteins with an organic solvent (e.g., acetonitrile/isopropanol/methanol mixture).
-
Centrifuge to pellet the precipitate and collect the supernatant.
-
Condition a solid-phase extraction (SPE) cartridge (e.g., C18) with methanol and then with an equilibration buffer.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the acyl-CoAs with an appropriate solvent mixture (e.g., methanol/ammonium formate).
-
Dry the eluate under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm).
-
Mobile Phase A: 15 mM ammonium hydroxide in water.
-
Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.
-
Gradient: A suitable gradient to separate the acyl-CoAs based on their hydrophobicity.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Positive ion electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the transition from the protonated molecule [M+H]+ to a specific product ion resulting from the neutral loss of the 5'-phospho-ADP moiety (507.0 Da). For this compound, the precursor ion would be at m/z corresponding to its molecular weight + 1.
-
Protocol 2: GC-MS Analysis of the (2E,15Z)-tetracosadienoic acid Moiety
This protocol involves the hydrolysis of the acyl-CoA to its free fatty acid, followed by derivatization and GC-MS analysis.[5][6][7]
1. Sample Preparation and Derivatization
-
Hydrolysis: To the acyl-CoA sample, add a strong base (e.g., 1N KOH in methanol) and heat to hydrolyze the thioester bond, releasing the free fatty acid.
-
Acidification: Acidify the sample with an acid (e.g., 1N HCl) to protonate the fatty acid.
-
Extraction: Extract the free fatty acid into an organic solvent (e.g., hexane or iso-octane).
-
Derivatization: Evaporate the solvent and derivatize the fatty acid to a volatile ester. A common method is methylation to form a fatty acid methyl ester (FAME) using a reagent like boron trifluoride-methanol.
-
Add the derivatization reagent to the dried extract.
-
Heat the mixture (e.g., at 100°C for 10 minutes).
-
After cooling, add water and a nonpolar solvent (e.g., hexane) to extract the FAME.
-
The organic layer containing the FAME is collected for GC-MS analysis.
-
2. GC-MS Conditions
-
Gas Chromatography:
-
Column: A polar capillary column (e.g., a Carbowax type).
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient to separate the FAMEs based on their boiling points and polarity.
-
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI).
-
Detection: Scan mode to obtain the full mass spectrum for identification or Selected Ion Monitoring (SIM) for targeted quantification.
-
Mandatory Visualizations
Signaling and Metabolic Pathways
Long-chain fatty acyl-CoAs like this compound are key intermediates in lipid metabolism. They can be directed towards energy production via β-oxidation or used for the synthesis of more complex lipids.
Caption: Metabolic fate of long-chain fatty acyl-CoAs.
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of long-chain fatty acyl-CoAs using LC-MS/MS.
Caption: LC-MS/MS workflow for acyl-CoA analysis.
References
- 1. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. lipidmaps.org [lipidmaps.org]
- 7. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Very-Long-Chain Fatty Acids in Metabolic Regulation: A Focus on (2E,15Z)-tetracosadienoyl-CoA and Other VLCFAs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Very-long-chain fatty acids (VLCFAs), fatty acids with 22 or more carbon atoms, are critical players in a multitude of cellular processes, including membrane structure, energy storage, and the synthesis of signaling molecules.[1][2] Their metabolism is tightly regulated, and dysregulation is linked to several metabolic diseases.[3] This guide provides a comparative analysis of the role of different VLCFAs in metabolic regulation, with a special focus on the di-unsaturated fatty acid (2E,15Z)-tetracosadienoyl-CoA. While direct experimental data for this compound is limited in publicly available research, this guide synthesizes current knowledge on various VLCFA classes to infer its potential metabolic functions.
Comparative Data on VLCFA Classes in Metabolic Regulation
The metabolic effects of VLCFAs are largely determined by their saturation status and chain length. The following tables summarize the known differences between saturated VLCFAs (S-VLCFAs), monounsaturated VLCFAs (MU-VLCFAs), and polyunsaturated VLCFAs (PU-VLCFAs).
| Feature | Saturated VLCFAs (e.g., C22:0, C24:0, C26:0) | Monounsaturated VLCFAs (e.g., C24:1) | Polyunsaturated VLCFAs (e.g., C24:5, C24:6) | This compound (C24:2) (Inferred) |
| Primary Role | Structural components of membranes (sphingolipids), energy storage.[2] | Membrane fluidity, precursor for other lipids. | Precursors for signaling molecules (e.g., elovanoids), modulation of membrane properties.[4] | Likely contributes to membrane fluidity and may act as a signaling precursor, intermediate between MU- and PU-VLCFAs. |
| Metabolic Activation | Converted to acyl-CoA esters by acyl-CoA synthetases. | Converted to acyl-CoA esters. | Converted to acyl-CoA esters. | Converted to this compound. |
| Degradation | Primarily via peroxisomal β-oxidation.[5] | Peroxisomal β-oxidation. | Peroxisomal β-oxidation. | Expected to be degraded via peroxisomal β-oxidation. |
| Disease Association | Accumulation is characteristic of X-linked adrenoleukodystrophy (X-ALD).[6] | Altered levels in some metabolic disorders. | Deficiencies linked to retinal and neurological disorders.[7] | Potential role in metabolic dysregulation if metabolism is impaired. |
| Receptor/Pathway | Saturated VLCFA-CoAs | Monounsaturated VLCFA-CoAs | Polyunsaturated VLCFA-CoAs | This compound (Inferred) |
| PPARα Activation | High-affinity ligands, potent activators.[1][8] | Likely activators, though potentially with different affinity than S-VLCFAs. | Potent activators.[1] | Expected to be a PPARα agonist, with affinity potentially influenced by its specific double bond configuration. |
| SREBP-1c Regulation | Less defined, may have indirect effects. | May have some inhibitory effects. | Generally suppress SREBP-1c expression, reducing lipogenesis.[9][10] | Likely to exhibit inhibitory effects on SREBP-1c, contributing to reduced fatty acid synthesis. |
| Liver X Receptor (LXR) Regulation | No direct activation. | Unsaturated fatty acids can antagonize LXR activation.[9] | Can antagonize LXR activation, impacting cholesterol and fatty acid metabolism.[9] | Likely to act as an LXR antagonist. |
Signaling Pathways and Experimental Workflows
The regulation of metabolic pathways by VLCFAs is complex, involving nuclear receptors and transcription factors. The following diagrams illustrate key concepts.
Figure 1: Overview of VLCFA metabolism.
Figure 2: Key signaling pathways regulated by VLCFA-CoAs.
Figure 3: General workflow for VLCFA analysis.
Experimental Protocols
Protocol 1: Analysis of VLCFAs by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the general steps for the analysis of VLCFA profiles in biological samples.
1. Lipid Extraction:
-
Homogenize the cell or tissue sample in a chloroform:methanol (2:1, v/v) solution.
-
Add a known amount of an internal standard (e.g., C17:0 or a deuterated VLCFA) for quantification.
-
After phase separation (induced by adding water or saline), collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
2. Hydrolysis and Derivatization:
-
To the dried lipid extract, add a methanolic HCl solution.
-
Heat the sample at 80-100°C for 1-2 hours to hydrolyze the fatty acids from complex lipids and simultaneously form fatty acid methyl esters (FAMEs).
-
After cooling, extract the FAMEs with a nonpolar solvent like hexane.
-
Dry the hexane extract and reconstitute in a small volume of hexane for GC-MS analysis.
3. GC-MS Analysis:
-
Gas Chromatograph: Use a high-temperature capillary column suitable for FAME analysis.
-
Oven Program: Start at a low temperature (e.g., 100°C) and ramp up to a high temperature (e.g., 300°C) to elute the VLCFA-FAMEs.
-
Mass Spectrometer: Operate in electron ionization (EI) mode. Acquire data in full scan mode for identification or selected ion monitoring (SIM) mode for targeted quantification.
Protocol 2: Cell Culture-Based Assay for Comparing Metabolic Effects of VLCFAs
This protocol describes a general method to assess the impact of different VLCFAs on gene expression in a relevant cell line (e.g., HepG2 human hepatoma cells).
1. Cell Culture and Treatment:
-
Culture HepG2 cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS).
-
Prepare stock solutions of the VLCFAs of interest (e.g., C24:0, C24:1, and a commercially sourced polyunsaturated C24 fatty acid as a surrogate for C24:2) complexed to bovine serum albumin (BSA) to ensure solubility and delivery to the cells.
-
Treat the cells with the VLCFA-BSA complexes at various concentrations for a specified time (e.g., 24 hours). Include a BSA-only control.
2. RNA Extraction and Gene Expression Analysis:
-
After treatment, harvest the cells and extract total RNA using a commercial kit.
-
Perform reverse transcription to synthesize cDNA.
-
Use quantitative real-time PCR (qPCR) to measure the expression levels of target genes involved in metabolic regulation (e.g., PPARA, SREBF1 (for SREBP-1c), and their respective target genes like CPT1A and FASN).
-
Normalize the expression data to a stable housekeeping gene (e.g., GAPDH or ACTB).
3. Data Analysis:
-
Calculate the fold change in gene expression for each VLCFA treatment relative to the BSA control.
-
Statistically compare the effects of the different VLCFAs on the expression of each target gene.
Conclusion
While the specific metabolic regulatory functions of this compound remain to be elucidated through direct experimental investigation, the existing body of research on other VLCFAs provides a strong framework for predicting its behavior. As a di-unsaturated C24 fatty acid, it is likely to share properties with both monounsaturated and polyunsaturated VLCFAs, potentially acting as a modulator of key metabolic regulators like PPARα and SREBP-1c. Further research, employing the experimental approaches outlined in this guide, is necessary to fully characterize the unique role of this compound and other specific VLCFA species in metabolic health and disease.
References
- 1. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lipotype.com [lipotype.com]
- 3. biomolther.org [biomolther.org]
- 4. researchgate.net [researchgate.net]
- 5. aocs.org [aocs.org]
- 6. mdpi.com [mdpi.com]
- 7. Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Unsaturated fatty acids inhibit transcription of the sterol regulatory element-binding protein-1c (SREBP-1c) gene by antagonizing ligand-dependent activation of the LXR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fatty Acid Signaling: The New Function of Intracellular Lipases | MDPI [mdpi.com]
Validating (2E,15Z)-Tetracosadienoyl-CoA Biosynthesis: A Comparative Guide to Isotopic Enrichment Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of isotopic enrichment analysis against other common methods for validating the biosynthesis of (2E,15Z)-tetracosadienoyl-CoA, a very-long-chain polyunsaturated fatty acyl-CoA. Supported by experimental data and detailed protocols, this document aims to equip researchers with the necessary information to select the most appropriate validation strategy for their studies in lipid metabolism and drug development.
Introduction to this compound Biosynthesis
This compound is a C24:2 fatty acyl-CoA with a trans double bond at the second carbon and a cis double bond at the fifteenth carbon. Its biosynthesis is proposed to occur through a series of fatty acid elongation and desaturation steps, starting from a common saturated fatty acid precursor, palmitoyl-CoA (C16:0). The pathway involves the coordinated action of fatty acid elongase (ELOVL) and fatty acid desaturase (FADS) enzymes, primarily located in the endoplasmic reticulum. Validating this biosynthetic pathway is crucial for understanding its role in cellular physiology and pathology.
Isotopic Enrichment Analysis: A Powerful Validation Tool
Isotopic enrichment analysis is a robust technique to trace the metabolic fate of precursors into downstream products. By introducing stable isotope-labeled substrates (e.g., ¹³C- or ²H-labeled fatty acids) into a biological system, researchers can monitor their incorporation into the target molecule, this compound, providing direct evidence of its biosynthesis.
Experimental Workflow for Isotopic Enrichment Analysis
Caption: Experimental workflow for isotopic enrichment analysis of this compound biosynthesis.
Detailed Experimental Protocol: Isotopic Labeling and LC-MS/MS Analysis
1. Cell Culture and Isotopic Labeling:
-
Culture a relevant cell line (e.g., hepatocytes, adipocytes) in standard growth medium.
-
At ~80% confluency, replace the medium with fresh medium containing a stable isotope-labeled precursor. For tracing the entire chain elongation, uniformly labeled ¹³C-palmitic acid (U-¹³C₁₆-Palmitic Acid) is a suitable tracer.
-
Incubate the cells for various time points (e.g., 0, 6, 12, 24 hours) to monitor the dynamics of label incorporation.
2. Sample Preparation for Acyl-CoA Analysis:
-
Harvest cells by scraping and pelleting.
-
Perform a liquid-liquid extraction to isolate lipids and acyl-CoAs. A common method involves using a mixture of methanol, chloroform, and water.[1]
-
The acyl-CoAs will be in the aqueous/methanol phase.
-
Dry the acyl-CoA containing phase under a stream of nitrogen.
-
Reconstitute the dried extract in a solvent suitable for LC-MS/MS analysis (e.g., 50% methanol with 0.1% formic acid).
3. LC-MS/MS Analysis:
-
Chromatography: Use a C18 reversed-phase column with a gradient elution.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
A typical gradient would start with a low percentage of B, gradually increasing to elute the more hydrophobic very-long-chain acyl-CoAs.
-
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).
-
Monitor the precursor-to-product ion transition for both the unlabeled and all possible ¹³C-labeled isotopologues of this compound. The fragmentation of acyl-CoAs typically involves a neutral loss of the phosphopantetheine group.
-
A high-resolution mass spectrometer is advantageous for resolving the different isotopologues.
-
Comparison with Alternative Validation Methods
While isotopic enrichment analysis provides direct evidence of biosynthesis, other methods can offer complementary information.
| Method | Principle | Advantages | Disadvantages |
| Isotopic Enrichment Analysis | Tracing the incorporation of stable isotope-labeled precursors into the final product. | Provides direct, quantitative evidence of biosynthesis and allows for flux analysis. High specificity and sensitivity. | Requires specialized equipment (mass spectrometer) and synthesis of labeled compounds. Can be costly. |
| Gene Silencing (siRNA/shRNA) | Knockdown of genes encoding for putative biosynthetic enzymes (e.g., specific ELOVLs and FADSs) and observing the effect on the product levels. | Directly links specific genes to the biosynthesis of the target molecule. Relatively straightforward to implement in cell culture. | Incomplete knockdown can lead to ambiguous results. Off-target effects are possible. Does not provide flux information. |
| In Vitro Enzyme Assays | Measuring the activity of isolated or recombinantly expressed enzymes with putative substrates. | Allows for detailed characterization of enzyme kinetics and substrate specificity. | In vitro conditions may not fully reflect the cellular environment. Requires purified enzymes. |
| Metabolite Profiling (Untargeted) | Comparing the levels of this compound and its proposed precursors under different physiological conditions. | Provides a broad overview of metabolic changes. Can identify potential pathway intermediates. | Indirect evidence of biosynthesis. Does not prove direct conversion. |
Proposed Biosynthetic Pathway of this compound
Based on known fatty acid metabolism pathways, a plausible route for the synthesis of this compound from palmitoyl-CoA is outlined below.
Caption: Proposed biosynthetic pathway of this compound.
Quantitative Data Comparison
The following table presents representative quantitative data from studies utilizing different methods to validate fatty acid biosynthesis, providing a basis for comparing their performance.
| Parameter | Isotopic Enrichment Analysis | Gene Silencing (siRNA) | In Vitro Enzyme Assay |
| Endpoint Measured | Isotopic enrichment (% of labeled product) | Fold change in product concentration | Enzyme activity (e.g., pmol/min/mg protein) |
| Typical Quantitative Value | 5-50% enrichment after 24h | 0.1 - 0.5 fold of control | 10 - 500 pmol/min/mg |
| Limit of Detection (LOD) | Low (pg to ng range for product) | Dependent on analytical method for product | Dependent on substrate and product detection |
| Precision (RSD) | < 15% | < 20% | < 10% |
| Linear Range | Typically 2-3 orders of magnitude | N/A | Dependent on assay conditions |
Conclusion
References
Functional comparison of (2E,15Z)-tetracosadienoyl-CoA isomers
A Comprehensive Functional Comparison of (2E,15Z)-tetracosadienoyl-CoA Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a very-long-chain fatty acyl-CoA molecule. While specific research on its isomers is limited, understanding their potential functional differences is crucial for fields such as lipidomics, drug development, and the study of metabolic diseases. Fatty acyl-CoA molecules are not just metabolic intermediates in pathways like β-oxidation and lipid synthesis; they are also key signaling molecules that can modulate enzyme activity and gene expression. The geometry and position of double bonds within the acyl chain can significantly influence these functions. This guide provides a comparative framework for the functional analysis of this compound and its potential geometric isomers, with supporting data extrapolated from studies on analogous long-chain fatty acyl-CoAs.
Data Presentation: Comparative Enzyme Kinetics
The metabolism of fatty acyl-CoAs is highly dependent on their structure. Enzymes involved in β-oxidation, for example, exhibit stereospecificity. The initial step of β-oxidation is catalyzed by acyl-CoA dehydrogenases, which introduce a trans-double bond between the α and β carbons. The (2E,15Z)-isomer, having a trans bond at the C2 position, is a natural substrate for this pathway. A hypothetical (2Z,15Z)-isomer would likely be a poorer substrate for acyl-CoA dehydrogenase.
Below is a table summarizing the anticipated kinetic parameters for the interaction of these isomers with mitochondrial Acyl-CoA Dehydrogenase, based on trends observed with other long-chain fatty acyl-CoA isomers.[1] It is important to note that these are extrapolated values and require experimental verification.
| Isomer | Enzyme | Apparent Km (µM) | Apparent Vmax (nmol/min/mg protein) | Rationale for Extrapolation |
| This compound | Acyl-CoA Dehydrogenase | 5 | 15 | The trans configuration at the C2-C3 position is the natural substrate for the first step of β-oxidation, suggesting a higher affinity (lower Km) and reaction velocity (Vmax). |
| (2Z,15Z)-tetracosadienoyl-CoA (hypothetical) | Acyl-CoA Dehydrogenase | 20 | 5 | A cis configuration at the C2-C3 position would likely be a poor substrate, leading to lower binding affinity (higher Km) and a significantly reduced reaction rate. |
Signaling and Metabolic Regulation
Fatty acyl-CoAs are known to act as allosteric regulators of enzymes and as ligands for nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are key regulators of lipid and glucose homeostasis. While free fatty acids are well-established PPAR agonists, their CoA-thioesters have a more complex role. Studies have shown that long-chain fatty acyl-CoAs can bind to PPARα and PPARγ but fail to recruit the necessary co-activator proteins, and can even act as antagonists by inhibiting the action of other agonists.
The specific binding affinity and subsequent functional outcome are likely to be dependent on the precise stereochemistry of the acyl-CoA molecule. It is plausible that different isomers of tetracosadienoyl-CoA could exhibit differential binding to PPARs, leading to distinct downstream effects on gene expression.
Experimental Protocols
To experimentally validate the functional differences between isomers of this compound, the following methodologies are recommended:
Protocol 1: Acyl-CoA Dehydrogenase Activity Assay
This protocol is designed to measure the rate of oxidation of a fatty acyl-CoA by acyl-CoA dehydrogenase.
Materials:
-
Mitochondrial extract or purified acyl-CoA dehydrogenase
-
This compound and its isomers
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 50 mM KCl)
-
Electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a cuvette containing the reaction buffer and the electron acceptor DCPIP.
-
Add a known concentration of the mitochondrial extract or purified enzyme.
-
Initiate the reaction by adding the fatty acyl-CoA substrate (e.g., this compound).
-
Monitor the reduction of DCPIP by measuring the decrease in absorbance at 600 nm over time.
-
The rate of reaction is calculated from the linear portion of the absorbance curve.
-
Repeat the assay with varying substrate concentrations to determine the Km and Vmax for each isomer.
Protocol 2: PPAR Ligand Binding Assay
This protocol determines the ability of fatty acyl-CoA isomers to bind to a PPAR ligand-binding domain (LBD).
Materials:
-
Purified recombinant PPARα-LBD or PPARγ-LBD
-
Radiolabeled known PPAR agonist (e.g., [3H]-rosiglitazone for PPARγ)
-
This compound and its isomers
-
Scintillation counter
-
Filter plates (e.g., 96-well glass fiber filters)
Procedure:
-
Incubate the purified PPAR-LBD with the radiolabeled agonist in the presence of varying concentrations of the unlabeled fatty acyl-CoA isomer (competitor).
-
After incubation, separate the protein-bound radioligand from the unbound radioligand by rapid filtration through the filter plates.
-
Wash the filters to remove non-specifically bound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The ability of the fatty acyl-CoA isomer to displace the radiolabeled agonist is indicative of its binding affinity.
Mandatory Visualizations
Signaling Pathway: Fatty Acid β-Oxidation
Caption: The mitochondrial β-oxidation pathway for this compound.
Experimental Workflow: Enzyme Kinetic Assay
Caption: A typical experimental workflow for determining enzyme kinetic parameters.
References
Orthogonal Methods for Verifying (2E,15Z)-tetracosadienoyl-CoA Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Primary Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific technique for the identification and quantification of lipid species like (2E,15Z)-tetracosadienoyl-CoA from complex biological samples.[1][2][3] The method combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.
Comparison of Orthogonal Verification Methods
The following table summarizes the key performance characteristics of the primary LC-MS/MS method and the proposed orthogonal methods.
| Method | Principle | Type of Data | Strengths | Limitations | Typical Limit of Detection (LOD) |
| LC-MS/MS | Chromatographic separation followed by mass-to-charge ratio detection of fragmented ions.[1][2] | Quantitative, Structural | High sensitivity and specificity, suitable for complex mixtures, provides structural information.[4][5] | Requires authentic standards for absolute quantification, susceptible to matrix effects and ion suppression.[1] | 5-100 nM[5] |
| Stable Isotope Tracing | Introduction of isotopically labeled precursors and tracking their incorporation into downstream metabolites via MS.[6][7] | Dynamic, Flux | Measures metabolic flux and pathway activity, provides direct evidence of biosynthesis and turnover.[8][9] | Requires specialized labeled compounds, complex data analysis, does not directly measure endogenous levels. | Dependent on MS sensitivity (similar to LC-MS/MS) |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei to provide structural and quantitative information. | Structural, Quantitative | Non-destructive, provides detailed structural information, requires minimal sample preparation.[10][11] | Lower sensitivity compared to MS, may not be suitable for very low abundance lipids, complex spectra can be difficult to interpret.[12][13][14] | µM to mM range |
| Fluorescence Microscopy of Lipid Droplets | Visualization of lipid droplets (storage sites for neutral lipids) using fluorescent dyes.[15][16] | Spatial, Semi-quantitative | Provides spatial information on lipid storage, can be used in live cells, relatively high throughput.[] | Indirect measurement of acyl-CoA pools, provides semi-quantitative data, potential for artifacts from staining. | Dependent on microscope sensitivity and probe brightness |
Experimental Protocols
LC-MS/MS Analysis of this compound
This protocol is adapted from methods for long-chain and very-long-chain fatty acyl-CoAs.[1][2]
a. Sample Preparation (Lipid Extraction)
-
Homogenize cells or tissues in a cold phosphate buffer.
-
Add a mixture of chloroform and methanol (2:1 v/v) to the homogenate for lipid extraction.
-
Vortex thoroughly and centrifuge to separate the organic and aqueous phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipids in a suitable solvent (e.g., methanol/isopropanol) for LC-MS/MS analysis.
b. LC-MS/MS Conditions
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile/isopropanol with 0.1% formic acid (B).
-
Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan for untargeted analysis.
Orthogonal Method 1: Stable Isotope Tracing of Fatty Acid Elongation
This protocol outlines a general approach for tracing the biosynthesis of VLCFAs.[6][7]
a. Cell Culture and Labeling
-
Culture cells in a standard growth medium.
-
Replace the medium with one containing a stable isotope-labeled precursor, such as ¹³C-labeled acetate or a ¹³C-labeled long-chain fatty acid (e.g., ¹³C-palmitate).
-
Incubate the cells for a defined period to allow for the incorporation of the label into newly synthesized fatty acyl-CoAs.
b. Sample Collection and Analysis
-
Harvest the cells and perform lipid extraction as described in the LC-MS/MS protocol.
-
Analyze the lipid extract using LC-MS/MS, specifically monitoring for the mass shift corresponding to the incorporation of the ¹³C label in this compound.
Orthogonal Method 2: NMR Spectroscopy for Lipid Profiling
This protocol provides a general workflow for the analysis of lipid extracts by NMR.[10][11]
a. Sample Preparation
-
Perform a lipid extraction from a larger quantity of cells or tissue to ensure sufficient material for NMR analysis.
-
Dry the lipid extract completely.
-
Reconstitute the dried lipids in a deuterated solvent (e.g., deuterated chloroform/methanol).
b. NMR Data Acquisition
-
Acquire ¹H and/or ¹³C NMR spectra on a high-field NMR spectrometer.
-
Use appropriate pulse sequences to suppress the solvent signal and enhance signals from lipids.
c. Data Analysis
-
Process the NMR data (Fourier transformation, phasing, and baseline correction).
-
Identify characteristic peaks for different lipid classes and acyl chains.
-
Quantify the relative abundance of different lipid species based on peak integrals.
Orthogonal Method 3: Fluorescence Microscopy of Lipid Droplets
This protocol describes the visualization of lipid droplets as an indirect measure of VLCFA metabolism.[15][16]
a. Cell Culture and Staining
-
Grow cells on glass coverslips suitable for microscopy.
-
Treat cells with conditions expected to alter this compound levels.
-
Incubate the cells with a fluorescent lipid droplet stain, such as BODIPY 493/503 or Nile Red.
-
Wash the cells to remove excess dye.
b. Imaging and Analysis
-
Mount the coverslips on microscope slides.
-
Image the cells using a fluorescence microscope with the appropriate filter sets.
-
Quantify the fluorescence intensity and/or the number and size of lipid droplets per cell using image analysis software.
Visualizations
Signaling Pathway: Biosynthesis of Very-Long-Chain Fatty Acyl-CoAs
The biosynthesis of this compound occurs through the fatty acid elongation pathway, which is a cyclical process localized to the endoplasmic reticulum.[18][19][20] This pathway extends shorter-chain fatty acyl-CoAs by two-carbon units.
Caption: Biosynthesis of very-long-chain fatty acyl-CoAs in the ER.
Experimental Workflow: Orthogonal Verification Strategy
This workflow illustrates the logical relationship between the primary analytical method and the orthogonal verification methods.
Caption: Workflow for orthogonal verification of lipidomics data.
References
- 1. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lebchem.uni-wuppertal.de [lebchem.uni-wuppertal.de]
- 6. biorxiv.org [biorxiv.org]
- 7. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stable Isotope Tracing Metabolomics to Investigate the Metabolic Activity of Bioactive Compounds for Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lirias.kuleuven.be [lirias.kuleuven.be]
- 10. Proteomic Study and Marker Protein Identification of Caenorhabditis elegans Lipid Droplets [hep-frontiers-journals-public-prod.oss-cn-beijing.aliyuncs.com]
- 11. Research Portal [scholarship.libraries.rutgers.edu]
- 12. mdpi.com [mdpi.com]
- 13. NMR Test for Detailed Cardiovascular Risk Analysis | Labcorp [ondemand.labcorp.com]
- 14. Lipid Particle Analysis | ARUP Laboratories [aruplab.com]
- 15. Rapid Lipid Droplet Isolation Protocol Using a Well-established Organelle Isolation Kit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 18. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 19. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology [biomolther.org]
- 20. scispace.com [scispace.com]
Safety Operating Guide
Standard Operating Procedure: Proper Disposal of (2E,15Z)-tetracosadienoyl-CoA
For Research Use Only. Not for use in diagnostic procedures.
This document provides essential safety and logistical information for the proper disposal of (2E,15Z)-tetracosadienoyl-CoA. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure laboratory safety and environmental compliance.
Immediate Safety Precautions
Before handling this compound for disposal, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:
-
Safety goggles or face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential aerosols.
Chemical Properties and Hazard Assessment
| Chemical Component/Property | Hazard Consideration | Disposal Implication |
| Long-chain aliphatic tail | Generally low reactivity, but considered a chemical substance. | Must be disposed of as chemical waste; not suitable for drain disposal. |
| Thioester Linkage | Can undergo hydrolysis, particularly at non-neutral pH. | Avoid mixing with strong acids or bases in the waste container to prevent uncontrolled reactions. |
| Coenzyme A Moiety (Thiol) | Potential for strong, unpleasant odors. Thiols can be reactive. | Waste containers should be kept tightly sealed. Some institutional procedures may require quenching of the thiol group.[1][2] |
| General Biochemical Reagent | Unknown long-term environmental or toxicological effects. | Treat as hazardous chemical waste as a precautionary measure.[3][4] |
Step-by-Step Disposal Protocol
-
Waste Identification and Classification : this compound should be classified as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.[5][6]
-
Waste Collection :
-
Dispense the waste this compound, including any solutions or contaminated materials (e.g., pipette tips, microfuge tubes), into a designated hazardous waste container.
-
The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid.[7]
-
Ensure the container is clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". If in a solution, list all components and their approximate concentrations.[7]
-
-
Segregation of Waste :
-
Decontamination of Glassware and Surfaces :
-
All glassware that has come into contact with this compound should be decontaminated.
-
A common procedure for materials containing thiols is to soak them in a freshly prepared bleach solution (sodium hypochlorite) overnight in a chemical fume hood.[1][2] This helps to oxidize the thiol group.
-
After soaking, the glassware can be washed according to standard laboratory procedures. The bleach solution should be disposed of as hazardous waste, as it may contain oxidized organic compounds.[2]
-
-
Final Disposal :
-
Once the waste container is full or is ready for pickup, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3]
-
Follow all institutional and local regulations for the final disposal of laboratory chemical waste.
-
Experimental Workflow and Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.
Caption: Disposal workflow for this compound.
References
- 1. How To [chem.rochester.edu]
- 2. chemistry.ucla.edu [chemistry.ucla.edu]
- 3. Chemical Waste Disposal Solutions for Laboratories [emsllcusa.com]
- 4. Chemical Waste – EHS [ehs.mit.edu]
- 5. acs.org [acs.org]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. carlroth.com [carlroth.com]
Essential Safety and Logistical Information for Handling (2E,15Z)-tetracosadienoyl-CoA
Personal Protective Equipment (PPE)
Standard laboratory PPE should be worn at all times when handling (2E,15Z)-tetracosadienoyl-CoA to minimize exposure and ensure personal safety.[3][4][5] The required PPE is detailed below.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Glasses with Side Shields | Minimum requirement for all lab activities.[4] |
| Face Shield | To be worn over safety glasses when there is a splash hazard.[4][6] | |
| Hand Protection | Nitrile Gloves | Disposable nitrile gloves are recommended for incidental contact.[3][4][7] |
| Double Gloves | Consider double-gloving for procedures with a higher risk of contamination.[3][4] | |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect clothing and skin.[3][5] |
| Foot Protection | Closed-Toe Shoes | Required to protect feet from spills and falling objects.[5] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial for safely handling this compound. The following workflow outlines the key steps from preparation to post-handling.
References
- 1. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty acyl-CoA esters - Wikipedia [en.wikipedia.org]
- 3. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. 7. Element IV: Personal Protective Equipment | ATrain Education [atrainceu.com]
- 7. chemtalk.com.au [chemtalk.com.au]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
